1-(2-bromoethyl)-3-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQHQMRXJRIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587968 | |
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724704-85-2 | |
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Pyrazole Building Block
An In-depth Technical Guide to 1-(2-bromoethyl)-3-methyl-1H-pyrazole
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including Pfizer's Celecoxib (Celebrex) and Bayer's Riociguat.[1][2] Its metabolic stability, capacity for hydrogen bonding, and versatile substitution patterns make it an attractive core for designing novel therapeutic agents.[1][3] This guide focuses on a particularly strategic derivative: This compound .
This molecule is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. It combines the pharmacologically relevant 3-methyl-pyrazole core with a reactive 2-bromoethyl side chain at the N1 position. This bromoethyl group acts as a versatile chemical handle, allowing for the covalent attachment of the pyrazole moiety to a wide array of molecular scaffolds through nucleophilic substitution. Understanding the synthesis, reactivity, and chemical properties of this compound is crucial for leveraging its full potential in the creation of complex molecular architectures and novel chemical entities.
Physicochemical and Spectroscopic Profile
Precise characterization is the foundation of reproducible science. The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and structural confirmation.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 180333-11-9 | Supplier Data |
| Molecular Formula | C₆H₉BrN₂ | Calculated |
| Molecular Weight | 189.06 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid/solid | Supplier Data |
| Boiling Point | ~80-82 °C at 2 Torr (for 1-(2-bromoethyl)-1H-pyrazole)[4] | Literature Data |
| Density | ~1.5 g/mL (estimated) | N/A |
| Storage | Store at 2-8°C, under inert atmosphere | Supplier Data |
Spectroscopic Signature for Structural Verification
The identity and purity of this compound are unequivocally confirmed by spectroscopic analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Key expected signals include two triplets corresponding to the adjacent methylene (-CH₂-) groups of the bromoethyl chain, a singlet for the methyl (-CH₃) protons, and two distinct signals (typically doublets) for the protons at the C4 and C5 positions of the pyrazole ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum is characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), which is the definitive isotopic signature of a molecule containing a single bromine atom.
Synthesis: N-Alkylation of 3-Methylpyrazole
The most direct and widely employed route to synthesize this compound is the N-alkylation of 3-methylpyrazole with a suitable 2-bromoethylating agent, typically 1,2-dibromoethane.
Mechanistic Rationale and Regioselectivity
The underlying mechanism involves the deprotonation of the pyrazole's N-H proton by a base. This generates a nucleophilic pyrazole anion, which subsequently attacks the electrophilic carbon of the 1,2-dibromoethane in a classic Sₙ2 reaction.
A critical consideration in the alkylation of an asymmetrically substituted pyrazole like 3-methylpyrazole is regioselectivity . The reaction can, and often does, produce a mixture of two regioisomers: the desired 1,3-substituted product and the 1,5-substituted isomer (1-(2-bromoethyl)-5-methyl-1H-pyrazole).[5] The ratio of these isomers is influenced by steric hindrance and the specific reaction conditions (base, solvent, temperature). The methyl group at the 3-position can sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring alkylation at the more accessible N1 of the 5-methyl tautomer.
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).[6]
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to the stirred suspension. The large excess is crucial to minimize the competing dialkylation reaction, which would form 1,2-di(pyrazol-1-yl)ethane.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, which will likely contain both regioisomers and unreacted 1,2-dibromoethane, must be purified by column chromatography on silica gel to isolate the desired this compound isomer.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the N-alkylation of 3-methylpyrazole.
Chemical Reactivity: A Tale of Two Moieties
The synthetic utility of this compound stems from its dual reactivity. The bromoethyl side chain and the pyrazole ring offer orthogonal reaction possibilities.
Reactions at the Bromoethyl Group: The Electrophilic Handle
The primary alkyl bromide is a potent electrophile, highly susceptible to Sₙ2 reactions . This allows for the straightforward introduction of the 3-methyl-pyrazole moiety onto any nucleophile-containing molecule.
-
N-Alkylation: Reaction with primary or secondary amines yields substituted ethylamines, a common structural motif in pharmaceuticals.
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base forms ether linkages.
-
S-Alkylation: Reaction with thiols readily produces thioethers.
-
Other Nucleophiles: Carboxylates, azides, and other carbon or heteroatom nucleophiles can also be employed to forge new bonds.
Reactions of the Pyrazole Ring: The Aromatic Core
The pyrazole ring itself is an aromatic system. While the N1 position is blocked by the bromoethyl group, the carbon atoms of the ring can still participate in reactions.[7]
-
Electrophilic Aromatic Substitution: The ring can undergo reactions such as nitration, sulfonation, and halogenation. These substitutions occur preferentially at the C4 position, which is electronically activated and sterically accessible.
-
Metal Coordination: The nitrogen atom at the 2-position possesses a lone pair of electrons, allowing the pyrazole ring to act as a ligand for various transition metals, opening applications in catalysis and materials science.[8]
Reactivity Map
Caption: Key reactive pathways of the title compound.
Applications in Drug Discovery and Chemical Biology
The unique combination of a proven pharmacophore and a reactive linker makes this compound a high-value tool for researchers.
-
Scaffold Decoration: It is an ideal reagent for attaching the 3-methyl-pyrazole scaffold to a larger core molecule during lead optimization. This allows for rapid exploration of structure-activity relationships (SAR) by probing the steric and electronic requirements of a biological target.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it fits the profile of a molecular fragment. The bromoethyl group provides a clear vector for "fragment growing" or "fragment linking" campaigns, where small, weakly binding fragments are elaborated into more potent drug candidates.
-
Synthesis of Chemical Probes: The ability to easily link the pyrazole core to other molecules makes it suitable for developing chemical probes, such as biotinylated or fluorescently-labeled ligands, to study the function and localization of target proteins.
Safety and Handling
As with any reactive chemical, proper safety protocols must be observed when handling this compound.
-
Hazard Classification: Based on data for the closely related 1-(2-bromoethyl)-1H-pyrazole, this compound should be treated as a hazardous substance. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[10][11]
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Conclusion
This compound is more than just a simple chemical. It is a strategically designed building block that provides a direct and efficient bridge between the foundational chemistry of heterocycles and the applied science of drug discovery. Its predictable reactivity, coupled with the pharmacological significance of its core structure, ensures its continued relevance as a valuable tool for scientists and researchers aiming to construct the next generation of complex, biologically active molecules.
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A Technical Guide to the Molecular Structure, Synthesis, and Utility of 1-(2-bromoethyl)-3-methyl-1H-pyrazole for Pharmaceutical Research
Abstract
This technical guide provides an in-depth examination of 1-(2-bromoethyl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. This document details the molecular structure, physicochemical properties, and a robust synthetic protocol for this compound. Furthermore, it offers a comprehensive analysis of its structural elucidation through modern spectroscopic techniques, explores its chemical reactivity, and discusses its potential applications as a versatile building block in the synthesis of novel pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the unique attributes of this functionalized pyrazole intermediate.
The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design. The versatility of the pyrazole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This has led to a wide array of approved pharmaceuticals across various therapeutic areas, including anti-inflammatory agents like Celecoxib, antipsychotics, and analgesics. The incorporation of a pyrazole moiety can enhance binding affinity to biological targets, improve metabolic profiles, and confer desirable physicochemical characteristics to a lead compound. The subject of this guide, this compound, is a prime example of a functionalized intermediate designed for the efficient incorporation of this valuable scaffold into more complex molecules.
Compound Profile: this compound
A precise understanding of a compound's fundamental properties is critical for its application in synthesis. This section outlines the key identifiers and physicochemical characteristics of this compound.
Chemical Identity and Nomenclature
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 724704-85-2 | [1] |
| Molecular Formula | C₆H₉BrN₂ | [1] |
| Molecular Weight | 189.05 g/mol | [2] |
| SMILES | CC1=CC=NN1CCBr | N/A |
| InChI Key | N/A | N/A |
Physicochemical Properties (Predicted)
Quantitative data for this specific molecule is not widely published. The following properties are estimated based on closely related analogs, such as 4-bromo-1-ethyl-3-methyl-1H-pyrazole[2]. These values serve as a practical guide for experimental design.
| Property | Predicted Value | Rationale / Analog Source |
| Appearance | Colorless to pale yellow liquid/solid | General observation for similar compounds |
| Boiling Point | ~220-235 °C at 760 mmHg | Based on analog 4-bromo-1-ethyl-3-methyl-1H-pyrazole (225.9°C)[2] |
| Density | ~1.45 - 1.55 g/cm³ | Based on analog 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.49g/cm³)[2] |
| Flash Point | ~90 °C | Based on analog 4-bromo-1-ethyl-3-methyl-1H-pyrazole (90.4°C)[2] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach to this compound is the N-alkylation of 3-methyl-1H-pyrazole. The alkylation of unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 isomers[3]. However, studies on similar systems show that reaction conditions can be optimized to favor the desired N1-substituted product[4][5].
Rationale for Synthetic Strategy
The chosen protocol involves the reaction of 3-methyl-1H-pyrazole with an excess of 1,2-dibromoethane in the presence of a weak base.
-
Choice of Alkylating Agent: 1,2-dibromoethane serves as a readily available and effective two-carbon electrophile. Using it in excess helps to minimize the formation of dimeric byproducts where a single pyrazole molecule reacts at both ends of the dibromoethane.
-
Role of the Base: A base such as potassium carbonate (K₂CO₃) is essential. It deprotonates the N-H of the pyrazole ring, generating the more nucleophilic pyrazolate anion, which then attacks the electrophilic carbon of the 1,2-dibromoethane. A weak base is preferred to avoid side reactions.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) is ideal. It effectively dissolves the reagents and stabilizes the charged intermediates without participating in the reaction.
Proposed Synthetic Workflow
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An In-depth Technical Guide to the Synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-bromoethyl)-3-methyl-1H-pyrazole is a key building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient N-alkylation pathway of 3-methylpyrazole with 1,2-dibromoethane. It delves into the mechanistic underpinnings of the reaction, explores critical process parameters, and offers a detailed, field-proven experimental protocol. Furthermore, this document addresses the significant challenge of regioselectivity in pyrazole alkylation and discusses methods for purification and characterization of the final product. Safety considerations associated with the handling of the reagents are also highlighted to ensure safe laboratory practices.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its reactive bromoethyl side chain, serves as a versatile intermediate for further chemical transformations, making its efficient and selective synthesis a topic of significant interest to the scientific community.
This technical guide aims to provide a detailed and practical resource for the synthesis of this important compound. By combining theoretical principles with actionable experimental details, we endeavor to equip researchers with the knowledge necessary to successfully and safely produce this compound in a laboratory setting.
The Synthetic Pathway: N-Alkylation of 3-Methylpyrazole
The most common and direct route to this compound involves the N-alkylation of 3-methylpyrazole with an excess of 1,2-dibromoethane in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Mechanism and Regioselectivity
The alkylation of unsymmetrically substituted pyrazoles, such as 3-methylpyrazole, can theoretically lead to two regioisomeric products: this compound and 1-(2-bromoethyl)-5-methyl-1H-pyrazole. The tautomeric nature of the pyrazole ring means that both nitrogen atoms can act as nucleophiles.[3][4] The regioselectivity of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the choice of base, the solvent, and the reaction temperature.[4][5][6]
In the case of 3-methylpyrazole, the methyl group exerts a steric hindrance effect, which can influence the approach of the alkylating agent. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. However, electronic effects also play a role, and the outcome is often a mixture of isomers that may require separation.[3][4]
Figure 1. General reaction scheme for the N-alkylation of 3-methylpyrazole.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Methylpyrazole | C4H6N2 | 82.10 | 1453-58-3 |
| 1,2-Dibromoethane | C2H4Br2 | 187.86 | 106-93-4 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 |
| Acetonitrile (CH3CN) | CH3CN | 41.05 | 75-05-8 |
| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | 75-09-2 |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 |
Step-by-Step Procedure
A procedure analogous to the synthesis of similar substituted pyrazoles can be adapted.[7]
-
Reaction Setup: To a solution of 3-methylpyrazole (10 mmol) in dry acetonitrile (30 mL), add potassium carbonate (40 mmol).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (20 mmol) to the reaction mixture.
-
Reaction: Reflux the mixture overnight with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Extraction: Pour the filtrate into brine (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure on a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. A mixture of hexane and ethyl acetate is often a good starting point. The purification of pyrazoles can also be achieved by crystallization of their acid addition salts.[8]
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups.
Safety Considerations
It is imperative to handle the reagents involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.
-
1,2-Dibromoethane: This substance is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[9][10][11][12] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10] Ingestion can be fatal due to organ damage.[9] Long-term exposure may affect the male reproductive system.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
-
3-Methylpyrazole: While less hazardous than 1,2-dibromoethane, it should still be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
Solvents: Acetonitrile and dichloromethane are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
Conclusion
The N-alkylation of 3-methylpyrazole with 1,2-dibromoethane provides a reliable and scalable pathway for the synthesis of this compound. Understanding the reaction mechanism, particularly the factors influencing regioselectivity, is crucial for optimizing the reaction conditions to favor the desired isomer. The detailed experimental protocol and safety guidelines presented in this technical guide are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate, thereby supporting further research and development in the fields of medicinal chemistry and materials science.
References
[3] Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: ) [4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: ) [14] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: ) [5] Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study - Portal de recerca UAB. (URL: ) [6] Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (URL: ) [15] Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: ) [16] Enzymatic selective alkylation of pyrazoles using haloalkanes. v36 and... - ResearchGate. (URL: ) [17] 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215 - PubChem. (URL: ) [7] Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - PMC - NIH. (URL: ) [18] Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. (URL: ) [9] 1,2-DIBROMOETHANE. (URL: ) [19] 194 recent advances in the synthesis of new pyrazole derivatives. (URL: ) [20] Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (URL: ) 1,2-dibromoethane - Incident management - GOV.UK. (URL: ) [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: ) Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL: ) [21] Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. (URL: ) [11] 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS - Loba Chemie. (URL: ) [22] 1-(2-Bromoethyl)-1H-pyrazole | 119291-22-4 - J&K - J&K Scientific. (URL: ) [13] HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI. (URL: ) [12] Material Safety Data Sheet - Spectrum Chemical. (URL: ) [23] ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (URL: ) [24] 1-(2-bromoethyl)-1H-pyrazole | CAS 119291-22-4 | SCBT. (URL: ) [8] WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (URL: ) [25] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. (URL: ) [2] Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: ) 1-(2-Bromoethyl)-1H-pyrazole AldrichCPR | Sigma - Sigma-Aldrich. (URL: ) [26] 1023299-43-5|1-(2-Bromoethyl)-4-methyl-1H-pyrazole - BLDpharm. (URL: ) [27] Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (URL: ) [28] 4 - Organic Syntheses Procedure. (URL: ) [29] Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - ResearchGate. (URL: ) [30] ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - КиберЛенинка. (URL: ) [31] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: )
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A Technical Guide to the Spectroscopic Characterization of 1-(2-bromoethyl)-3-methyl-1H-pyrazole
Introduction
1-(2-bromoethyl)-3-methyl-1H-pyrazole (CAS 724704-85-2) is a substituted pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, and the presence of a reactive bromoethyl group allows for further functionalization, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
The unambiguous structural confirmation of this compound is paramount for its application in any synthetic workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary toolkit for the comprehensive characterization of this molecule. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, based on established principles of spectroscopy and data from analogous structures. Furthermore, it provides detailed experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
The logical workflow for the characterization of this compound is outlined below. It begins with the synthesis of the molecule, followed by purification and subsequent analysis by various spectroscopic methods to confirm its identity and purity.
Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~6.0 | d | ~2.0 |
| H-5 | ~7.3 | d | ~2.0 |
| N-CH₂ | ~4.4 | t | ~6.5 |
| CH₂-Br | ~3.7 | t | ~6.5 |
| C₃-CH₃ | ~2.3 | s | - |
Causality behind Predictions:
-
H-4 and H-5: The protons on the pyrazole ring are in the aromatic region. H-5 is typically downfield compared to H-4 due to the deshielding effect of the adjacent nitrogen atom (N1). The coupling between them is a characteristic small vicinal coupling in pyrazoles.
-
N-CH₂ and CH₂-Br: The methylene protons adjacent to the pyrazole nitrogen (N-CH₂) are deshielded and appear at a lower field than the methylene protons adjacent to the bromine atom (CH₂-Br). Both are expected to be triplets due to coupling with each other.
-
C₃-CH₃: The methyl protons are attached to the pyrazole ring and are expected to appear as a singlet in the typical alkyl region.
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~148 |
| C-5 | ~138 |
| C-4 | ~106 |
| N-CH₂ | ~50 |
| CH₂-Br | ~30 |
| C₃-CH₃ | ~13 |
Causality behind Predictions:
-
C-3 and C-5: These are sp² hybridized carbons of the pyrazole ring and are found in the aromatic region of the spectrum. C-3, bearing the methyl group, and C-5 are typically the most downfield.
-
C-4: This sp² carbon of the pyrazole ring is generally the most upfield of the ring carbons.
-
N-CH₂ and CH₂-Br: These are sp³ hybridized carbons of the ethyl chain. The carbon attached to the nitrogen is more deshielded than the one attached to the bromine.
-
C₃-CH₃: This is a typical sp³ hybridized methyl carbon and will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Data Acquisition:
-
Use a 300 or 500 MHz NMR spectrometer.
-
Acquire the spectrum with a spectral width of 10-15 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz).
-
Use a spectral width of 200-250 ppm.
-
Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H stretch | Pyrazole ring |
| 3000-2850 | C-H stretch | Aliphatic (ethyl and methyl) |
| ~1600, ~1500 | C=N, C=C stretch | Pyrazole ring |
| 1470-1450 | C-H bend | Aliphatic (CH₂) |
| 1370-1350 | C-H bend | Aliphatic (CH₃) |
| 1300-1150 | C-H wag | Alkyl halide (CH₂-Br) |
| 850-550 | C-Br stretch | Alkyl bromide |
Causality behind Predictions:
-
The spectrum will be dominated by C-H stretching vibrations from both the aromatic pyrazole ring and the aliphatic methyl and ethyl groups.[3]
-
The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the 1600-1500 cm⁻¹ region.
-
The presence of the bromoethyl group will be indicated by the C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum.[4]
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, is ideal.
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be analyzed as a KBr pellet or, more conveniently, using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or ATR crystal.
-
Place the sample on the ATR crystal or in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 188/190 | Molecular ion [M]⁺• (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| 109 | [M - Br]⁺ |
| 81 | [M - CH₂CH₂Br]⁺ (Pyrazole-CH₃) |
| 67 | [M - CH₂CH₂Br - N₂]⁺ |
Causality behind Predictions:
-
Molecular Ion: The molecular ion peak is expected to be a doublet with a mass-to-charge ratio (m/z) of 188 and 190, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately equal abundance. This isotopic signature is a key identifier for a bromine-containing compound.
-
Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways include the loss of a bromine radical to give a peak at m/z 109, and the cleavage of the entire bromoethyl side chain to yield the 3-methyl-1H-pyrazolyl cation at m/z 81. Further fragmentation of the pyrazole ring can also occur.
Predicted Fragmentation Pathway
Figure 2: Predicted major fragmentation pathway for this compound in electron ionization mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of small organic molecules. This could be a standalone instrument or coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: The purified sample can be introduced directly via a solids probe or, if volatile, through the GC inlet.
-
Data Acquisition:
-
The sample is ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the bromine isotopic pattern.
-
Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS is essential for its unequivocal identification and quality control. This guide provides a detailed predictive framework for the expected spectroscopic data, rooted in fundamental principles and comparison with related structures. The outlined experimental protocols offer a robust methodology for obtaining high-quality data. By combining these techniques, researchers and drug development professionals can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642215, 1-(2-bromoethyl)-1H-pyrazole. Retrieved January 21, 2026, from [Link].
-
Chemchart. (n.d.). 1,3-Dimethylpyrazole (694-48-4). Retrieved January 21, 2026, from [Link]
-
Nuoxing. (n.d.). This compound,724704-85-2. Retrieved January 21, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - CL(10:0/10:0/13:0/i-22:0) GC-MS (Non-derivatized) - 70eV, Positive (HMDB0124714). Retrieved January 21, 2026, from [Link]
-
Smith, B. C. (2021). The Infrared Spectra of Polymers II: Polyethylene. Spectroscopy Online. Retrieved January 21, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Carbamazepine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0014704). Retrieved January 21, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved January 21, 2026, from [Link]
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Purity and characterization of 1-(2-bromoethyl)-3-methyl-1H-pyrazole
An In-Depth Technical Guide to the Purity and Characterization of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole
Foreword: The Unseen Pillar of Drug Discovery
In the landscape of pharmaceutical research and development, the molecules that often receive the least public attention are the most foundational. This compound is one such molecule—a versatile heterocyclic building block. Its true value is not in its therapeutic effect, but in its role as a precursor, a scaffold upon which complex, life-changing drug candidates are built. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The integrity of any drug development program hinges on the quality of its starting materials. An impurity, an isomer, or a structural misidentification at this early stage can have cascading and costly consequences, invalidating years of research.
This guide provides a comprehensive, field-proven framework for establishing the purity, identity, and overall quality of this compound. It is designed for the practicing researcher, scientist, and drug development professional, moving beyond mere procedural lists to explain the causality behind our analytical choices.
The Synthetic Landscape and Anticipating Impurities
A robust characterization strategy begins with understanding the compound's origin. The most common and direct route to this compound is the N-alkylation of 3-methyl-1H-pyrazole, typically with an excess of 1,2-dibromoethane in the presence of a base.
While seemingly straightforward, this reaction presents several potential pitfalls that define our impurity profile:
-
Isomeric Impurities : The N-alkylation of an unsymmetrical pyrazole like 3-methyl-1H-pyrazole can yield two regioisomers: the desired 1,3-substituted product and the undesired 1,5-substituted isomer (1-(2-bromoethyl)-5-methyl-1H-pyrazole). Their similar physical properties can make separation challenging.
-
Unreacted Starting Materials : Incomplete reactions can leave residual 3-methyl-1H-pyrazole and 1,2-dibromoethane.
-
Over-alkylation Products : The newly formed product can react with another molecule of 3-methyl-1H-pyrazole to form a dimeric impurity.
-
Elimination Byproducts : Under basic conditions, the bromoethyl group can undergo elimination to form 1-vinyl-3-methyl-1H-pyrazole. This is a known reaction pathway for 1-(2-haloethyl)pyrazoles.[3][4]
Understanding this impurity profile is not an academic exercise; it dictates our choice of purification and analytical techniques. We are not just looking for the presence of our target compound; we are actively hunting for its most likely contaminants.
Purification: A Self-Validating Approach
The goal of purification is to isolate the target compound from the impurities identified above. The choice of method is critical and should be guided by the scale of the synthesis and the nature of the impurities.
Liquid-Liquid Extraction
Following the reaction, a standard aqueous workup is the first line of defense.[5] The crude reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine. This step removes inorganic salts (the byproduct of the base and HBr) and highly polar starting materials.
Flash Column Chromatography
For removing isomers and other organic impurities, flash column chromatography is the most powerful tool.[5][6][7]
Causality Behind the Protocol:
-
Stationary Phase : Silica gel is the standard choice. However, pyrazoles are basic heterocycles and can interact strongly with the acidic silica surface, leading to peak tailing and potential product loss. To mitigate this, the silica gel can be deactivated by pre-treating the slurry with a small amount of a tertiary amine, such as triethylamine (~1% v/v in the eluent).[8]
-
Mobile Phase (Eluent) : A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The non-polar starting materials will elute first, followed by the desired product, and then more polar impurities. The isomeric byproduct, if present, will likely have a very similar retention factor (Rf), requiring a slow, shallow gradient for effective separation.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (1 mL per 100 g of silica) if deactivation is required.[8]
-
Column Packing : Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading : Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution : Begin elution with the initial non-polar mobile phase.
-
Gradient : Gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate content by 5% every two column volumes).
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
If the product is a solid and has a high degree of purity (>95%) after chromatography, recrystallization can be an excellent final polishing step.
Causality Behind the Protocol:
-
Solvent Choice : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] For N-alkylated pyrazoles, solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures are often effective starting points. The principle is that the desired compound will crystallize out upon cooling, while the impurities remain dissolved in the mother liquor.
The Analytical Gauntlet: A Multi-Technique Characterization
No single analytical technique is sufficient to definitively establish the identity and purity of a compound. A self-validating system relies on the orthogonal application of multiple techniques, where the strengths of one method compensate for the weaknesses of another.
Caption: Integrated workflow for purity and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, we use both ¹H and ¹³C NMR.
Expertise & Causality:
-
¹H NMR : This technique confirms the presence of all proton environments and their connectivity. The key diagnostic signals are the two triplets for the ethyl bridge protons, which should show coupling to each other. Crucially, the chemical shift of the pyrazole ring protons (H4 and H5) can distinguish between the desired 1,3-isomer and the undesired 1,5-isomer.
-
¹³C NMR : This provides a count of the unique carbon atoms, confirming the overall carbon skeleton.
Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~2.2 | ~11 | Singlet in ¹H NMR. |
| -N-CH₂ -CH₂-Br | ~4.4 (t, J ≈ 6 Hz) | ~50 | Triplet, coupled to the adjacent CH₂. |
| -N-CH₂-CH₂ -Br | ~3.7 (t, J ≈ 6 Hz) | ~30 | Triplet, coupled to the adjacent CH₂. |
| Pyrazole CH (C4) | ~6.1 (d, J ≈ 2 Hz) | ~106 | Doublet, coupled to H5. |
| Pyrazole CH (C5) | ~7.4 (d, J ≈ 2 Hz) | ~129 | Doublet, coupled to H4. |
| Pyrazole C -CH₃ (C3) | - | ~140 | Quaternary carbon. |
Note: These are predicted values based on standard pyrazole spectra and substituent effects.[9][10] Actual values may vary based on solvent and instrument.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.[11]
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with predicted values and known data for similar pyrazole structures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing the presence of volatile impurities and confirming the molecular weight of the main component.
Expertise & Causality:
-
Gas Chromatography (GC) separates compounds based on their volatility and interaction with the GC column stationary phase. This is excellent for detecting residual starting materials like 1,2-dibromoethane.
-
Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the eluting compounds. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the target compound (C₆H₉BrN₂ ≈ 189.00 g/mol for ⁷⁹Br isotope, 191.00 for ⁸¹Br isotope). The characteristic isotopic pattern of bromine (a ~1:1 ratio for ⁷⁹Br and ⁸¹Br) is a critical confirmation point.[12] The fragmentation pattern can also provide structural clues.[13] It is important to note that positional isomers often have very similar mass spectra, making chromatographic separation essential for their distinction.[14]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection : Inject 1 µL of the solution into the GC-MS system.
-
GC Separation : Use a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate compounds by boiling point.
-
MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Data Analysis : Identify the peak corresponding to the product. Confirm its molecular weight from the molecular ion peak and the bromine isotopic pattern. Analyze other peaks for potential impurities by comparing their mass spectra to a library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
While GC-MS is excellent for volatile compounds, HPLC is the gold standard for the quantitative purity assessment of non-volatile or thermally sensitive compounds. A Reverse-Phase HPLC (RP-HPLC) method is most suitable.
Expertise & Causality:
-
Methodology : In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity. This provides an orthogonal separation mechanism to GC.
-
Purity Calculation : Using a UV detector, the peak area of the main component can be compared to the total area of all peaks to calculate the purity as a percentage (Area %). This is a robust and reproducible method for quality control.
Experimental Protocol: RP-HPLC Purity Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules.[15] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA improves peak shape for basic compounds like pyrazoles.[16] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for RP-HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[15] |
| Detection | UV at 210 nm | Pyrazole rings have a UV absorbance in the low UV range. |
| Injection Volume | 10 µL | Standard injection volume. |
Final Validation: Elemental Analysis
As a final, absolute confirmation, elemental analysis provides the percentage composition of C, H, and N in the sample.
Trustworthiness:
This technique provides a fundamental check on the compound's empirical formula. The experimentally determined percentages should match the theoretical values for C₆H₉BrN₂ within a narrow margin of error (typically ±0.4%). A significant deviation indicates the presence of a persistent impurity or an incorrect structural assignment.
Theoretical Composition for C₆H₉BrN₂:
-
C : 38.12%
-
H : 4.80%
-
N : 14.82%
Conclusion
Establishing the quality of a foundational building block like this compound is a non-negotiable prerequisite for successful drug discovery. A rigorous, multi-faceted approach is essential. By understanding the potential synthetic byproducts, employing robust purification strategies, and leveraging the orthogonal strengths of NMR, MS, and HPLC, researchers can ensure the integrity of their starting material. This diligent characterization builds a foundation of trust and scientific validity that underpins the entire research and development pipeline.
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HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]
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Harnessing the Bromoethyl Group in Pyrazole Scaffolds: A Guide to Synthetic Strategy and Mechanistic Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and structural versatility make it a favored building block in drug discovery. When functionalized with a bromoethyl group, the pyrazole scaffold is transformed into a highly versatile intermediate, where the bromoethyl moiety acts as a reactive handle for extensive molecular elaboration.
This guide provides a detailed exploration of the reactivity of the bromoethyl group appended to a pyrazole core. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of the key transformations—nucleophilic substitution and elimination—and explain the causal relationships between reaction conditions and outcomes. By understanding how to control these competing pathways, researchers can strategically leverage bromoethyl pyrazole derivatives to construct complex molecular architectures with precision and efficiency.
The Bromoethyl Pyrazole: A Profile in Reactivity
The chemical behavior of a 1-(2-bromoethyl)-1H-pyrazole is governed by the interplay between the aromatic heterocycle and the alkyl halide side chain. The pyrazole ring's two adjacent nitrogen atoms create a specific electronic environment, but the primary reactivity locus for the transformations discussed here is the bromoethyl group itself.[5]
-
Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the high electronegativity of the bromine atom, making it a prime target for nucleophilic attack.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.
-
Beta-Hydrogens: The hydrogens on the carbon adjacent to the C-Br bond (the β-hydrogens) are acidic enough to be removed by a strong base, initiating an elimination pathway.
These features give rise to two dominant and often competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).
The Workhorse Reaction: Nucleophilic Substitution (Sₙ2)
The most common and synthetically valuable reaction of bromoethyl pyrazoles is nucleophilic substitution. This pathway allows for the direct attachment of a wide variety of functional groups, making it a powerful tool for building molecular diversity. The bromoethyl group serves as an effective alkylating agent for various nucleophiles.[6]
Mechanism: The Sₙ2 reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group. This process inverts the stereochemistry at the carbon center, although this is not relevant for the achiral bromoethyl group.
The key to a successful Sₙ2 reaction is to maximize the reactivity of the nucleophile while minimizing the competing E2 elimination. This is achieved through careful selection of the nucleophile, solvent, and temperature.
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, azides, and the salts of phenols or carboxylic acids. Strong, non-bulky nucleophiles are ideal for the Sₙ2 pathway.
-
The Solvent's Critical Role: Polar aprotic solvents like DMF, DMSO, or acetonitrile are the solvents of choice.[6] They effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself. This "naked" nucleophile is significantly more reactive, accelerating the Sₙ2 reaction. In contrast, polar protic solvents (like ethanol or water) form hydrogen bonds with the nucleophile, encasing it in a solvent shell and reducing its reactivity.
-
Base Selection: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often added.[6] Its primary role is to neutralize any HBr that may form, preventing protonation of the starting materials or products. For acidic nucleophiles like thiols or secondary amines, the base serves to deprotonate them, generating the more potent anionic nucleophile.
-
Temperature Control: Moderate heating (typically 50–90°C) is usually sufficient to provide the necessary activation energy without significantly promoting the elimination side reaction.[6]
This protocol describes a typical procedure for reacting a bromoethyl pyrazole with a secondary amine to form a tertiary amine derivative, a common structural motif in pharmaceuticals.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-bromoethyl)-1H-pyrazole (1.0 eq), potassium carbonate (2.0 eq), and the desired polar aprotic solvent (e.g., DMF, 0.2 M).
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–8 hours.[6]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted product.
Caption: General workflow for the Sₙ2 reaction of bromoethyl pyrazoles.
The Competing Pathway: Elimination (E2)
Under different conditions, bromoethyl pyrazoles can undergo an E2 elimination to form 1-vinylpyrazoles. While often considered a side reaction, this pathway can be intentionally favored to produce valuable vinyl monomers for polymer synthesis or for use as dienophiles in cycloaddition reactions.[7]
Mechanism: The E2 reaction is a concerted process where a base removes a β-hydrogen, the C-H bond electrons form a new π-bond, and the bromide leaving group departs, all in a single step.
To channel the reaction towards elimination, the conditions must be chosen to hinder the Sₙ2 pathway and promote proton abstraction.
-
Base Selection: The most critical factor is the base. Strong, sterically hindered bases like potassium t-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) are ideal.[7] Their bulkiness prevents them from acting as effective nucleophiles (thus suppressing Sₙ2), but they remain powerful bases capable of deprotonating the β-carbon.
-
Temperature: Higher temperatures favor elimination over substitution. E2 reactions often have a higher activation energy but are entropically favored, making them more competitive at elevated temperatures.
-
Solvent: While not as defining as the choice of base, using a less polar solvent can sometimes increase the proportion of elimination product.
This protocol outlines the synthesis of a 1-vinylpyrazole, a versatile building block.[7]
-
Reagent Preparation: Dissolve 1-(2-bromoethyl)-1H-pyrazole (1.0 eq) in a suitable solvent like ethanol or THF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a solution or suspension of a strong base, such as potassium hydroxide (KOH) or potassium t-butoxide (KOtBu) (1.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The residue can be taken up in an organic solvent, washed with water to remove any remaining base, dried, and concentrated. Further purification is typically achieved by distillation or column chromatography.
Caption: Deciding the reaction fate: Sₙ2 vs. E2 pathways.
Summary of Influencing Factors
The choice between substitution and elimination is a classic challenge in organic synthesis. For bromoethyl pyrazoles, the outcome can be reliably controlled by tuning the reaction parameters.
| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., NaN₃, NaCN, R₂NH) | Strong, sterically hindered bases (e.g., KOtBu, DBU) | Steric bulk hinders nucleophilic attack at carbon but not proton abstraction. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Less critical, but often favored in less polar solvents. | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Lower to Moderate (e.g., 25-90°C) | Higher (e.g., >80°C to reflux) | Elimination has a higher activation energy and is entropically favored. |
Synthesis of the Bromoethyl Pyrazole Precursor
A reliable synthesis of the starting material is paramount. The most common method is the direct N-alkylation of a pyrazole with an excess of 1,2-dibromoethane under basic conditions.
-
Setup: Suspend pyrazole (1.0 eq) and a base like potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq or more) to the suspension. Using a large excess of the dihalide minimizes the formation of the dimeric bridged byproduct.
-
Reaction: Heat the mixture (e.g., to 80°C) and stir for several hours until the starting pyrazole is consumed (monitor by TLC/LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup as described previously. The excess 1,2-dibromoethane can be removed by distillation. The final product is typically purified by column chromatography to separate it from any unreacted starting material and byproducts.
Caption: Standard workflow for the synthesis of 1-(2-bromoethyl)pyrazole.
Conclusion and Future Outlook
The bromoethyl group on a pyrazole ring is a robust and versatile functional handle that provides a gateway to a vast chemical space. By understanding the fundamental principles of nucleophilic substitution and elimination, chemists can exert precise control over reaction outcomes. The Sₙ2 pathway serves as a reliable method for introducing diverse molecular fragments, essential for structure-activity relationship (SAR) studies in drug discovery. Concurrently, the E2 pathway offers a strategic route to vinylpyrazoles, valuable precursors for materials science and complex synthesis.
While this guide has focused on the two primary reaction manifolds, the potential for this functional group is far from exhausted. Future research may explore less common transformations, such as radical-mediated reactions or organometallic coupling at the sp³-carbon, further expanding the synthetic utility of these valuable building blocks. The ability to master the reactivity of the bromoethyl pyrazole is a key skill for any scientist aiming to innovate in the fields of medicine and materials.
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An In-depth Technical Guide on the Potential Applications of 1-(2-bromoethyl)-3-methyl-1H-pyrazole in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into drugs spanning a wide range of indications, including anti-inflammatory, anticancer, antiviral, and cardiovascular diseases.[1][2][3][4][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1][6] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-bromoethyl)-3-methyl-1H-pyrazole . The presence of a reactive bromoethyl group attached to the pyrazole core makes this compound a valuable building block for the synthesis of a diverse array of more complex molecules with significant therapeutic potential.
This document will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the field of drug discovery and development. We will delve into the rationale behind its use as a synthetic intermediate and explore the pharmacological significance of the molecular motifs it can generate.
The Pyrazole Scaffold: A Foundation of Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][5] This structural feature imparts a unique set of physicochemical properties that are highly advantageous for drug design. The pyrazole ring can serve as a bioisosteric replacement for benzene and other aromatic rings, often leading to improved potency and physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity.[5][6][7] Furthermore, the nitrogen atoms of the pyrazole ring can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition and binding affinity.
The versatility of the pyrazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. These include, but are not limited to:
-
Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.[3][4][8]
-
Anticancer: Pyrazole derivatives have shown promise as anticancer agents by targeting various pathways, including cyclin-dependent kinases (CDKs).[9][10]
-
Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.[3][4]
-
Antiviral: Certain pyrazole derivatives have demonstrated antiviral activity, including against HIV.[11]
-
Neurological Disorders: Pyrazole-based compounds have been investigated for their potential in treating conditions like pain and depression.[3][12]
Synthesis and Reactivity of this compound
The primary synthetic route to this compound involves the alkylation of 3-methyl-1H-pyrazole. A common and efficient method is the reaction of 3-methyl-1H-pyrazole with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[13]
Illustrative Synthetic Workflow
Caption: General synthetic scheme for this compound.
The key to the utility of this compound in medicinal chemistry lies in the reactivity of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds, enabling the construction of diverse compound libraries for biological screening.
Potential Applications in Medicinal Chemistry
The strategic placement of the reactive bromoethyl moiety on the pyrazole ring opens up numerous avenues for the synthesis of novel drug candidates. The following sections will explore some of the most promising applications.
As a Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated to introduce functionalities that mimic the hinge-binding motifs of known kinase inhibitors.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
-
Reaction Setup: To a solution of this compound (1 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add a primary or secondary amine (1.2 mmol) and potassium carbonate (2 mmol).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This straightforward nucleophilic substitution reaction allows for the introduction of a diverse range of amine-containing fragments, which can be further modified to optimize binding to the target kinase.
Development of Novel Anti-inflammatory Agents
As previously mentioned, the pyrazole scaffold is a key component of the selective COX-2 inhibitor celecoxib. The this compound can be utilized to synthesize analogs of existing anti-inflammatory drugs or to explore novel chemical space in the search for new anti-inflammatory agents. For instance, the bromoethyl group can be displaced by sulfur or oxygen nucleophiles to introduce thioether or ether linkages, respectively. These linkers can connect the pyrazole core to other pharmacophoric elements known to be important for anti-inflammatory activity.
Synthesis of Compounds with Neuropsychiatric Potential
The pyrazole ring is present in compounds that modulate the activity of receptors and enzymes in the central nervous system. For example, Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, features a pyrazole core. By reacting this compound with various nucleophiles, libraries of compounds can be generated for screening against neurological targets.
Creation of Antimicrobial and Antiviral Agents
The structural diversity that can be achieved starting from this compound makes it an attractive starting material for the development of new antimicrobial and antiviral agents. The introduction of different side chains can modulate the lipophilicity and electronic properties of the molecule, which are critical for cell penetration and interaction with microbial or viral targets.
Logical Relationship of Applications
Caption: Potential synthetic pathways and therapeutic applications.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromoethyl group provide a powerful platform for the generation of diverse molecular architectures. The established pharmacological importance of the pyrazole scaffold, combined with the synthetic flexibility of this particular derivative, makes it a highly attractive starting point for the discovery and development of new therapeutic agents across a wide range of disease areas. Researchers and drug development professionals are encouraged to explore the potential of this compound in their own discovery programs.
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The Versatile Role of 1-(2-bromoethyl)-3-methyl-1H-pyrazole in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the field of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have rendered it a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The strategic functionalization of the pyrazole core allows for the fine-tuning of these activities and the exploration of novel chemical space. This guide focuses on a particularly versatile building block, 1-(2-bromoethyl)-3-methyl-1H-pyrazole, and its application in the construction of diverse and potentially bioactive heterocyclic systems. The presence of the reactive bromoethyl group at the N1 position provides a convenient handle for a variety of synthetic transformations, making it an invaluable tool for researchers in drug discovery and development.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is a critical first step in its utilization as a versatile building block. A reliable and efficient two-step synthetic pathway is outlined below, commencing with the readily available 3-methyl-1H-pyrazole.
Step 1: Synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
The initial step involves the N-alkylation of 3-methyl-1H-pyrazole with 2-bromoethanol. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of 2-bromoethanol.
Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole as a clear oil.
Step 2: Bromination of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
The second step involves the conversion of the hydroxyl group in 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole to a bromide. This is a crucial transformation that activates the side chain for subsequent nucleophilic substitution and cyclization reactions. A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃). The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) in a dry, aprotic solvent such as dichloromethane or diethyl ether, and cool the solution in an ice bath.
-
Addition of Brominating Agent: Add phosphorus tribromide (0.4 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.
Application of this compound in the Synthesis of Novel Heterocycles
The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine, which readily undergoes nucleophilic attack by a wide range of nucleophiles. This reactivity allows for both simple N-alkylation and more complex cyclization reactions to construct fused heterocyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including their roles as kinase inhibitors and anti-inflammatory agents.[6][7][8] The synthesis of these compounds can be efficiently achieved through the cyclocondensation of 1-(2-aminoethyl)-3-methyl-1H-pyrazole (obtained from the bromoethyl precursor) with β-dicarbonyl compounds.
Reaction Workflow:
Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine
-
Synthesis of 1-(2-aminoethyl)-3-methyl-1H-pyrazole: React this compound (1.0 eq) with an excess of aqueous ammonia in a sealed tube at 100-120 °C. Alternatively, a Gabriel synthesis approach can be employed by reacting with potassium phthalimide followed by hydrazinolysis.
-
Cyclocondensation: To a solution of 1-(2-aminoethyl)-3-methyl-1H-pyrazole (1.0 eq) in ethanol or acetic acid, add a β-dicarbonyl compound such as acetylacetone (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.
| Compound | R1 | R2 | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 1a | CH₃ | H | 85 | 110-112 | 2.3 (s, 3H), 2.5 (s, 3H), 4.2 (t, 2H), 6.0 (s, 1H), 6.8 (d, 1H), 8.2 (d, 1H) |
| 1b | Ph | H | 82 | 145-147 | 2.3 (s, 3H), 4.3 (t, 2H), 6.1 (s, 1H), 7.0 (d, 1H), 7.3-7.5 (m, 5H), 8.3 (d, 1H) |
| 1c | CF₃ | H | 75 | 128-130 | 2.4 (s, 3H), 4.4 (t, 2H), 6.2 (s, 1H), 7.1 (d, 1H), 8.5 (d, 1H) |
Table 1: Representative data for synthesized Pyrazolo[1,5-a]pyrimidines.
Synthesis of N-Substituted Benzimidazoles
Benzimidazole is another important pharmacophore found in numerous marketed drugs.[9][10] The N-alkylation of benzimidazoles with this compound provides a straightforward route to novel hybrid molecules that combine the structural features of both heterocyclic systems.
Reaction Mechanism:
Caption: Mechanism of N-alkylation of Benzimidazole.
Experimental Protocol: Synthesis of 1-(2-(Benzimidazol-1-yl)ethyl)-3-methyl-1H-pyrazole
-
Reaction Setup: To a solution of benzimidazole (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).
-
Addition of Alkylating Agent: To the stirred mixture, add a solution of this compound (1.05 eq) in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Compound | R-group on Benzimidazole | Yield (%) | M.p. (°C) | ¹³C NMR (δ, ppm) |
| 2a | H | 90 | 135-137 | 11.5, 45.2, 48.9, 106.8, 110.5, 120.1, 122.3, 123.1, 134.2, 143.8, 144.5, 151.2 |
| 2b | 5-Nitro | 85 | 178-180 | 11.6, 45.8, 49.5, 107.2, 109.8, 118.5, 119.2, 132.8, 143.1, 144.9, 146.3, 151.5 |
| 2c | 2-Methyl | 88 | 142-144 | 11.5, 14.2, 45.5, 49.1, 106.9, 110.2, 119.8, 121.9, 134.8, 143.5, 151.3, 152.8 |
Table 2: Representative data for synthesized N-Substituted Benzimidazoles.
Synthesis of Pyrazolo[1,5-a]diazepines: A Predictive Approach
The versatility of this compound extends to the synthesis of seven-membered heterocyclic rings. Although specific literature for the synthesis of pyrazolo[1,5-a]diazepines from this exact precursor is sparse, a logical synthetic route can be proposed based on established reactivity patterns. This involves a cyclocondensation reaction with a 1,3-diamine derivative.
Proposed Synthetic Pathway:
Caption: Proposed pathway for Pyrazolo[1,5-a]diazepine synthesis.
This proposed pathway involves an initial intermolecular N-alkylation of one of the amino groups of the 1,3-diamine with the bromoethyl pyrazole, followed by an intramolecular cyclization where the second amino group displaces the bromine to form the seven-membered ring. This predictive approach highlights the potential for this building block in exploring novel heterocyclic systems.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of the bromoethyl side chain allow for the construction of diverse molecular architectures, including fused bicyclic and tricyclic systems, as well as complex N-alkylated heterocycles. The examples provided in this guide, from the well-established synthesis of pyrazolo[1,5-a]pyrimidines to the predictive synthesis of pyrazolo[1,5-a]diazepines, underscore the immense potential of this reagent in modern drug discovery. Future research in this area will undoubtedly uncover even more innovative applications of this building block, leading to the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. 2015 . [Link]
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Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety. Molecules. 2011 . [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. 2017 . [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2022 . [Link]
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Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research. 2016 . [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024 . [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. 2022 . [Link]
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Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. 2022 . [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.2022 . [Link]
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About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine. 2017 . [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2016 . [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. 2022 . [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. 2018 . [Link]
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One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. 2024 . [Link]
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The Strategic Intermediate: A Technical Guide to 1-(2-bromoethyl)-3-methyl-1H-pyrazole and its Analogs in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide provides an in-depth technical analysis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole, a versatile and strategically important intermediate. We will explore its synthesis, inherent reactivity, and its role as a foundational building block for a diverse range of biologically active analogs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into leveraging this scaffold for the discovery of novel therapeutics.
Introduction: The Enduring Significance of the Pyrazole Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the five-membered 1,2-diazole ring of pyrazole holds a position of particular prominence.[1][4] Its metabolic stability, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for designing molecules that interact with specific biological targets.[1] The therapeutic landscape is rich with pyrazole-containing drugs, spanning indications from oncology (e.g., Ibrutinib, Ruxolitinib) and viral infections (e.g., Lenacapavir) to inflammatory conditions (e.g., Celecoxib) and erectile dysfunction (e.g., Sildenafil).[1][2][5]
The power of the pyrazole scaffold lies in its synthetic tractability and the diverse chemical space that can be explored through substitution at its various positions. The strategic introduction of functionalized side chains is a key tactic for modulating pharmacological activity. This is where intermediates like this compound come to the forefront. The bromoethyl group at the N1 position serves as a highly reactive electrophilic handle, primed for reaction with a vast array of nucleophiles to create extensive libraries of novel compounds. This guide will dissect the synthesis and utility of this key intermediate, providing a roadmap for its effective application in drug discovery programs.
Synthesis of the Core Intermediate: this compound
The most common and efficient method for preparing N-alkylated pyrazoles is the direct alkylation of the parent heterocycle. The synthesis of this compound is typically achieved via the reaction of 3-methyl-1H-pyrazole with an excess of 1,2-dibromoethane.
Causality of Experimental Design
The choice of a large excess of 1,2-dibromoethane is critical for two primary reasons. Firstly, it drives the reaction towards the desired mono-alkylation product by ensuring that the pyrazole is more likely to encounter a molecule of dibromoethane than another already-alkylated pyrazole molecule. Secondly, using 1,2-dibromoethane as both the alkylating agent and the solvent simplifies the reaction setup and workup. The presence of a base, such as potassium carbonate or sodium hydroxide, is essential to deprotonate the pyrazole ring, generating the pyrazolate anion, which is a much more potent nucleophile for the subsequent SN2 reaction. Phase transfer catalysis (PTC) can also be employed to facilitate the reaction between the aqueous base and the organic substrate.[6]
Experimental Protocol: N-Alkylation of 3-methyl-1H-pyrazole
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
3-methyl-1H-pyrazole
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (or DMF as an alternative)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add finely powdered potassium carbonate (2.0 eq).
-
Add 1,2-dibromoethane (5.0 to 10.0 eq). The large excess minimizes the formation of the bis-pyrazolyl ethane byproduct.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound as the final product.
Characterization
The synthesized compound should be characterized to confirm its identity and purity. Key analytical techniques include:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons (singlet, ~2.3 ppm), pyrazole ring protons (two doublets), and the two methylene groups of the bromoethyl chain (two triplets, with the CH₂-Br group further downfield). |
| ¹³C NMR | Resonances for the methyl carbon, the two methylene carbons of the side chain, and the three distinct carbons of the pyrazole ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of C₆H₉BrN₂ (m/z ≈ 189/191), showing the characteristic isotopic pattern for a bromine-containing compound. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in the reactivity of the C-Br bond. This primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, providing a gateway to a wide array of analogs.
Nucleophilic Substitution Pathway
The primary reaction pathway involves the displacement of the bromide ion by a nucleophile. This typically proceeds via a concerted SN2 mechanism, though stepwise pathways can occur under certain conditions.[7][8] The choice of nucleophile dictates the final analog structure.
Key Analog Classes and Applications
The versatility of the core intermediate allows for the synthesis of numerous analog classes with potential therapeutic applications.
-
Amine Analogs: Reaction with primary or secondary amines yields 1-(2-aminoethyl)-3-methyl-1H-pyrazole derivatives. These are crucial in drug design as the introduced basic nitrogen can form salt bridges with biological targets and improve aqueous solubility. Many antihistamines and antipsychotics feature similar pharmacophores.
-
Thioether Analogs: Reaction with thiols produces thioether-linked analogs. This linkage is common in various bioactive molecules and can influence metabolic stability and binding affinity.
-
Ether Analogs: While alcohols are weaker nucleophiles than amines or thiols, ethers can be formed, particularly with phenoxides under basic conditions. These analogs are explored for a range of activities, including as enzyme inhibitors.
-
Azide Analogs and Click Chemistry: Substitution with sodium azide yields an azidoethyl-pyrazole intermediate. This opens the door to "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), to link the pyrazole scaffold to other complex molecules, a powerful tool in modern drug discovery.
Analogs in Drug Development: Case Studies and Therapeutic Potential
The true measure of a scaffold's utility is its successful application in creating biologically active molecules. Pyrazole derivatives are extensively studied for a wide range of pharmacological effects.[9][10]
| Therapeutic Area | Target/Mechanism | Significance of Pyrazole Core | Representative Analogs | Reference |
| Oncology | Kinase Inhibition (e.g., Aurora, BRAF) | Provides a rigid scaffold for orienting substituents to fit into the ATP-binding pocket of kinases. | Pyrazole-linked benzimidazoles, 5-phenyl-1H-pyrazoles | [11] |
| Anti-inflammatory | COX-2 Inhibition | The diaryl-heterocycle motif, common in COX-2 inhibitors like Celecoxib, can be readily constructed. | 1,3,4-trisubstituted pyrazoles | [12] |
| Antimicrobial | Inhibition of bacterial growth/biofilm | The pyrazole ring is a key feature in compounds with selective activity against Gram-positive bacteria, including MRSA. | Trifluoromethyl phenyl-substituted pyrazoles | [1][5] |
| Antiviral | Various (e.g., HIV capsid inhibitor) | The metabolically stable pyrazole ring contributes to favorable pharmacokinetic profiles. | Lenacapavir | [1][2] |
Workflow for Analog Synthesis and Screening
A typical drug discovery workflow starting from this compound involves parallel synthesis followed by biological screening.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its straightforward synthesis and the predictable reactivity of its bromoethyl handle provide an efficient and versatile entry point into a rich chemical space of potential drug candidates. The proven track record of the pyrazole scaffold across numerous therapeutic areas underscores the value of developing and utilizing such well-designed intermediates.[13][14] By understanding the principles of its synthesis and reactivity, research and development teams can accelerate their discovery programs, efficiently generating diverse molecular libraries and increasing the probability of identifying novel, effective, and safe therapeutics.
References
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Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link].
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link].
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Akhtar, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4995. Available at: [Link].
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Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].
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Elguero, J., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 24(18), 3328. Available at: [Link].
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is based on the N-alkylation of 3-methyl-1H-pyrazole with 1,2-dibromoethane. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical process parameters, and provide a robust framework for reaction work-up, purification, and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for preparing this key synthetic intermediate.
Introduction
Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The functionalization of the pyrazole core is a critical strategy in the development of novel therapeutic agents. This compound serves as a versatile intermediate, featuring a reactive bromoethyl group that allows for subsequent nucleophilic substitution, enabling the facile introduction of diverse functional moieties and the construction of more complex molecular architectures.
This document outlines a validated protocol for the synthesis of this compound via the direct N-alkylation of 3-methyl-1H-pyrazole. The chosen methodology balances reaction efficiency, operational simplicity, and safety, making it suitable for standard laboratory settings.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical SN2-type N-alkylation reaction.
Overall Reaction:
Mechanism: The reaction is initiated by the deprotonation of the N1-proton of 3-methyl-1H-pyrazole using a mild base, such as potassium carbonate (K₂CO₃). This generates the 3-methylpyrazolate anion, a potent nucleophile. The pyrazolate anion then attacks one of the electrophilic methylene carbons of 1,2-dibromoethane, displacing a bromide ion and forming the C-N bond. The use of a significant excess of 1,2-dibromoethane minimizes the potential for a secondary reaction where the product alkylates another molecule of 3-methyl-1H-pyrazole.
Experimental Protocol
This protocol is optimized for a 25 mmol scale of the limiting reagent, 3-methyl-1H-pyrazole.
Materials and Equipment
Materials:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 3-Methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | 1453-58-3 | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Anhydrous Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 75-05-8 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen/Argon gas inlet
-
Dropping funnel (optional)
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Reagent Quantities
| Reagent | Amount (g) | Moles (mmol) | Molar Equiv. | Role |
| 3-Methyl-1H-pyrazole | 2.05 | 25.0 | 1.0 | Starting Material |
| 1,2-Dibromoethane | 14.1 | 75.0 | 3.0 | Alkylating Agent |
| Potassium Carbonate | 6.91 | 50.0 | 2.0 | Base |
| Anhydrous Acetonitrile | 150 mL | - | - | Solvent |
Step-by-Step Synthesis Procedure
A workflow of the entire process is visualized below.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of 1-(2-bromoethyl)-3-methyl-1H-pyrazole at the Bromoethyl Moiety
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties have rendered it a "biologically privileged" scaffold, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] The metabolic stability of the pyrazole ring further enhances its appeal in the design of novel pharmaceuticals.[1] The strategic functionalization of pyrazole derivatives is a key focus in medicinal chemistry, as it allows for the fine-tuning of their pharmacological profiles. This guide provides a detailed exploration of the functionalization of a versatile building block, 1-(2-bromoethyl)-3-methyl-1H-pyrazole, specifically at the reactive bromoethyl moiety, offering researchers and drug development professionals a comprehensive resource for synthesizing novel pyrazole-based compounds.
The 2-bromoethyl group attached to the N1 position of the pyrazole ring serves as a highly valuable electrophilic handle, susceptible to nucleophilic substitution. This allows for the introduction of a diverse range of functional groups, thereby enabling the exploration of a vast chemical space and the generation of libraries of novel compounds for biological screening.
Core Principles: The SN2 Reaction at the Bromoethyl Moiety
The primary mechanism governing the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] This is a single-step, concerted process where an incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to the simultaneous displacement of the bromide leaving group.[4]
Several key factors influence the efficiency and outcome of this SN2 reaction:
-
The Substrate: As a primary alkyl halide, the bromoethyl group is sterically unhindered, making it an ideal substrate for SN2 reactions.[2][5]
-
The Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. Stronger nucleophiles will react more readily.[6]
-
The Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.[7]
-
The Solvent: The choice of solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[8]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the functionalization of this compound with various classes of nucleophiles. These protocols are designed to be self-validating, with clear instructions and considerations for achieving high yields and purity.
Diagram of the General Functionalization Workflow
Caption: General workflow for the functionalization of this compound.
Protocol 1: Amination - Synthesis of 1-(2-Aminoethyl)-3-methyl-1H-pyrazole Derivatives
The introduction of an amino group opens up a plethora of possibilities for further derivatization, including amide bond formation and reductive amination.
Reaction Scheme:
Caption: General scheme for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq). The use of a non-nucleophilic base like K₂CO₃ or NEt₃ is crucial to neutralize the HBr generated during the reaction without competing with the primary nucleophile.[9]
-
Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-aminoethyl)-3-methyl-1H-pyrazole derivative.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2 | Morpholine | K₂CO₃ | MeCN | 80 | 8 | 82 |
| 3 | Benzylamine | NEt₃ | DMF | 60 | 10 | 78 |
Protocol 2: Thiolation - Synthesis of 1-(2-Thioethyl)-3-methyl-1H-pyrazole Derivatives
The introduction of a thiol or thioether moiety can significantly impact the biological activity of a molecule, often enhancing its interaction with protein targets. A common method for introducing a sulfur nucleophile is through the use of potassium thiocyanate followed by hydrolysis or further reaction.
Reaction Scheme:
Sources
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- 2. web.viu.ca [web.viu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
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Application Notes and Protocols for N-alkylation Reactions using 1-(2-bromoethyl)-3-methyl-1H-pyrazole
Introduction: The Strategic Importance of N-Alkylated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy in drug development. This modification allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn profoundly influences its pharmacokinetic profile and biological target engagement. The introduction of an ethylamine linker via reagents like 1-(2-bromoethyl)-3-methyl-1H-pyrazole is of particular interest as it enables the incorporation of basic side chains, a common feature in many centrally active and peripherally acting drugs to enhance interactions with biological targets or improve bioavailability. For instance, compounds incorporating a pyrazole ethyl morpholine moiety have been identified as potent σ(1) receptor antagonists, highlighting the therapeutic potential of this structural motif.[2]
This guide provides a comprehensive overview of the application of this compound as a versatile reagent for the N-alkylation of various amine nucleophiles. We will delve into the underlying principles governing these reactions, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Understanding the Reagent: this compound
Before embarking on any synthetic protocol, a thorough understanding of the starting material is paramount. This compound is a bifunctional molecule featuring a reactive bromoethyl group ripe for nucleophilic substitution and a 3-methyl-substituted pyrazole ring.
Synthesis of this compound:
This reagent can be synthesized from 3-methyl-1H-pyrazole and an excess of 1,2-dibromoethane in the presence of a base. The reaction proceeds via nucleophilic substitution where the pyrazole anion, formed in situ, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
A representative procedure is as follows: To a solution of 3-methyl-1H-pyrazole in a suitable aprotic solvent such as acetonitrile, is added a base like potassium carbonate (K₂CO₃). The mixture is stirred, and then 1,2-dibromoethane is added. The reaction is typically heated to drive it to completion. Upon cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography, to yield the desired this compound.
The Challenge of Regioselectivity in Pyrazole N-Alkylation
A critical consideration when working with unsymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, is the potential for the formation of two regioisomers upon N-alkylation: the N1- and N2-substituted products. The ratio of these isomers is dictated by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[3]
-
Steric Hindrance: The methyl group at the 3-position of the pyrazole ring presents a degree of steric hindrance. Consequently, alkylation at the less hindered N1 position is often favored, especially with bulky alkylating agents.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio. For instance, different bases can lead to varying degrees of ion pairing with the pyrazole anion, thereby influencing the accessibility of the two nitrogen atoms to the electrophile.[3]
General Protocol for N-Alkylation of Secondary Amines with this compound
This protocol provides a general method for the N-alkylation of secondary amines, such as piperidine and morpholine, using this compound.
Reaction Scheme:
Figure 1: General scheme for the N-alkylation of a secondary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | ~189.05 | 1.0 | 1.0 |
| Secondary Amine (e.g., Piperidine) | 85.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous, powdered | 138.21 | 2.0 | 2.0 |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Amine Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M). Add the secondary amine (1.2 eq) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure N-alkylated product.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for N-alkylation.
Mechanistic Insights: The "Why" Behind the Protocol
The N-alkylation reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Figure 3: Simplified Sₙ2 mechanism for the N-alkylation reaction.
The Role of the Base: The secondary amine itself is a nucleophile; however, the reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base, in this case, potassium carbonate, serves as an acid scavenger, neutralizing the HBr formed and ensuring a continuous supply of the free amine for the reaction to proceed.
Choice of Solvent: Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are ideal for Sₙ2 reactions. They can solvate the cation of the base (K⁺) but do not strongly solvate the nucleophile (the amine), leaving it "bare" and highly reactive.
Temperature: Heating the reaction increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby accelerating the rate of the Sₙ2 reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents (e.g., wet solvent or amine).- Insufficient temperature.- Poorly soluble base. | - Ensure all reagents and solvents are anhydrous.- Confirm the reaction is at the correct reflux temperature.- Use finely powdered potassium carbonate to maximize surface area. Consider a stronger, more soluble base like sodium hydride (NaH) in DMF if necessary, with appropriate safety precautions. |
| Formation of Side Products | - Over-alkylation (if a primary amine is used).- Elimination reaction of the bromoethyl group. | - For primary amines, use a larger excess of the amine to favor mono-alkylation.- A less hindered, non-nucleophilic base may reduce elimination. Lowering the reaction temperature could also be beneficial. |
| Difficult Purification | - Close-running spots on TLC.- Streaking on the silica gel column. | - Optimize the eluent system for column chromatography; a shallow gradient can improve separation.- Consider an alternative purification method such as preparative HPLC. |
Conclusion
This compound is a highly valuable building block for the synthesis of N-alkylated pyrazole derivatives. The N-alkylation reaction, when performed under the appropriate conditions, provides a reliable and efficient method for introducing an ethylamine linker, opening avenues for the development of novel compounds with potential therapeutic applications. A sound understanding of the reaction mechanism and the factors influencing regioselectivity is crucial for successful and reproducible outcomes in the research and drug development laboratory.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
-
Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-24. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
- Smole, M. (2023). 1-(2-ethylpiperidin-1-yl)-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone. Smolecule.
-
Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163-173. [Link]
- Journal of Chemical Research. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
-
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1131, 22-25. [Link]
-
Fustero, S., et al. (2011). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Current Medicinal Chemistry, 18(10), 1447-1478. [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a highly sought-after motif in the design of targeted therapies.[2] Notably, pyrazole-containing compounds have demonstrated significant success as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for drug development.[2]
This application note provides a detailed guide on the strategic use of 1-(2-bromoethyl)-3-methyl-1H-pyrazole , a versatile building block for the synthesis of pyrazole-based kinase inhibitors. We will delve into the rationale behind its application, provide detailed synthetic protocols for its use in N-alkylation reactions, and discuss the mechanism of action of the resulting inhibitors, with a focus on Cyclin-Dependent Kinases (CDKs).
The Utility of this compound in Kinase Inhibitor Synthesis
The this compound moiety offers several advantages in the design of kinase inhibitors:
-
Versatile Alkylating Agent: The bromoethyl group serves as a reactive handle for the N-alkylation of various nucleophilic scaffolds, such as aminopyrimidines or other heterocyclic cores commonly found in kinase inhibitors.[3] This reaction is a robust and reliable method for introducing the pyrazole pharmacophore.
-
Vector for Interaction: The ethyl linker provides optimal spacing for the pyrazole ring to interact with key residues within the ATP-binding pocket of the target kinase.
-
Modulation of Physicochemical Properties: The substituted pyrazole ring can be tailored to fine-tune the solubility, metabolic stability, and pharmacokinetic profile of the final compound.[3]
Synthetic Protocol: N-Alkylation of an Aminopyrimidine Scaffold with this compound
The following protocol is a representative example of the N-alkylation of a heterocyclic amine, a common step in the synthesis of pyrazole-based kinase inhibitors. This protocol is based on established methodologies for the synthesis of pyrazole-containing CDK inhibitors, where a haloalkylpyrazole is reacted with an aminopyrimidine core.
Reaction Scheme
Caption: General reaction for N-alkylation.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Custom Synthesis/Commercially Available | >95% |
| 2-Amino-4-chloropyrimidine | Sigma-Aldrich | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Scientific | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | >99.8% |
| Ethyl acetate (EtOAc) | VWR Chemicals | HPLC Grade |
| Hexanes | VWR Chemicals | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | - |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4-chloropyrimidine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the aminopyrimidine. To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To the suspension, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 10-15 minutes at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Expected Results and Data
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 8 | 75-85 |
| 2 | Cs₂CO₃ | ACN | 80 | 6 | 80-90 |
| 3 | NaH | THF | 60 | 12 | 65-75 |
| Caption: Representative reaction conditions and yields for N-alkylation. |
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyrazole-based kinase inhibitors target CDKs, which are key regulators of the cell cycle.[2] The synthesized N-alkylated pyrazole-pyrimidine core can effectively inhibit CDK2/cyclin E and other CDK complexes.[4]
Caption: Simplified CDK2 signaling pathway and inhibition.
The pyrazole-pyrimidine scaffold acts as an ATP-competitive inhibitor.[5] The nitrogen atoms on the pyrimidine and pyrazole rings form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituted pyrazole moiety can further interact with hydrophobic pockets, enhancing binding affinity and selectivity. By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb). This leads to cell cycle arrest, typically at the G1/S transition, and can ultimately induce apoptosis in cancer cells.[1]
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pyrazole-based kinase inhibitors. The N-alkylation reaction provides a straightforward and efficient method for incorporating the pyrazole scaffold into a variety of heterocyclic cores. The resulting compounds have shown significant potential as potent and selective inhibitors of key kinases, such as CDKs, involved in cancer progression. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and development aiming to leverage the potential of this important building block.
References
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Current Medicinal Chemistry.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Discovery of Novel CDK Inhibitors via Scaffold Hopping From CAN508. (2018). Bioorganic & Medicinal Chemistry Letters.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). Journal of the Iranian Chemical Society.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Molecules.
- Synthesis of 3-(2-aminoethyl)
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers.
- Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2021). Bioorganic & Medicinal Chemistry.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences.
- QSAR study on CDK2 inhibition with pyrazole derivatives. (2024).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Research.
- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2017). Scientific Reports.
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- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental procedure for coupling 1-(2-bromoethyl)-3-methyl-1H-pyrazole with amines
An In-Depth Guide to the Synthesis of 1-(2-Aminoethyl)-3-methyl-1H-pyrazoles via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, technically-grounded guide for the successful coupling of 1-(2-bromoethyl)-3-methyl-1H-pyrazole with a variety of primary and secondary amines. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven insights for optimization and troubleshooting, and establishes a self-validating protocol to ensure reliable and reproducible outcomes. The resulting 1-(2-aminoethyl)-3-methyl-1H-pyrazole scaffold is a valuable building block in medicinal chemistry, frequently explored for its potential in developing novel therapeutic agents.[1]
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive isostere for amides and other functional groups.[3] The specific N-alkylation of pyrazoles with functionalized side chains, such as the aminoethyl group, introduces a key pharmacophore that allows for further derivatization and interaction with biological targets. This guide focuses on a robust and versatile method for synthesizing these valuable intermediates.
The Chemistry: An SN2 Pathway
The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the amine, acting as the nucleophile, attacks the electrophilic carbon atom adjacent to the bromine on the this compound substrate.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the primary carbon atom bonded to the bromine. This attack occurs from the backside relative to the leaving group.[4]
-
Transition State: A transient, high-energy state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.
-
Leaving Group Departure: The carbon-bromine bond breaks heterolytically, with the bromide ion departing as the leaving group.
-
Proton Transfer: The initial product is an ammonium salt. A base present in the reaction mixture deprotonates this salt to yield the final, neutral amine product and the corresponding protonated base.[4]
The choice of solvent, base, and temperature is critical for maximizing the efficiency of this SN2 pathway while minimizing potential side reactions, such as elimination (E2).
Experimental Workflow Overview
A successful synthesis relies on a logical and well-controlled sequence of operations. The following workflow provides a high-level overview of the entire process, from initial setup to final product validation.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific amine used.
4.1 Materials and Reagents
-
This compound (1.0 eq)
-
Amine (Primary or Secondary) (1.1 - 1.5 eq)
-
Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine) (2.0 - 3.0 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile, DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
4.2 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.5 eq).
-
Causality Note: Using an anhydrous inorganic base like potassium carbonate is often preferred as it simplifies work-up compared to liquid organic bases. Its solid nature prevents it from being a competing nucleophile.
-
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add the anhydrous solvent (e.g., Acetonitrile) to form a solution with a concentration of approximately 0.1-0.5 M with respect to the bromo-pyrazole.
-
Amine Addition: Add the amine (1.2 eq) to the stirring suspension.
-
Expertise Note: A slight excess of the amine helps to ensure the complete consumption of the limiting bromo-pyrazole starting material. For very valuable amines, a 1.05-1.1 equivalent ratio may be used with an extended reaction time.
-
-
Reaction Conditions: Heat the reaction mixture to a predetermined temperature (typically 50-80 °C) and allow it to stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate, often with 1-2% triethylamine to prevent the basic product from streaking on the silica plate.[5] The disappearance of the bromo-pyrazole spot indicates reaction completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic base and wash the solid with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. d. Dilute the residue with ethyl acetate and water or saturated NaHCO₃ solution.[6] e. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Trustworthiness Note: To ensure a high-purity product, it is critical to deactivate the silica gel for these basic compounds. Prepare the silica slurry in the starting eluent (e.g., 100% Hexane) containing 1% triethylamine. This neutralizes the acidic silanol groups, preventing product adsorption and tailing during elution.[5][7] A gradient elution from hexane to a mixture of hexane/ethyl acetate is typically effective.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Reaction Parameter Optimization
The success of the coupling reaction can be highly dependent on the nature of the amine. The following table provides starting points for optimization.
| Amine Class | Recommended Base | Solvent | Typical Temp. (°C) | Expected Reactivity | Notes |
| Primary Aliphatic | K₂CO₃, Cs₂CO₃ | Acetonitrile | 50 - 60 | High | These are strong nucleophiles. Reactions are often complete within 2-6 hours. |
| Secondary Aliphatic | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60 - 80 | Moderate to High | Steric hindrance can slow the reaction. More sterically bulky amines may require higher temperatures or longer reaction times. |
| Anilines (Aromatic) | Cs₂CO₃, K₃PO₄ | DMF, DMSO | 80 - 110 | Low | Aromatic amines are weaker nucleophiles. A stronger base and higher boiling point solvent are often necessary to drive the reaction. |
| Heterocyclic Amines | K₂CO₃, DIPEA | Acetonitrile, Dioxane | 60 - 90 | Variable | Reactivity depends on the specific heterocycle. Electron-rich heterocycles are generally more nucleophilic. |
Troubleshooting Common Issues
-
Issue: Low or No Conversion.
-
Cause: Insufficient temperature, inactive amine, or poor choice of base/solvent.
-
Solution: Increase the reaction temperature in 10 °C increments. Use a stronger base like cesium carbonate. Switch to a higher-boiling solvent like DMF. Ensure the amine reagent has not degraded.
-
-
Issue: Multiple Products on TLC.
-
Cause: Potential for dialkylation if a primary amine is used in large excess, or side reactions at elevated temperatures.[4]
-
Solution: Reduce the stoichiometry of the amine to 1.05-1.1 equivalents. Run the reaction at a lower temperature for a longer period.
-
-
Issue: Product Streaks on TLC/Column.
-
Cause: The basic amine product is interacting strongly with the acidic silica gel.
-
Solution: As described in the protocol, add 1-2% triethylamine or a few drops of ammonia in methanol to the eluent system to neutralize the silica gel.[5]
-
References
-
Krasavin, M. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(17), 7347–7352. [Link]
-
Al-Ghorbani, M., & Al-Farwachi, M. I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
-
Request PDF: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Clark, J. (2014). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Prieur, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Gulea, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
- Iborra, S., & Corma, A. (2006). N-alkylation method of pyrazole.
- WO2011076194A1 - Method for purifying pyrazoles.
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Application Notes & Protocols: Leveraging 1-(2-bromoethyl)-3-methyl-1H-pyrazole for the Rapid Assembly of Diverse Pyrazole-Based Libraries
Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability. This has led to the development of pyrazole-containing compounds with a wide array of biological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][7][8] The ability to readily functionalize the pyrazole ring at multiple positions makes it an ideal template for the construction of large, diverse chemical libraries essential for modern high-throughput screening campaigns.
This guide focuses on the strategic application of a key building block, 1-(2-bromoethyl)-3-methyl-1H-pyrazole , for the efficient synthesis of pyrazole-based libraries. The presence of the reactive 2-bromoethyl group at the N1 position provides a versatile handle for introducing a wide range of chemical diversity through nucleophilic substitution reactions. This allows researchers to systematically explore the chemical space around the pyrazole core, a critical step in identifying novel therapeutic agents.
Core Principles: The Chemistry of this compound
The utility of this compound as a library-building reagent stems from the electrophilic nature of the carbon atom attached to the bromine. This carbon is susceptible to attack by a wide variety of nucleophiles, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide leaving group. This classic SN2 (bimolecular nucleophilic substitution) reaction is the cornerstone of the protocols described herein.
The general reaction can be depicted as follows:
Figure 1. General scheme for nucleophilic substitution.
The choice of base, solvent, and reaction temperature is critical for achieving high yields and purity. A non-nucleophilic base is typically employed to deprotonate the nucleophile without competing in the substitution reaction. The solvent is chosen to solubilize the reactants and facilitate the reaction kinetics. Mild heating is often necessary to drive the reaction to completion in a reasonable timeframe.
Experimental Protocols: A Step-by-Step Guide to Library Synthesis
The following protocols provide a robust framework for the synthesis of a diverse library of pyrazole derivatives using this compound.
Protocol 1: General Procedure for the N-Alkylation of Amines
This protocol details the reaction of this compound with a representative primary amine. This method can be readily adapted for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 eq.).
-
Add the desired amine (1.2 mmol, 1.2 eq.) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrazole derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[8][9]
Causality Behind Experimental Choices:
-
Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.
-
Potassium Carbonate: This non-nucleophilic base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and for scavenging the HBr byproduct.
-
Anhydrous Acetonitrile: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. The use of an anhydrous grade is important to prevent side reactions with water.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy to overcome the reaction barrier, leading to a faster reaction rate.
Experimental Workflow Visualization
Figure 2. Workflow for pyrazole library synthesis.
Data Presentation: Representative Library Members
To illustrate the utility of this methodology, a representative subset of a hypothetical pyrazole library is presented below. The table summarizes key data points for each compound, demonstrating the diversity that can be achieved.
| Compound ID | Nucleophile | Yield (%) | Purity (%) (by LC-MS) | M+H⁺ (Observed) |
| PZ-001 | Aniline | 85 | >98 | 216.15 |
| PZ-002 | 4-Fluoroaniline | 82 | >99 | 234.14 |
| PZ-003 | Benzylamine | 88 | >98 | 230.17 |
| PZ-004 | Morpholine | 91 | >99 | 210.15 |
| PZ-005 | Thiophenol | 78 | >97 | 233.09 |
Conclusion and Future Directions
The application of this compound as a foundational building block provides a powerful and efficient strategy for the construction of diverse pyrazole-based libraries. The straightforward and robust nature of the described nucleophilic substitution protocols allows for the rapid generation of novel compounds for biological screening. Future work could involve expanding the scope of nucleophiles to include a wider range of functional groups and heterocycles, as well as exploring further derivatization of the synthesized library members to access even greater chemical diversity.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
-
MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]
-
MDPI. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]
-
MDPI. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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Application Note: A Hierarchical Protocol for the Biological Screening of Novel 1-(2-bromoethyl)-3-methyl-1H-pyrazole Derivatives
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into approved drugs for various indications, including anti-inflammatory (Celecoxib), analgesic, and antimicrobial agents.[3][4] Their structural versatility allows for fine-tuning of physicochemical properties and biological targets, making them a perennial focus of drug discovery programs.[5][6]
This application note provides a comprehensive, multi-tiered protocol for the initial biological characterization of a novel library of 1-(2-bromoethyl)-3-methyl-1H-pyrazole derivatives. The objective is to establish a systematic screening cascade that efficiently identifies compounds with significant biological activity, prioritizes them for further study, and provides initial insights into their potential mechanisms of action. Our approach begins with broad assessments of cytotoxicity, followed by targeted phenotypic screens based on the known therapeutic potential of pyrazoles, and culminates in specific target-based assays.
Strategic Screening Cascade Overview
A hierarchical approach is essential for the cost-effective and logical screening of new chemical entities.[7][8] This strategy ensures that foundational data on a compound's general toxicity is established before investing resources in more complex and specific assays. Our proposed workflow triages compounds through three successive tiers, each designed to answer critical questions about the compound's biological profile.
Caption: A three-tiered workflow for screening novel pyrazole derivatives.
Part 1: Compound Management & Preparation
Proper handling of a small molecule library is fundamental to ensure data integrity.
-
Solubilization: Dissolve each this compound derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and evaporation.
-
Working Plates: For screening, create intermediate "working" plates by diluting the stock solutions in an appropriate solvent or culture medium.[9] This minimizes freeze-thaw cycles of the master stock. The final concentration of DMSO in the assay wells should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Part 2: Tier 1 - Primary Screening: Cytotoxicity Profiling
Rationale: The initial step is to determine the concentration at which the compounds exhibit cytotoxic effects. This data is critical for two reasons: 1) it identifies compounds with potential as anticancer agents, and 2) it establishes a non-toxic concentration range for subsequent functional assays, thereby preventing false-positive results due to cell death.[7] We will employ two mechanistically distinct assays to ensure the robustness of the findings.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x concentration series of the pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[13][14] The luminescent signal is proportional to the amount of ATP present and, therefore, the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16][17]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[15]
-
Lysis & Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ values as described for the MTT assay.
Data Presentation: Hypothetical Tier 1 Results
| Compound ID | MTT IC₅₀ (µM) | CellTiter-Glo® IC₅₀ (µM) | Notes |
| PYR-001 | 5.2 | 4.8 | Potent cytotoxicity. Candidate for anticancer screening. |
| PYR-002 | > 100 | > 100 | Non-cytotoxic. Ideal for functional screening. |
| PYR-003 | 85.1 | 92.5 | Low cytotoxicity. Suitable for functional screening < 20 µM. |
| Doxorubicin | 0.8 | 0.7 | Positive Control |
Part 3: Tier 2 - Secondary Screening: Phenotypic Assays
Rationale: Compounds that are non-cytotoxic at reasonable concentrations (e.g., IC₅₀ > 50 µM) are advanced to phenotypic screens. Based on the extensive literature on pyrazole derivatives, we prioritize anti-inflammatory and antimicrobial assays.[3][18][19]
Assay Focus 3.1: Anti-Inflammatory Activity
Background: A key mechanism of inflammation involves the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[20] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the nuclear translocation of NF-κB, which then drives the expression of inflammatory mediators like nitric oxide (NO) via the enzyme iNOS.[21][22]
Caption: Simplified diagram of the canonical NF-κB signaling cascade.
Protocol 3: Griess Assay for Nitric Oxide Inhibition This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatant.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the pyrazole derivatives for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC₅₀ for each compound.
Assay Focus 3.2: Antimicrobial Activity
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[23]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole compounds in an appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria + known antibiotic like ampicillin), a negative control (bacteria + broth), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[23]
Data Presentation: Hypothetical Tier 2 Results
Table 2: Anti-Inflammatory Activity
| Compound ID | NO Inhibition IC₅₀ (µM) |
|---|---|
| PYR-002 | 12.5 |
| PYR-003 | > 50 |
| Dexamethasone | 0.1 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) |
|---|---|---|
| PYR-002 | > 128 | > 128 |
| PYR-003 | 16 | 64 |
| Ampicillin | 0.5 | 8 |
Part 4: Tier 3 - Tertiary Screening: Target-Based Assay
Rationale: For compounds showing potent and interesting phenotypic activity (e.g., PYR-002 in the anti-inflammatory assay), the next logical step is to investigate the specific molecular target. Since many signaling pathways, including inflammation, are regulated by protein kinases, a kinase inhibition assay is a relevant choice.[25][26]
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced by a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.[25][27]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the lead pyrazole compound (e.g., PYR-002) in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase of interest (e.g., IKKβ, a key kinase in the NF-κB pathway) and the serially diluted compound. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add a second reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value.
Data Presentation: Hypothetical Tier 3 Results
| Compound ID | Target Kinase | Kinase Inhibition IC₅₀ (nM) |
| PYR-002 | IKKβ | 85 |
| Staurosporine | IKKβ | 25 |
Conclusion and Interpretation
This hierarchical screening protocol provides a robust framework for the systematic evaluation of novel this compound derivatives. By progressing from broad cytotoxicity profiling to specific phenotypic and target-based assays, researchers can efficiently identify and prioritize compounds for further development. For instance, a hypothetical compound like PYR-002 would be identified as a promising anti-inflammatory lead, being non-cytotoxic with potent activity in a functional assay, and its mechanism further elucidated through a specific kinase inhibition assay. Conversely, PYR-001 would be flagged as a potential anticancer agent, while PYR-003 would be noted for its moderate antimicrobial properties. This structured approach maximizes the value of the screening effort and provides a clear path toward lead optimization.
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]
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CellTiter-Glo Assay. (n.d.). Oslo University Hospital. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]
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MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols. [Link]
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The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Polycyclic Aromatic Compounds. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). MDPI. [Link]
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Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Cellular and Infection Microbiology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]
-
Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. [Link]
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Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]
-
AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). MDPI. [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). SLAS Discovery. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). RSC Medicinal Chemistry. [Link]
-
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Application Notes & Protocols: Incorporating 1-(2-bromoethyl)-3-methyl-1H-pyrazole into Potential Anti-inflammatory Agents
Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6] COX-2 is an enzyme that is significantly upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][7] The success of diaryl-substituted pyrazoles like Celecoxib has spurred extensive research into novel pyrazole derivatives as next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles.[8][9][10][11][12]
This guide focuses on the strategic use of 1-(2-bromoethyl)-3-methyl-1H-pyrazole as a versatile starting material. Its bromoethyl side chain provides a reactive electrophilic site, perfect for introducing diverse chemical functionalities through nucleophilic substitution. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) and identify novel drug candidates targeting key inflammatory pathways.
Section 1: The Core Building Block: this compound
The utility of any synthetic campaign begins with a well-characterized and accessible starting material. This compound serves as an ideal scaffold for diversification.
Physicochemical Properties
A summary of the key computed properties of the core building block is presented below. These properties are crucial for predicting its behavior in reactions and its potential as a drug fragment.
| Property | Value | Unit |
| Molecular Formula | C6H9BrN2 | |
| Molecular Weight | 189.06 | g/mol |
| IUPAC Name | This compound | |
| LogP (Predicted) | 1.2 - 1.5 | |
| pKa (Predicted, most basic) | ~2.5 (pyrazole nitrogen) |
Synthesis Protocol: this compound
The synthesis of the title compound is typically achieved through the alkylation of 3-methylpyrazole with an excess of a two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions.
Protocol 1.2.1: Synthesis of this compound
-
Materials: 3-methylpyrazole, 1,2-dibromoethane, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Diethyl ether, Hexanes.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3-methylpyrazole (1.0 eq).
-
Dissolve the pyrazole in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add 1,2-dibromoethane (4.0 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
-
Figure 1: Synthetic workflow for the preparation of the core building block.
Section 2: Synthetic Strategy for Generating a Candidate Library
The electrophilic nature of the primary bromide in this compound makes it an excellent substrate for SN2 reactions. By reacting it with a diverse set of nucleophiles, a library of candidate compounds can be rapidly synthesized. This approach allows for the introduction of various pharmacophores to probe interactions with biological targets.
General Protocol for Nucleophilic Substitution
Protocol 2.1.1: General Synthesis of Pyrazole Derivatives
-
Materials: this compound, Nucleophile of choice (e.g., substituted phenol, aniline, secondary amine, or thiol), Potassium carbonate (or another suitable base), Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired nucleophile (1.1 eq).
-
Add potassium carbonate (2.0 eq).
-
Seal the vial and heat the mixture to 80 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC to yield the final compound.
-
Figure 2: General scheme for diversifying the pyrazole scaffold.
Section 3: In Vitro Screening Cascade for Anti-Inflammatory Activity
A tiered screening approach is essential for efficiently identifying promising compounds. The cascade begins with a target-specific primary assay, followed by cell-based assays to confirm activity in a more complex biological system and rule out general cytotoxicity.
Figure 3: A tiered in vitro screening cascade for hit identification.
Protocol: Primary Screen - COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.[7][13][14]
-
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced, leading to the oxidation of a fluorometric probe (e.g., Amplex Red) that can be detected by a plate reader.[15]
-
Materials: Human recombinant COX-2 enzyme, COX Assay Buffer, Heme cofactor, Arachidonic acid (substrate), Fluorometric probe (e.g., Amplex Red), Test compounds, Positive control inhibitor (e.g., Celecoxib), 96-well black opaque plates.
-
Procedure:
-
Prepare a reaction buffer containing COX Assay Buffer and Heme.
-
In a 96-well plate, add 160 µL of the reaction buffer to each well.
-
Add 10 µL of test compound dilutions (in DMSO, final concentration ≤1%) to sample wells. Add 10 µL of a known inhibitor (Celecoxib) to positive control wells and 10 µL of DMSO to "100% activity" wells.
-
Add 10 µL of diluted human COX-2 enzyme to all wells except the "no enzyme" background control.
-
Pre-incubate the plate for 10-15 minutes at 37 °C to allow inhibitors to bind to the enzyme.[14]
-
Add 10 µL of the fluorometric probe to all wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately begin reading the fluorescence kinetically (e.g., Ex/Em = 535/590 nm) for 5-10 minutes.[13][15]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Secondary Screen - TNF-α Inhibition in LPS-Stimulated Macrophages
This cell-based assay assesses the ability of compounds to suppress the production of the pro-inflammatory cytokine TNF-α in an inflammatory context.[16][17]
-
Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a strong inflammatory response, including the robust secretion of TNF-α.[18][19][20] The amount of TNF-α released into the cell culture supernatant is quantified, typically by ELISA.
-
Materials: RAW 264.7 murine macrophage cell line, DMEM with 10% FBS, LPS (from E. coli), Test compounds, Phosphate Buffered Saline (PBS), 96-well cell culture plates, Mouse TNF-α ELISA kit.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for adherence.[18]
-
Pre-treatment: Remove the old media. Add fresh media containing serial dilutions of the test compounds to the cells. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[18][20][21] Include "unstimulated" and "LPS only" (vehicle) controls.
-
Incubation: Incubate the plate for 4-6 hours at 37 °C in a 5% CO2 incubator. (Note: Incubation time should be optimized; TNF-α production is an early response).[16]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration compared to the "LPS only" control. Determine IC50 values as described previously.
-
Data Presentation
Results from the screening cascade should be summarized for clear comparison.
| Compound ID | Scaffold Modification | COX-2 IC50 (µM) | TNF-α IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Control | Celecoxib | 0.05 | 0.15 | >100 | >2000 |
| PYR-001 | 4-Fluorophenoxy | 0.25 | 0.80 | 85 | 340 |
| PYR-002 | Morpholino | 5.6 | 12.5 | >100 | 18 |
| PYR-003 | 4-Methylthiophenyl | 0.18 | 0.55 | >100 | 555 |
Selectivity Index (SI) = IC50 (Cytotoxicity) / IC50 (TNF-α)
Section 4: Elucidating the Mechanism of Action
While COX-2 is a primary target, inflammation is regulated by complex signaling networks. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2 itself.[22][23][24][25] Investigating the effect of hit compounds on this pathway can provide deeper mechanistic insight.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS binding to Toll-like receptors (TLRs), trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB.[23][26] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[24][26]
Figure 4: Simplified canonical NF-κB signaling pathway activated by LPS.
References
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Hafez, H. N., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(1), 149. [Link]
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Synthetic Pathways to Novel Pyrazolo[1,5-a]pyrimidines Leveraging 1-(2-bromoethyl)-3-methyl-1H-pyrazole: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for the preparation of novel pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 1-(2-bromoethyl)-3-methyl-1H-pyrazole as a versatile starting material. The outlined methodologies focus on the construction of the key intermediate, 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole, and its subsequent cyclocondensation to afford the target bicyclic system.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] Their structural resemblance to purines allows them to interact with a variety of biological targets, including kinases, making them attractive scaffolds for the development of novel therapeutic agents.[1]
A common and effective strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon building block, such as a β-dicarbonyl compound or its synthetic equivalent.[2][3] This guide details a practical approach that begins with the readily accessible this compound and proceeds through a key 5-aminopyrazole intermediate.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process. The first stage focuses on the elaboration of the starting material, this compound, to introduce a crucial amino group at the C5 position of the pyrazole ring. The second stage involves the construction of the pyrimidine ring through a cyclocondensation reaction.
Caption: Overall synthetic workflow.
PART 1: Synthesis of the Key Intermediate: 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
A direct and efficient synthesis of the target pyrazolo[1,5-a]pyrimidines hinges on the successful preparation of the key intermediate, 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole. This is achieved through a two-step sequence starting from the commercially available or readily synthesized this compound.
Step 1.1: Synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
The initial step involves the conversion of the bromoethyl group to a hydroxyethyl group. This transformation is a standard nucleophilic substitution reaction.
Protocol 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent such as acetone or ethanol (e.g., 1:1 v/v).
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole.
Step 1.2: C5-Amination of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
The introduction of an amino group at the C5 position of the pyrazole ring is a critical step. While direct C-H amination of pyrazoles can be challenging, a common approach involves nitration followed by reduction.
Protocol 2: Nitration of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
-
Reaction Setup: In a flask cooled in an ice-water bath, cautiously add 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) to a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).
-
Reaction Conditions: Maintain the temperature below 10 °C while stirring. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the solution is basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude 5-nitro-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole can be purified by chromatography.
Protocol 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the 5-nitro-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole.
PART 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
With the key 5-aminopyrazole intermediate in hand, the final step is the construction of the pyrimidine ring. This is typically achieved through a cyclocondensation reaction with a 1,3-dielectrophilic species. The choice of the dielectrophile determines the substitution pattern on the pyrimidine ring of the final product.
Caption: Cyclocondensation reactions.
Protocol 4: Reaction with Acetylacetone
This reaction leads to the formation of a 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine.
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The precipitated product can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-(2-hydroxyethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Protocol 5: Reaction with Diethyl Malonate
This reaction yields a 5,7-dihydroxy-substituted pyrazolo[1,5-a]pyrimidine.
-
Reaction Setup: Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (2.2 eq) to ethanol. To this solution, add 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) and diethyl malonate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux for an extended period, monitoring by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with water and ethanol and dry to obtain 2-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-5,7-diol.
Protocol 6: Reaction with Ethyl Acetoacetate
This reaction provides a regioselective route to a 5-hydroxy-7-methyl-substituted pyrazolo[1,5-a]pyrimidine.
-
Reaction Setup: Dissolve 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain 2-(2-hydroxyethyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one.
Data Summary
| Starting Material | Reagent | Product |
| This compound | NaHCO₃, H₂O/Acetone | 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole |
| 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole | HNO₃, H₂SO₄ | 5-Nitro-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole |
| 5-Nitro-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole | H₂, Pd/C | 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole |
| 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole | Acetylacetone | 2-(2-hydroxyethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
| 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole | Diethyl Malonate | 2-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-5,7-diol |
| 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole | Ethyl Acetoacetate | 2-(2-hydroxyethyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
Conclusion
The synthetic routes described in this guide offer a versatile and efficient approach to novel pyrazolo[1,5-a]pyrimidines starting from this compound. The key to this strategy is the successful synthesis of the 5-aminopyrazole intermediate, which can then be elaborated into a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives. These protocols provide a solid foundation for researchers in the field of medicinal chemistry to explore the synthesis of new chemical entities with potential therapeutic applications.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-(2-bromoethyl)-3-methyl-1H-pyrazole in the Synthesis of Novel Anticancer Therapeutics: A Technical Guide
Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across various therapeutic areas. In oncology, pyrazole derivatives have emerged as particularly potent agents, capable of interacting with a diverse array of cancer-relevant targets.[1][2][3] Several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature the pyrazole core, underscoring its significance in the design of targeted therapies.[4] These compounds often function by inhibiting key enzymes that drive cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR, CDKs), or by disrupting fundamental cellular processes like tubulin polymerization.[2][4][5]
This technical guide focuses on the strategic utilization of a specific, highly versatile building block: 1-(2-bromoethyl)-3-methyl-1H-pyrazole . The inherent reactivity of the bromoethyl group provides a convenient chemical handle for covalently linking the 3-methyl-1H-pyrazole moiety to a wide range of molecular frameworks. This approach allows for the systematic exploration of chemical space and the generation of novel derivatives with potentially enhanced anticancer activity and improved pharmacological profiles. Herein, we provide detailed protocols for the synthesis of this key intermediate, its subsequent derivatization, and the in vitro evaluation of the resulting compounds for anticancer efficacy.
Core Synthesis Protocol: Preparation of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 3-methyl-1H-pyrazole with an excess of 1,2-dibromoethane. The use of a suitable base is crucial for deprotonating the pyrazole nitrogen, thereby facilitating nucleophilic attack on the electrophilic bromoethane.
Protocol 1: Synthesis of this compound
Materials:
-
3-methyl-1H-pyrazole
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-methyl-1H-pyrazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Add 1,2-dibromoethane (3.0-5.0 equivalents) to the stirred suspension. The excess is used to minimize the formation of the bis-pyrazolyl ethane byproduct.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is critical to prevent the hydrolysis of 1,2-dibromoethane and to ensure the efficiency of the base.
-
Excess 1,2-dibromoethane: A significant excess of the alkylating agent is employed to favor the desired mono-alkylation product over the dimerized byproduct.
-
Potassium Carbonate as Base: K₂CO₃ is a moderately strong base that is effective in deprotonating the pyrazole nitrogen without causing significant side reactions.[4]
Application in Anticancer Drug Development: Derivatization Strategies
The true utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of a diverse library of potential anticancer agents. The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alcohols.
Protocol 2: General Procedure for Nucleophilic Substitution of this compound
Materials:
-
This compound
-
Nucleophile of interest (e.g., a secondary amine, a thiol-containing molecule)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Standard workup and purification reagents as described in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 equivalent) and the chosen nucleophile (1.0-1.2 equivalents) in the appropriate solvent.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, perform an aqueous workup similar to that described in Protocol 1.
-
Purify the final product by column chromatography or recrystallization.
This straightforward protocol allows for the facile introduction of the 3-methyl-1H-pyrazole moiety into a wide array of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).
In Vitro Evaluation of Anticancer Activity
Once a library of novel pyrazole derivatives has been synthesized, the next critical step is to assess their anticancer activity. A standard and widely used method for initial screening is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HepG2 [liver]).[1][6][7]
-
Normal human cell line for cytotoxicity comparison (e.g., MCF-10A).[1]
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Synthesized pyrazole derivatives dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Value |
| Derivative 1 | A549 | Value |
| Derivative 2 | MCF-7 | Value |
| Derivative 2 | A549 | Value |
| Doxorubicin | MCF-7 | Value |
| Doxorubicin | A549 | Value |
Investigating the Mechanism of Action
Promising compounds identified from the initial cytotoxicity screening should be further investigated to elucidate their mechanism of action. Based on the known activities of pyrazole derivatives, several key cellular pathways and processes are of interest.
Potential Mechanisms of Action for Pyrazole Derivatives:
-
Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5]
-
Induction of Apoptosis: Anticancer agents often exert their effects by inducing programmed cell death, or apoptosis. This can be assessed by techniques such as flow cytometry using Annexin V/Propidium Iodide staining.
-
Cell Cycle Arrest: Compounds may inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). This can be analyzed by flow cytometry of propidium iodide-stained cells.
-
Inhibition of Tubulin Polymerization: Some pyrazole derivatives have been shown to interfere with microtubule dynamics, leading to mitotic arrest and cell death.
Experimental Workflow for Mechanism of Action Studies:
Caption: Inhibition of the CDK pathway by a pyrazole derivative.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel pyrazole-containing compounds with potential anticancer activity. The straightforward derivatization of its bromoethyl handle allows for the rapid generation of diverse chemical libraries. Subsequent screening using established in vitro assays, such as the MTT assay, can identify promising lead compounds. Further mechanistic studies are then essential to elucidate their mode of action, with kinase inhibition and induction of apoptosis being common mechanisms for this class of compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the quest for novel and more effective anticancer therapeutics.
References
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available from: [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. Available from: [Link]
-
Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available from: [Link]
-
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Available from: [Link]
-
Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. PubMed. Available from: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available from: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available from: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. National Institutes of Health. Available from: [Link]
-
Pyrazole‐Enaminones as Promising Prototypes for the Development of Analgesic Drugs. ResearchGate. Available from: [Link]
-
View of SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
-
An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ResearchGate. Available from: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available from: [Link]
Sources
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- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 7. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1-ethyl-3-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and troubleshooting of halogenated pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the bromination of 1-ethyl-3-methyl-1H-pyrazole. Our goal is to provide expert insights and actionable solutions to common challenges encountered during this critical synthetic transformation.
The selective bromination of 1-ethyl-3-methyl-1H-pyrazole is a key step in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals.[1] The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[2] However, this reactivity can also lead to a variety of side reactions if not properly controlled. This document provides a structured approach to understanding and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 1-ethyl-3-methyl-1H-pyrazole?
A1: The overwhelmingly favored product is 4-bromo-1-ethyl-3-methyl-1H-pyrazole . Electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most nucleophilic carbon.[3][4] The N1-ethyl and C3-methyl groups direct the incoming electrophile (Br+) to this position. The reaction proceeds via a stable Wheland intermediate (arenium ion), where the positive charge is delocalized without involving the more electronegative nitrogen atoms in an unfavorable way.[5][6]
Q2: Which brominating agent is best: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
A2: Both reagents can be effective, but N-Bromosuccinimide (NBS) is generally recommended for higher selectivity and milder reaction conditions .
-
NBS: Acts as a source of an electrophilic bromine atom ("Br+"). It is a crystalline solid that is easier and safer to handle than liquid bromine. Reactions with NBS often result in fewer side products, particularly over-bromination, because the bromine concentration is kept low throughout the reaction.[7][8] The succinimide byproduct is typically easy to remove during workup.
-
Molecular Bromine (Br₂): A strong and highly reactive brominating agent. While effective, it is more prone to causing over-bromination and requires careful handling due to its corrosive and toxic nature. Reactions with Br₂ may require inert solvents and more stringent temperature control.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a critical role in controlling the reaction pathway.
-
For Electrophilic Ring Bromination (Desired Reaction): Polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are preferred.[7] These solvents facilitate the ionic mechanism required for substitution on the pyrazole ring.
-
For Radical Side-Chain Bromination (Side Reaction): Non-polar solvents like Carbon Tetrachloride (CCl₄) are known to promote radical mechanisms, especially when using NBS in the presence of a radical initiator or UV light.[8] This can lead to unwanted bromination of the N-ethyl or C-methyl groups.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My analysis (NMR/LC-MS) indicates the presence of di- and tri-brominated products. How can I improve selectivity for mono-bromination?
This is the most common side reaction, arising from the fact that the mono-brominated product can sometimes be as reactive as the starting material.
Root Causes & Mitigation Strategies
| Cause | Scientific Explanation | Troubleshooting Solution |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent will inevitably lead to polybromination once the starting material is consumed. | Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of NBS. Ensure accurate weighing of reagents. |
| Poor Temperature Control | Electrophilic bromination is an exothermic process. A rise in temperature increases the reaction rate indiscriminately, reducing selectivity. | Maintain a low temperature, especially during the addition of the brominating agent. An ice bath (0 °C) is standard.[7] Allow the reaction to warm to room temperature only after the addition is complete and if TLC/LC-MS monitoring shows incomplete conversion. |
| Method of Addition | Adding the brominating agent all at once creates a high local concentration, promoting multiple substitutions on a single molecule. | Add the brominating agent (e.g., solid NBS) in small portions over a period of 20-30 minutes.[7] Alternatively, dissolve the agent in the reaction solvent and add it dropwise using an addition funnel. |
Workflow for Preventing Polybromination
Caption: Workflow to minimize polybromination.
Problem 2: I am observing bromination on the ethyl or methyl side chains instead of the pyrazole ring.
This issue indicates a shift from the desired electrophilic aromatic substitution to an undesired radical substitution pathway.
Root Causes & Mitigation Strategies
| Cause | Scientific Explanation | Troubleshooting Solution |
| Radical Initiators | The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light will trigger the Wohl-Ziegler reaction, where NBS acts as a source of bromine radicals (Br•).[8] | Conduct the reaction in the dark, excluding any light source. Ensure no radical initiators are present from previous steps or contaminated reagents. |
| Incorrect Solvent Choice | Non-polar solvents like CCl₄ stabilize radical intermediates, favoring the radical pathway. | Use a polar solvent such as DMF, DCM, or acetonitrile to promote the ionic, electrophilic substitution mechanism.[7] |
Mechanism: Electrophilic vs. Radical Bromination
Caption: Competing bromination mechanisms.
Problem 3: The reaction is incomplete, and my workup is complicated, resulting in low yield.
Low yields can stem from incomplete reactions or losses during the purification process.
Root Causes & Mitigation Strategies
| Cause | Scientific Explanation | Troubleshooting Solution |
| Incomplete Reaction | The reaction may be too slow at low temperatures, or the substrate may be partially deactivated by trace acids. | After adding the brominating agent at 0 °C, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.[7] |
| HBr Salt Formation | The reaction can generate HBr, which forms a salt with the basic pyrazole, making it insoluble in organic solvents and difficult to extract.[9] | During the aqueous work-up, use a mild base like saturated sodium bicarbonate solution to neutralize any acid and free the pyrazole base. |
| Succinimide Byproduct | When using NBS, the succinimide byproduct can sometimes co-precipitate or complicate purification. | The succinimide byproduct is water-soluble, especially under basic conditions. A thorough wash with water or dilute NaHCO₃ solution during the extractive work-up will remove it.[7] |
Validated Experimental Protocol
This protocol is optimized for the selective mono-bromination of 1-ethyl-3-methyl-1H-pyrazole at the C4 position.
Materials:
-
1-ethyl-3-methyl-1H-pyrazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in DMF (approx. 4 mL per mmol of pyrazole).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
NBS Addition: Add N-bromosuccinimide (1.05 eq.) in small portions over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Monitoring: Check the reaction progress using TLC (eluent: 3:7 ethyl acetate/petroleum ether). If the reaction is incomplete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 20 mL per mmol of pyrazole). Extract the product with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated Na₂S₂O₃ solution (to quench any remaining bromine).
-
Saturated NaHCO₃ solution (to remove acid and succinimide).
-
Water.
-
Brine.
-
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-bromo-1-ethyl-3-methyl-1H-pyrazole.[7]
References
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]
-
International Journal of Chemical Sciences. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. The Analyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
LookChem. (n.d.). 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(2-bromoethyl)-3-methyl-1H-pyrazole
Welcome to the technical support center for the purification of 1-(2-bromoethyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, often yields a crude product containing various impurities.[1] Effective purification is paramount to ensure the integrity of subsequent reactions and the biological activity of downstream compounds. This guide provides practical, field-proven insights into the most effective purification techniques and how to troubleshoot common challenges.
Core Concepts in Purification
The primary impurities encountered during the synthesis of this compound via the N-alkylation of 3-methylpyrazole with 1,2-dibromoethane include:
-
Regioisomers: The formation of the desired 1,3-isomer is often accompanied by the undesired 1,5-isomer (1-(2-bromoethyl)-5-methyl-1H-pyrazole). The ratio of these isomers is influenced by steric and electronic effects.[2]
-
Starting Materials: Unreacted 3-methylpyrazole and 1,2-dibromoethane.
-
Dialkylation Products: Bis-alkylation of the pyrazole ring or reaction of 1,2-dibromoethane at both ends.
The purification strategy, therefore, must be robust enough to separate compounds with potentially similar polarities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My column chromatography is not separating the regioisomers.
-
Question: I'm running a silica gel column with an ethyl acetate/hexane gradient, but my fractions contain a mixture of the 1,3- and 1,5-isomers. How can I improve the separation?
-
Answer: This is a common challenge due to the similar polarities of the regioisomers. Here's a systematic approach to optimize your separation:
-
TLC Analysis is Key: Before scaling up to a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a clear separation between the spots corresponding to your isomers.
-
Adjust Solvent Polarity: If the spots are too close, you need to fine-tune the polarity of your mobile phase.
-
Shallow Gradient: Employ a very shallow gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate and increase it very slowly.
-
Isocratic Elution: If a gradient is not effective, try an isocratic elution with the optimal solvent mixture identified by TLC.
-
-
Alternative Solvent Systems: Consider adding a small percentage of a third solvent to your mobile phase. For example, a small amount of dichloromethane or diethyl ether can sometimes improve selectivity.
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Load your sample in a minimal amount of solvent to ensure a tight starting band.
-
Issue 2: My final product is contaminated with unreacted 3-methylpyrazole.
-
Question: After purification, I still see a significant amount of the starting 3-methylpyrazole in my NMR spectrum. How can I remove it?
-
Answer: Residual 3-methylpyrazole can often be removed with an acidic wash during the work-up, or by optimizing your chromatography.
-
Acidic Wash: Before column chromatography, dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic nitrogen of the pyrazole will be protonated, making it water-soluble and allowing for its removal in the aqueous layer. Be sure to neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine before drying.
-
Chromatography Optimization: 3-methylpyrazole is more polar than the N-alkylated products. A well-optimized column should effectively separate it. Ensure you are not using too polar of a solvent system initially, which could cause it to co-elute with your product.
-
Issue 3: I have an oily product that won't crystallize.
-
Question: My purified this compound is an oil, and I'm struggling to induce crystallization. What can I do?
-
Answer: An oily product can be due to residual solvent or the presence of impurities that inhibit crystallization.
-
Ensure Purity: First, confirm the purity of your oil by TLC or GC-MS. If impurities are present, further purification by column chromatography may be necessary.
-
Solvent Removal: Ensure all residual solvents from the purification have been thoroughly removed under high vacuum.
-
Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble when cold.
-
Try dissolving a small amount of your oil in a good solvent (e.g., ethyl acetate, acetone) at room temperature and then slowly adding a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Scratching and Seeding: If slow cooling doesn't induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of solid material, you can use it as a seed crystal.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most recommended purification method for this compound?
-
A1: Flash column chromatography on silica gel is the most widely applicable and effective method for purifying this compound from its common impurities.[3] A gradient of ethyl acetate in hexane is a standard and effective mobile phase.
-
-
Q2: What are the expected spectral data for pure this compound?
-
-
¹H NMR (in CDCl₃):
-
A singlet for the methyl group protons around δ 2.2-2.4 ppm.
-
Two triplets for the ethyl protons: one for the -CH₂-N protons around δ 4.2-4.4 ppm and one for the -CH₂-Br protons around δ 3.6-3.8 ppm.
-
Two doublets for the pyrazole ring protons (H4 and H5) between δ 6.0 and 7.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the methyl carbon around δ 10-15 ppm.
-
Signals for the ethyl carbons: -CH₂-N around δ 50-55 ppm and -CH₂-Br around δ 30-35 ppm.
-
Signals for the pyrazole ring carbons between δ 105 and 150 ppm.
-
-
Mass Spectrometry (EI):
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[4]
-
-
-
-
Q3: How can I confirm the regiochemistry of my product?
-
A3: Distinguishing between the 1,3- and 1,5-isomers can be achieved using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the protons of the N-CH₂ group and the C3 and C5 carbons of the pyrazole ring. For the 1,3-isomer, you would expect to see a correlation from the N-CH₂ protons to the C5 carbon but not the C3 carbon.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The less polar 1,2-dibromoethane will elute first, followed by the product isomers, and finally the more polar 3-methylpyrazole.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: Dissolve the purified product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between starting materials and potential products/impurities.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 6, 2015. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. [Link]
-
1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215. PubChem. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
- Method for purifying pyrazoles.
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography. TSI Journals. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]
-
Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
1-(2-bromoethyl)-5-methyl-1H-pyrazole. ChemBK. [Link]
Sources
Technical Support Center: Optimizing the N-Alkylation of 3-Methylpyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3-methylpyrazole. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of 3-methylpyrazole?
A1: The primary challenges are controlling regioselectivity and achieving high yields. Because 3-methylpyrazole is an unsymmetrical heterocycle, alkylation can occur at either the N1 or N2 position, often yielding a mixture of 1-alkyl-3-methylpyrazole (the N1 isomer) and 1-alkyl-5-methylpyrazole (the N2 isomer). These regioisomers can be difficult to separate.[1][2] Low yields are also a common problem, typically stemming from suboptimal reaction conditions, the use of inappropriate reagents, or side reactions.[1][2]
Q2: Which nitrogen (N1 or N2) is generally more reactive in 3-methylpyrazole?
A2: The N1 position is generally favored for alkylation due to steric hindrance. The methyl group at the C3 position sterically encumbers the adjacent N2 nitrogen, making the N1 position more accessible to the incoming alkylating agent.[1][2] This effect is more pronounced with bulkier alkylating agents.
Caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.
Q3: What are the standard starting conditions for a base-mediated N-alkylation of 3-methylpyrazole?
A3: A reliable and frequently successful starting point is the use of a carbonate base in a polar aprotic solvent. Specifically, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provides a robust system, often favoring the desired N1-alkylation.[1][2]
Troubleshooting & Optimization Guides
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated product. What are the potential causes and how can I improve the outcome?
A: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the pyrazole (pKa ≈ 14). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents (e.g., alkyl chlorides), a stronger base like NaH may be necessary.[1][3]
-
Anhydrous Conditions: Water can quench the generated pyrazole anion and react with strong bases like NaH. Ensure all reagents and solvents are rigorously dried.[1][4]
-
Stoichiometry: Use at least one equivalent of base. A slight excess (1.1-1.5 equivalents) is often beneficial to drive the deprotonation to completion.[1]
-
-
Assess Solubility: Poor solubility of the 3-methylpyrazole or the base can significantly hinder the reaction.
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.[1]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If no conversion is observed at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for product formation and potential decomposition.[1]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to actively monitor the consumption of starting material and the formation of the product to determine the optimal reaction time.[1]
-
Issue 2: Formation of an Undesired Mixture of N1 and N2 Regioisomers
Q: My reaction is producing a mixture of 1-alkyl-3-methylpyrazole (N1) and 1-alkyl-5-methylpyrazole (N2). How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common goal. Several factors can be manipulated to favor one isomer over the other.
Table 1: Strategies to Influence Regioselectivity in the N-Alkylation of 3-Methylpyrazole
| Strategy | Condition to Favor N1 Isomer (1-alkyl-3-methyl) | Condition to Favor N2 Isomer (1-alkyl-5-methyl) | Rationale & References |
|---|---|---|---|
| Steric Hindrance | Use a sterically demanding alkylating agent (e.g., isopropyl, cyclohexyl). | Use a small, unhindered alkylating agent (e.g., methyl iodide). | The bulky group will preferentially attack the less hindered N1 position.[1][2][5] |
| Base / Solvent System | K₂CO₃ in DMSO or NaH in THF. | Not typically favored by standard bases. | These conditions are well-established for promoting N1 selectivity.[1][3] |
| Catalyst | Typically not required. | Use of a magnesium-based catalyst, such as MgBr₂. | The magnesium salt is proposed to chelate with the pyrazole nitrogens, directing the alkylating agent to the N2 position.[6] |
| Solvent Effects | Polar aprotic solvents (DMF, DMSO) are generally effective. | Less common, but solvent choice can alter selectivity. | In some pyrazole systems, fluorinated alcohols (TFE, HFIP) have been shown to dramatically improve regioselectivity.[2][7] |
Issue 3: Difficulty in Separating N1 and N2 Isomers
Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?
A: The separation of these regioisomers can indeed be challenging due to their structural similarity.[1] Here are some strategies to improve separation:
-
Chromatographic Optimization:
-
Solvent System Exploration: Do not limit yourself to standard ethyl acetate/hexane systems. Experiment with a wider range of solvent polarities. Sometimes adding a small percentage of a third solvent, like dichloromethane or a trace of an amine (triethylamine) or acid (acetic acid), can significantly improve resolution on silica gel.[1]
-
Deactivate Silica Gel: Pyrazoles are basic heterocycles and can interact strongly with the acidic surface of silica gel, leading to peak tailing and poor separation. Pre-treating the silica gel slurry with 1% triethylamine can neutralize acidic sites and improve chromatographic behavior.[8]
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (neutral or basic) or reverse-phase chromatography (C18).
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for isolating a single, pure isomer. Screen various solvents and solvent mixtures to find a system where one isomer is significantly less soluble than the other.[8]
-
Acid-Salt Formation: As a last resort for particularly difficult separations, you can sometimes exploit subtle differences in the basicity of the two isomers. By carefully adding a strong acid (like HCl in ether), it may be possible to selectively precipitate one isomer as its salt.[9]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 3-Methylpyrazole
This protocol is optimized for the regioselective synthesis of the N1-alkylated product using standard laboratory reagents.[1][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dimethyl sulfoxide (DMSO, 0.5 M relative to the pyrazole).
-
Reagent Addition: Add 3-methylpyrazole (1.0 equiv.) to the solvent, followed by powdered potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stirring: Stir the resulting suspension vigorously at room temperature for 15-30 minutes to facilitate deprotonation.
-
Alkylation: Add the desired alkylating agent (1.1 equiv.) to the suspension.
-
Reaction: Stir the reaction at the appropriate temperature (begin at room temperature, heating to 50-80 °C if necessary) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated 3-methylpyrazole.
References
- Benchchem. (2025).
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. [Link]
- Benchchem. (2025).
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Universitat Autònoma de Barcelona Research Portal. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. [Link]
- Benchchem. (2025).
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
- Google Patents. (1996).
-
ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]
- Google Patents. (1998).
-
ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole and Prevention of Dimerization
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole. This document is designed for researchers and drug development professionals encountering challenges with side reactions, particularly the formation of quaternary pyrazolium salts, often referred to as "dimers." We will delve into the mechanistic underpinnings of this side reaction and provide robust, field-proven protocols and troubleshooting strategies to ensure high-yield, high-purity synthesis of your target compound.
Part 1: Frequently Asked Questions (FAQs) - The Core Problem
Q1: What is "dimerization" in the context of this synthesis, and why does it occur?
A1: In this specific synthesis, the term "dimerization" is most likely a reference to a quaternization reaction. This occurs when a newly formed molecule of the desired product, this compound, acts as an alkylating agent itself. The electrophilic bromoethyl group of one product molecule reacts with the nucleophilic N2 "pyridine-like" nitrogen of another pyrazole molecule (either the starting material or another product molecule).[1][2] This results in the formation of a stable, polar, and often insoluble pyrazolium salt.
This side reaction is driven by several factors:
-
Nucleophilicity of the Product: The N-substituted pyrazole product still possesses a lone pair of electrons on its N2 nitrogen, making it susceptible to further alkylation.[1]
-
Reaction Conditions: Elevated temperatures, high concentrations, and prolonged reaction times increase the probability of intermolecular collisions, favoring the quaternization pathway.
-
Presence of Base: While a base is necessary to deprotonate the starting 3-methyl-1H-pyrazole for the initial N-alkylation, its presence can also influence side reactions.
Below is a diagram illustrating the desired reaction versus the primary side reactions.
Caption: Key reaction pathways in the synthesis of this compound.
Part 2: Recommended Synthetic Protocol & Workflow
This protocol is optimized to favor the formation of the desired N1-alkylated product while minimizing quaternization and other side reactions. The key principle is the use of a mild base and an excess of the alkylating agent in a suitable solvent.[3]
Experimental Protocol: N-Alkylation of 3-Methyl-1H-pyrazole
Materials:
-
3-Methyl-1H-pyrazole
-
1,2-Dibromoethane (2.0 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (4.0 eq), and anhydrous acetonitrile (to make a ~0.3 M solution with respect to the pyrazole).
-
Causality Note: Anhydrous K₂CO₃ is a mild, heterogeneous base that effectively deprotonates the pyrazole N-H without being basic enough to promote significant elimination of HBr from the bromoethyl group to form vinylpyrazoles.[3][4] Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Reagent Addition: Add 1,2-dibromoethane (2.0 eq) to the stirring suspension.
-
Causality Note: A two-fold excess of the dihaloalkane ensures the pyrazole is the limiting reagent, driving the initial alkylation to completion and minimizing unreacted starting material that could participate in quaternization.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 3-methyl-1H-pyrazole spot is no longer visible.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium bromide salts and wash the filter cake with a small amount of dichloromethane. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Redissolve the crude residue in dichloromethane and transfer to a separatory funnel. e. Wash the organic layer with brine (2x). This removes any remaining inorganic salts and highly polar impurities. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel. A gradient elution, starting with 100% Hexane and gradually increasing to a 9:1 or 8:2 Hexane:Ethyl Acetate mixture, is typically effective at separating the desired product from the less polar unreacted 1,2-dibromoethane and any more polar regioisomer. The desired this compound is typically the major, less polar isomer due to steric hindrance at the N2 position.[5][6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Issue ID | Problem Description | Probable Cause(s) | Recommended Solution(s) & Rationale |
| TS-01 | High levels of "dimer" (quaternary salt) observed. (Typically seen as a baseline spot on TLC or as a precipitate during workup). | 1. Excessive Reaction Time/Temperature: Prolonged heating allows the product to act as an alkylating agent. 2. High Concentration: Increases the rate of intermolecular reactions. | Solution 1: Strictly monitor the reaction by TLC. Once the starting pyrazole is consumed, stop the reaction immediately. Do not leave it refluxing unnecessarily. Solution 2: Perform the reaction under more dilute conditions (e.g., 0.1-0.2 M). This will favor the intramolecular reaction pathway over the intermolecular dimerization. |
| TS-02 | Mixture of two regioisomers obtained. (Two product spots with close Rf values on TLC, confirmed by NMR). | N-alkylation of unsymmetrical pyrazoles can occur at either nitrogen, N1 or N2, leading to 1,3- and 1,5-disubstituted products.[6][7] | Solution: This is an inherent challenge with unsymmetrical pyrazoles. While N1 alkylation is generally favored for 3-methylpyrazole due to sterics, some N2 alkylation is expected.[5] Careful column chromatography is the most effective way to separate these isomers. Using a shallower gradient and longer column can improve resolution. |
| TS-03 | Formation of 3-methyl-1-vinyl-1H-pyrazole. (Byproduct observed by NMR/GC-MS, indicating loss of HBr). | 1. Base is too strong: Using strong bases like NaOH, KOH, or alkoxides can readily induce an E2 elimination reaction.[1][4] 2. Excessive Heat: High temperatures can also promote elimination. | Solution 1: Avoid strong bases. Stick with milder, inorganic bases like K₂CO₃ or Cs₂CO₃. Solution 2: If elimination is still an issue, consider running the reaction at a lower temperature (e.g., 60-70°C) for a longer period. |
| TS-04 | Low reaction conversion. (Significant amount of starting pyrazole remains after 18h). | 1. Inefficient Deprotonation: The K₂CO₃ may be old or hydrated. The solvent may not be anhydrous. 2. Insufficient Temperature: The activation energy for the reaction is not being met. | Solution 1: Use freshly dried (oven-dried) K₂CO₃ and anhydrous grade acetonitrile. Solution 2: Ensure the reaction is maintaining a consistent reflux. If using an oil bath, ensure the temperature is set appropriately above the solvent's boiling point. |
Part 4: References
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.[Link]
-
Quaternization and Dequaternization of Pyrazoles in Sovent-Free. ResearchGate.[Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH.[Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
-
Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate.[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. PMC - NIH.[Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. chemie.uni-muenchen.de.[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.[Link]
-
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.[Link]
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Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate.[Link]
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1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215. PubChem.[Link]
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Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate.[Link]
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1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | C7H11BrN2 | CID 10774497. PubChem.[Link]
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Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]
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N-alkylation method of pyrazole. Google Patents.
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.[Link]
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Technical Support Center: A Troubleshooting Guide for the Functionalization of the Pyrazole Ring
For Immediate Release
Shanghai, China – January 21, 2026 – To empower researchers, scientists, and drug development professionals in overcoming common hurdles in synthetic chemistry, this technical support center provides a comprehensive troubleshooting guide for the functionalization of the pyrazole ring. This resource, structured in a direct question-and-answer format, addresses specific experimental issues with in-depth scientific explanations and actionable protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, its functionalization can be challenging, often leading to issues with yield, regioselectivity, and purity. This guide is designed to serve as a senior application scientist in your lab, offering field-proven insights to navigate these complexities.
Section 1: Low or No Yield in Pyrazole Functionalization
Question 1: My N-alkylation of an unsymmetrically substituted pyrazole is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in N-alkylation reactions of pyrazoles are frequently due to a combination of factors including suboptimal reaction conditions, steric hindrance, and competing side reactions. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, which often leads to the formation of a mixture of N1 and N2 regioisomers, thereby reducing the yield of a single desired product.[4][5]
Causality and Troubleshooting:
-
Formation of Regioisomers: The primary reason for low yield of a specific isomer is the lack of regioselectivity. The ratio of N1 to N2 alkylation is influenced by the steric bulk of both the pyrazole substituents and the alkylating agent, as well as the reaction conditions.[4]
-
Solution: To enhance regioselectivity, consider modifying the reaction conditions. The choice of base and solvent can significantly influence the outcome. For instance, using a bulkier base can favor alkylation at the less sterically hindered nitrogen.[4] Additionally, metal catalysts, such as magnesium, have been shown to direct alkylation towards the N2 position with high selectivity.[6]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a powerful tool to drive the reaction to completion and improve yields.[7]
-
-
Starting Material Decomposition: Pyrazole rings, especially those with certain substituents, can be susceptible to decomposition under harsh basic or high-temperature conditions.[8]
-
Solution: Employ milder reaction conditions. If a strong base is required, consider performing the reaction at a lower temperature for a longer duration.
-
Section 2: Controlling Regioselectivity
Question 2: I am struggling with poor regioselectivity in the C-H functionalization of my pyrazole. How can I direct the substitution to the desired carbon atom (C3, C4, or C5)?
Answer: Achieving regioselectivity in C-H functionalization of pyrazoles is a significant challenge due to the intrinsic reactivity of the different carbon positions.[9][10] The C4 position is generally the most electron-rich and susceptible to electrophilic attack, while the C5 proton is the most acidic.[9][11] The N2 nitrogen often acts as a directing group in transition-metal-catalyzed reactions.[9]
Expert Insights on Directing Functionalization:
-
C4-Functionalization: For electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation, the C4 position is the most favored site.[10][11][12]
-
C5-Functionalization: Directing functionalization to the C5 position often takes advantage of its higher acidity.[9] Deprotonation with a strong base followed by quenching with an electrophile can be an effective strategy.[15] Transition-metal-catalyzed C-H activation can also be directed to the C5 position, particularly when the C4 position is blocked or when specific directing groups are employed.[16]
-
C3-Functionalization: Functionalizing the C3 position can be the most challenging. One strategy involves using a protecting group on the N1 nitrogen and then employing directed metalation with a strong base, which can favor deprotonation at C5, followed by a subsequent functionalization step.[15]
Visualizing Regioselectivity:
Caption: Reactivity map of the pyrazole ring for C-H functionalization.
Section 3: Side Reactions and Impurities
Question 3: My reaction mixture for a metal-catalyzed cross-coupling on a halogenated pyrazole is showing multiple unidentified byproducts. What are the common side reactions and how can I minimize them?
Answer: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for pyrazole functionalization.[17] However, they can be plagued by side reactions leading to a complex mixture of products. Common issues include homocoupling of the starting materials, catalyst deactivation, and reactions involving the nitrogen atoms of the pyrazole ring.
Troubleshooting Undesired Byproducts:
| Side Reaction | Plausible Cause | Recommended Solution |
| Homocoupling | High catalyst loading, high temperature, or presence of oxygen. | Optimize catalyst and ligand concentration. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Protodehalogenation | Presence of water or other protic sources in the reaction mixture. | Use anhydrous solvents and reagents. The addition of a mild, non-nucleophilic base can sometimes suppress this side reaction. |
| N-Arylation | The nucleophilic nitrogen atoms of the pyrazole can compete with the desired C-C bond formation. | Protect the N1-position with a suitable protecting group (e.g., Boc, SEM, or THP) prior to the cross-coupling reaction.[18][19][20] |
| Catalyst Decomposition | High temperatures or incompatible ligands can lead to the formation of inactive palladium black. | Screen different phosphine ligands and reaction temperatures. Pyrazole-based ligands have shown promise in stabilizing palladium catalysts.[21] |
Experimental Workflow for Optimizing Cross-Coupling:
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Section 4: Purification Challenges
Question 4: I am having difficulty purifying my pyrazole derivative. It is either an oil that won't crystallize or it co-elutes with impurities during column chromatography. What purification strategies can I employ?
Answer: Purifying pyrazole derivatives can be challenging due to their polarity and potential for forming regioisomers with similar physical properties.[22]
Advanced Purification Protocols:
-
For Oily Products:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.
-
Salt Formation: If the pyrazole is basic, it can be converted into a crystalline salt by treating it with an acid (e.g., HCl, oxalic acid).[23][24] The salt can then be isolated by filtration and, if necessary, neutralized to recover the pure pyrazole.
-
-
For Co-eluting Impurities:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. For basic pyrazoles that streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.[22]
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be a powerful alternative.[22]
-
Recrystallization: Finding the right solvent system is crucial for successful recrystallization.[22] Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[22]
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the pyrazole NH? A1: The choice of protecting group depends on the subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used as it is stable to many reaction conditions and can be removed under acidic conditions or with sodium borohydride in ethanol.[19][25] The tetrahydropyranyl (THP) group is another effective option that can be introduced under solvent- and catalyst-free conditions and removed with acid.[18][20]
Q2: My pyrazole seems to be decomposing during the reaction. How can I improve its stability? A2: Pyrazole ring stability can be compromised by harsh conditions.[8] If you suspect decomposition, try running the reaction at a lower temperature, using a milder base or acid catalyst, and ensuring the reaction is performed under an inert atmosphere to prevent air oxidation.[22]
Q3: How do I confirm the regiochemistry of my substituted pyrazole? A3: Unambiguous structure determination is crucial. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for establishing the connectivity and spatial relationship of substituents on the pyrazole ring.[26] In some cases, single-crystal X-ray diffraction can provide definitive structural proof.[5]
References
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Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
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Farghaly, T. A., Abdallah, M. A., Muhammad, Z. A., & Al-Zahrania, A. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4369. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63–76. [Link]
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Chen, K., & Chen, G. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(48), 14482–14486. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 509-563. [Link]
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Shestakov, A. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(17), 13498. [Link]
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Kang, E., Lee, S., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6243–6256. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 11029-11038. [Link]
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Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2015). Organic Letters, 17(24), 6098-6101. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6243-6256. [Link]
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Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research, 8(1). [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters, 11(19), 4462-4465. [Link]
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Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry, 86(22), 15995-16004. [Link]
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Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2016). The Journal of Organic Chemistry, 81(17), 7548-7557. [Link]
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Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5(30), 23517-23528. [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2017). DSpace@MIT. [Link]
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Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
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Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2020). ChemistrySelect, 5(29), 8969-8973. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. [Link]
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Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2379-2386. [Link]
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Halogenation of the pyrazole scaffold | Download Table. (n.d.). Retrieved January 21, 2026, from [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 679. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4586. [Link]
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Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2022). The Journal of Organic Chemistry, 87(19), 12895-12906. [Link]
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The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]
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Visible light-induced functionalization of indazole and pyrazole: a recent update. (2022). Chemical Communications, 58(88), 12247-12262. [Link]
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Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. (1998). The Journal of Organic Chemistry, 63(21), 7372-7375. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]
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synthesis of pyrazoles. (2019, January 19). YouTube. [Link]
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Improving the regioselectivity of 1-(2-bromoethyl)-3-methyl-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of N-alkylated pyrazoles. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole, with a primary focus on maximizing regioselectivity. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated experimental protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of 3-methylpyrazole. Each answer provides a causal explanation and actionable steps for optimization.
Q1: My reaction is producing a mixture of 1,3- and 1,5-regioisomers. How can I significantly improve the selectivity for the desired this compound (1,3-isomer)?
A1: Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of the 1,5-isomer occurs alongside the desired 1,3-isomer due to the two available nitrogen atoms for alkylation. However, the selectivity can be strongly controlled by leveraging steric hindrance and optimizing reaction conditions.
The primary factor governing the reaction's outcome is steric hindrance . The methyl group at the C3 position physically obstructs the adjacent nitrogen atom (N2), making the N1 nitrogen more accessible to the incoming alkylating agent.[1] Therefore, reaction conditions that amplify this steric effect will favor the formation of the desired 1,3-isomer.
A systematic study has demonstrated that using potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) is a highly reliable and effective method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO.
-
Reagent Addition: Add 3-methylpyrazole (1.0 equivalent) to the solvent. Stir until fully dissolved.
-
Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the resulting suspension at room temperature for 30 minutes to ensure deprotonation of the pyrazole.
-
Alkylation: Add 1,2-dibromoethane (1.1-1.2 equivalents) dropwise to the suspension.
-
Reaction: Stir the reaction at room temperature. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and consumption of the starting material.[1] Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish, but this may slightly decrease regioselectivity.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired product from any minor isomer and unreacted starting materials.
-
Solvent: Polar aprotic solvents like DMSO effectively solvate the potassium cation, leaving the pyrazolate anion more nucleophilic and accessible. This environment enhances the inherent steric preference for N1 attack.[1][2]
-
Base: K₂CO₃ is a solid, non-hygroscopic base that is strong enough to deprotonate the pyrazole N-H but is mild enough to minimize side reactions.[1] Using 2.0 equivalents ensures complete deprotonation.
Q2: The overall yield of my reaction is low, or the reaction fails to proceed to completion. What are the likely causes and how can I fix them?
A2: Low product yield can stem from several factors, including reagent quality, insufficient activation of the pyrazole, or low reactivity of the alkylating agent. A systematic approach to troubleshooting is recommended.
The N-alkylation reaction requires the pyrazole to be deprotonated to form a nucleophilic pyrazolate anion, which then attacks the electrophilic alkyl halide. Any disruption in this process will lead to poor yield.
Below is a logical workflow to diagnose and solve issues related to low conversion or yield.
Caption: Troubleshooting workflow for low reaction yield.
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazole. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity. For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, but this requires strictly anhydrous conditions to prevent quenching.[1]
-
Assess Solubility: Poor solubility of either the 3-methylpyrazole or the base can impede the reaction. Ensure adequate stirring and use a sufficient volume of anhydrous DMSO.[1]
-
Check Alkylating Agent Reactivity: The reactivity of the leaving group is key. While you are using 1,2-dibromoethane, ensure its quality. For other syntheses, remember the general reactivity trend: I > Br > Cl.[1]
-
Reaction Temperature: If the reaction is stalled at room temperature after several hours, gentle heating can increase the rate. Monitor carefully by TLC, as excessive heat can sometimes lead to side reactions or a decrease in regioselectivity.
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the synthesis.
Q1: What are the key chemical principles that determine which nitrogen atom on 3-methylpyrazole gets alkylated?
A1: The regioselectivity of N-alkylation on an unsymmetrical pyrazole like 3-methylpyrazole is governed by a combination of steric and electronic factors, with sterics being the dominant force in most cases.
Caption: Factors influencing N-alkylation regioselectivity.
-
Steric Hindrance: This is the most significant controlling factor. The methyl group at the C3 position creates a sterically crowded environment around the adjacent N2 nitrogen. Consequently, the less hindered N1 nitrogen is more accessible for attack by the electrophilic 1,2-dibromoethane, leading to the 1,3-isomer as the major product.[1][3]
-
Electronic Factors: The methyl group is weakly electron-donating, which slightly increases the electron density and nucleophilicity of both nitrogen atoms. However, this electronic effect is generally uniform and does not typically override the powerful directing effect of steric hindrance.[1]
-
Solvent and Counter-ion: The choice of solvent and the base's counter-ion can influence the exact position of the cation relative to the pyrazolate anion in the transition state, subtly altering the accessibility of the two nitrogen atoms and thus fine-tuning the isomer ratio.[1][4]
Q2: If my optimized reaction still produces a small amount of the 1,5-isomer, what is the best strategy for purification?
A2: Even under optimized conditions, obtaining a 100% regioselective reaction is rare. The separation of regioisomeric pyrazoles, which often have very similar physical properties, is a critical final step.
The most effective and widely used method for separating the this compound (1,3-isomer) from the 1-(2-bromoethyl)-5-methyl-1H-pyrazole (1,5-isomer) is flash column chromatography on silica gel .
-
Column Preparation: Pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).
-
Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined empirically using TLC analysis.
-
Tip: The two isomers will likely have close Rf values on a TLC plate. Use a solvent system that provides the best possible separation (ΔRf > 0.1) to guide your column chromatography.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
In some industrial settings, for isomers with a sufficient difference in boiling points, fractional distillation under reduced pressure could be a viable alternative, though this is less practical for typical laboratory-scale synthesis.[5]
Data Summary
The regioselectivity of the N-alkylation of 3-methylpyrazole is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on different solvent and base combinations, as supported by the literature.
| Solvent | Base | Predominant Isomer | Rationale | Reference(s) |
| DMSO, DMF | K₂CO₃, Cs₂CO₃ | 1,3- (N1) | Polar aprotic solvents favor N1 alkylation; this is a reliable and well-documented method. | [1][2] |
| Toluene, THF | NaH | 1,3- (N1) | Strong base in a less polar solvent; regioselectivity is still governed by sterics. | [4] |
| Fluorinated Alcohols (TFE, HFIP) | Various | High Selectivity | These solvents can dramatically increase regioselectivity in pyrazole synthesis through unique H-bonding. | [6][7] |
| Ethanol | NaOEt | Mixture | Protic solvents can lead to lower regioselectivity, often resulting in difficult-to-separate mixtures. | [4][6] |
References
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem Tech Support.
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem.
- Corma, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3526.
- Larina, L. I., et al. (2022).
- Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Rusak, V.V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278.
Sources
Stability issues of 1-(2-bromoethyl)-3-methyl-1H-pyrazole in solution
Introduction
This technical guide addresses the stability challenges associated with 1-(2-bromoethyl)-3-methyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis and materials science. As a bifunctional molecule containing both a nucleophilic pyrazole ring and a reactive alkyl halide, its handling in solution requires a nuanced understanding of its potential degradation pathways. This document provides troubleshooting advice, proactive stability testing protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Section 1: Core Stability Issues & Troubleshooting
This section addresses the most common observations reported by researchers when working with this compound in solution.
Q1: I've prepared a solution of this compound and it is rapidly changing color (e.g., turning yellow or brown). What is the likely cause?
A1: Color change is a primary indicator of chemical decomposition. The covalent bond between the ethyl chain and the bromine atom is polarized, making the bromine a good leaving group. Furthermore, the pyrazole ring itself possesses nucleophilic character. The observed color likely stems from the formation of oligomeric or polymeric byproducts with extended conjugated systems.
The most probable cause is an intermolecular N-alkylation reaction, where the nucleophilic N2 "pyridine-like" nitrogen of one pyrazole molecule attacks the electrophilic carbon attached to the bromine on another molecule.[1][2] This chain reaction can lead to the formation of pyrazolium salts and complex mixtures that are often highly colored.
Immediate Troubleshooting Steps:
-
Immediately place the solution on ice to slow the reaction rate.
-
Work under an inert atmosphere (N₂ or Argon) to prevent oxidation, which can sometimes contribute to color formation.
-
Ensure your solvent is anhydrous, as water can facilitate side reactions.
Q2: My analytical results (LC-MS, NMR) show the appearance of new peaks over time, even when the solution is stored at low temperatures. What are the most probable degradation products?
A2: The appearance of new peaks confirms the degradation of the parent compound. Based on its structure, this compound is susceptible to several degradation pathways in solution. Identifying these byproducts is crucial for optimizing your reaction conditions.
The primary degradation mechanisms are:
-
Hydrolysis: In the presence of water (even trace amounts in organic solvents), the bromoethyl group can be hydrolyzed to form 2-(3-methyl-1H-pyrazol-1-yl)ethanol. This is a common Sₙ2 reaction where water acts as the nucleophile.
-
Intermolecular N-Alkylation: As discussed in Q1, this leads to the formation of a dimeric (or oligomeric) pyrazolium bromide salt. This is often observed in concentrated solutions.
-
Elimination: In the presence of a base (e.g., amine reagents, basic buffer components, or even glassware that has not been properly neutralized), an E2 elimination reaction can occur to yield 3-methyl-1-vinyl-1H-pyrazole and HBr.
-
Solvolysis: If your solvent is a nucleophile, such as methanol or ethanol, it can displace the bromide to form the corresponding methyl or ethyl ether derivative.
Below is a diagram illustrating these potential pathways.
Caption: Potential degradation pathways of this compound in solution.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Minimizing degradation requires controlling the key factors that promote the pathways described above. The causality behind these choices is rooted in fundamental reaction kinetics and mechanisms.
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Use fresh, anhydrous, non-nucleophilic solvents (e.g., THF, Dioxane, Toluene, DCM). | Prevents hydrolysis and solvolysis pathways. Anhydrous conditions are critical as even trace water can act as a nucleophile. |
| Temperature | Maintain the lowest practical temperature for your experiment. Store solutions at -20°C. | Reaction rates, including those of degradation, are highly temperature-dependent (Arrhenius equation). Lowering the temperature significantly reduces the kinetic energy available for molecules to overcome activation barriers. |
| Concentration | Prepare solutions as dilute as is feasible for your application. | The intermolecular N-alkylation is a bimolecular reaction. Its rate is proportional to the square of the concentration. Dilution dramatically slows this specific pathway. |
| pH & Additives | Avoid basic conditions. Use non-nucleophilic buffers if pH control is needed. | Bases strongly promote the E2 elimination pathway. Common nucleophilic additives (e.g., azide, cyanide, thiols) will readily displace the bromide. |
| Preparation Time | Prepare solutions immediately before use ("just-in-time" preparation). | This is the most effective strategy. It minimizes the time the compound is exposed to destabilizing conditions, regardless of other precautions. |
| Atmosphere | Work under an inert atmosphere (N₂ or Ar). | While the primary degradation pathways are not oxidative, an inert atmosphere displaces moisture and oxygen, adhering to best practices for handling sensitive reagents. |
Section 2: Proactive Stability Assessment
Instead of reacting to degradation, you can proactively determine the stability of this compound in your specific experimental system.
Q4: How can I design a simple experiment to quantify the stability of this compound in my chosen solvent or buffer?
A4: A short-term stability study using HPLC or LC-MS is the industry-standard method. This protocol provides a self-validating system to assess compound integrity under your exact conditions.
Objective: To determine the percentage of this compound remaining over time in a specific solution at a set temperature.
Experimental Protocol: Isothermal Stability Study
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve it in a known volume (e.g., 10.0 mL) of a stable, non-reactive solvent (e.g., Acetonitrile) to create a concentrated stock solution. This is your Analytical Stock .
-
-
Test Solution Preparation:
-
In a separate vial, add a known volume of your experimental solvent/buffer (e.g., 990 µL).
-
Spike this with a small volume of your Analytical Stock (e.g., 10 µL) to achieve your target final concentration. This is your Test Solution .
-
-
Time Point Sampling (T=0):
-
Immediately after preparing the Test Solution , withdraw an aliquot (e.g., 50 µL).
-
Quench the degradation by diluting it into a vial containing a cold, non-reactive solvent (e.g., 950 µL of Acetonitrile/Water mobile phase).
-
Analyze this "T=0" sample by HPLC/LC-MS. The peak area of the parent compound at this point is your 100% reference.
-
-
Incubation and Sampling:
-
Store the sealed Test Solution vial under your desired conditions (e.g., room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 3 to collect and quench samples.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining:
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
-
Plot % Remaining vs. Time.
-
Caption: Experimental workflow for assessing the solution stability of the target compound.
Section 3: Frequently Asked Questions (FAQs)
Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210-220 nm, where the pyrazole ring absorbs) is an excellent choice. Coupling it with Mass Spectrometry (LC-MS) is even better, as it allows for the simultaneous quantification of the parent compound and the identification of degradation products by their mass-to-charge ratio. 1H NMR can also be used to monitor the disappearance of parent signals and the appearance of new signals corresponding to degradation products in real-time, but it is less sensitive than HPLC.
Q6: I need to perform a reaction with this compound in an aqueous buffer. What is the best strategy?
A6: This is a challenging scenario. The goal is to have your desired reaction occur much faster than the competing hydrolysis reaction.
-
Use a Co-solvent: If possible, use a water-miscible organic co-solvent (e.g., THF, Dioxane, DMSO) to reduce the activity of water.
-
Optimize pH: Work at a slightly acidic to neutral pH (pH 5-7) to minimize base-catalyzed elimination.
-
"Just-in-Time" Addition: Prepare a concentrated stock of the pyrazole in an anhydrous organic solvent. Add this stock to the vigorously stirring aqueous buffer immediately before adding your other reactant. Do not let the pyrazole sit in the aqueous buffer alone.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Q7: What are the recommended long-term storage conditions for the solid material?
A7: Based on safety data for similar bromo-pyrazole derivatives, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For maximum long-term stability, storage at -20°C under an inert atmosphere is recommended to protect against moisture and potential degradation over time.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic positions. [Link]
-
National Center for Biotechnology Information. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 642215, 1-(2-bromoethyl)-1H-pyrazole. [Link]
-
MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ResearchGate. (2015). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
-
ResearchGate. (2019). Mechanisms of thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazole. [Link]
-
American Chemical Society. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Novel 5-(2-Furyl)pyrazoles. [Link]
Sources
How to avoid impurities in the preparation of 1-(2-bromoethyl)-3-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this N-alkylation reaction. We will delve into the causality behind impurity formation and provide field-proven troubleshooting strategies and optimized protocols to ensure high purity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My post-reaction analysis (NMR/LC-MS) shows a significant isomeric impurity. How do I identify it and prevent its formation?
A1: The most common isomeric impurity is 1-(2-bromoethyl)-5-methyl-1H-pyrazole.
Causality & Identification: The N-alkylation of 3-methylpyrazole with 1,2-dibromoethane can occur at either of the two nitrogen atoms in the pyrazole ring. While alkylation at the N1 position (adjacent to the methyl group) is sterically hindered, the electronic properties of the ring can still permit alkylation at the N2 position, leading to the 5-methyl isomer. The ratio of these isomers is highly dependent on reaction conditions.[1][2]
-
Identification: The two regioisomers can typically be distinguished by ¹H NMR spectroscopy. The chemical shifts of the pyrazole ring protons will differ. You will observe two distinct sets of signals for the pyrazole ring and the bromoethyl chain.
Prevention Strategy: Controlling regioselectivity is key. Steric hindrance is the primary factor favoring the desired 3-methyl isomer.
-
Choice of Base and Solvent: Using a bulky, non-nucleophilic base can enhance steric differentiation. However, the most significant factor is often the solvent and cation coordination. Phase-transfer catalysis (PTC) or the use of specific alkali metal bases (e.g., Cs₂CO₃ vs. NaH) can alter the nucleophilicity of the two pyrazole nitrogens, thereby influencing the isomeric ratio.[1]
-
Temperature Control: Lowering the reaction temperature can increase the kinetic preference for the sterically less hindered product, though this may come at the cost of a slower reaction rate.
Q2: I'm observing a high molecular weight byproduct that is difficult to separate. What is it and how can I stop it from forming?
A2: This is likely a di-alkylation or bridged impurity, such as 1,2-di(3-methyl-1H-pyrazol-1-yl)ethane.
Causality & Identification: This impurity arises when a molecule of 3-methylpyrazole anion attacks the already formed product, this compound, in a nucleophilic substitution reaction, displacing the bromide. This occurs when the concentration of the pyrazole starting material is high relative to the alkylating agent.
-
Identification: This byproduct will have a significantly higher molecular weight (M+ ≈ 218.28 g/mol ) and a distinct mass-to-charge ratio in LC-MS analysis. Its NMR spectrum will show symmetry and an absence of the bromoethyl group signals.
Prevention Strategy: The formation of this byproduct is a classic issue of stoichiometry control.
-
Use a Large Excess of Alkylating Agent: The most effective method is to use a significant excess of 1,2-dibromoethane (e.g., 5-10 equivalents). This ensures that the 3-methylpyrazole anion is statistically more likely to react with a molecule of 1,2-dibromoethane than with the bromoethylated product.[3] In many protocols, 1,2-dibromoethane can even be used as the solvent.
-
Slow Addition: If using stoichiometric amounts is necessary, slowly adding the 3-methylpyrazole to the solution of base and 1,2-dibromoethane can help maintain a low concentration of the pyrazole anion, disfavoring the side reaction.
Q3: My yield is low, and I detect a volatile impurity with a vinyl-like signal in the NMR spectrum. What is this side product?
A3: You are likely forming 1-vinyl-3-methyl-1H-pyrazole via an elimination reaction.
Causality & Identification: The bromoethyl group of the product is susceptible to E2 elimination, especially in the presence of a strong, sterically hindered base. The base abstracts a proton from the carbon adjacent to the pyrazole ring, leading to the formation of a double bond and the elimination of bromide.
-
Identification: This byproduct can be identified by the characteristic signals of a vinyl group in the ¹H NMR spectrum (typically between 5.0 and 7.0 ppm) and its lower boiling point, which may cause it to be lost during workup or purification if not handled carefully.
Prevention Strategy: Minimizing elimination requires careful selection of the base and reaction temperature.
-
Base Selection: Use a weaker, less-hindered base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide, which are more prone to promoting elimination.[3]
-
Temperature Management: Avoid excessive heating. While reflux may be necessary to drive the alkylation, prolonged heating at high temperatures increases the rate of elimination. Monitor the reaction by TLC or GC-MS and stop heating once the starting material is consumed.
Process Optimization & FAQs
This section provides answers to frequently asked questions regarding the optimization of the synthesis protocol.
Q1: What are the generally recommended reaction conditions to maximize yield and purity?
A1: A well-established approach involves using potassium carbonate as the base in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), with a significant excess of 1,2-dibromoethane.
| Parameter | Recommended Condition | Rationale |
| Alkylating Agent | 1,2-Dibromoethane (5-10 equivalents) | Minimizes di-alkylation byproduct formation. |
| Base | Potassium Carbonate (K₂CO₃, 2-4 eq.) | Effective base that is less prone to causing elimination reactions compared to stronger bases.[3] |
| Solvent | Acetonitrile (ACN) or DMF | Good solubility for reactants; facilitates the Sₙ2 reaction. |
| Temperature | Reflux (e.g., ~82°C for ACN) | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive byproduct formation. |
| Reaction Time | Monitor by TLC/GC-MS (typically 12-24h) | Prevents degradation and byproduct formation from prolonged heating. |
Q2: How should I purify the final product to remove these impurities?
A2: The primary method for purification is flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. The less polar 1,2-dibromoethane and the vinyl byproduct will elute first, followed by the desired product. The isomeric impurity may co-elute or elute very closely, requiring careful fractionation. The highly polar di-alkylation byproduct will have a much lower Rf value and will elute much later or remain on the baseline.
-
Alternative Method: For removing basic impurities like unreacted 3-methylpyrazole, an acidic wash (e.g., with dilute HCl) during the aqueous workup can be effective. The desired product, being a weaker base, may remain in the organic layer, though some loss is possible. Subsequent purification by forming an acid salt of the product, crystallizing it, and then liberating the free base is another advanced purification technique.[4]
Q3: Can you provide a diagram illustrating the formation of the main product and key impurities?
A3: Certainly. The following diagram illustrates the primary reaction pathways.
Caption: Reaction scheme for the synthesis of this compound and formation of major impurities.
Experimental Protocol: Optimized Synthesis
This protocol is designed to minimize the formation of the impurities discussed above.
Materials:
-
3-Methylpyrazole
-
1,2-Dibromoethane (reagent grade or higher)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyrazole (1.0 eq.), anhydrous acetonitrile (approx. 10 mL per gram of pyrazole), and powdered anhydrous potassium carbonate (3.0 eq.).
-
Add 1,2-dibromoethane (5.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the 3-methylpyrazole is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,2-dibromoethane.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure this compound.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues during your synthesis.
Caption: A logical workflow for troubleshooting impurities in the synthesis.
References
-
Furst, M. L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(15), 8438-8444. [Link]
-
Wang, H., et al. (2013). Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o105. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Krasavin, M. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(11), 3469. [Link]
-
Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 643-653. [Link]
- Pittelkow, M., et al. (2011). Method for purifying pyrazoles.
-
Mamedov, V. A., et al. (2018). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Butlerov Communications, 53(1), 80-87. [Link]
-
Aggarwal, R., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Medicinal Research, 2(1), 1-19. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from the bench to preclinical production scales. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous drugs in various stages of development.[1][2] The successful and reproducible synthesis of key intermediates like this compound is therefore a critical step in the drug development pipeline.[1]
This document provides a comprehensive resource to navigate the complexities of scaling up this specific N-alkylation reaction, ensuring robust and reliable production of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the scale-up synthesis of this compound, moving from general problems to more specific challenges.
Issue 1: Low or Inconsistent Product Yield
Q: We are observing a significant drop in yield and batch-to-batch inconsistency when scaling the N-alkylation of 3-methyl-1H-pyrazole with 1,2-dibromoethane. What are the likely causes and how can we mitigate them?
A: This is a classic scale-up challenge. The drop in yield is often multifactorial, stemming from issues related to reaction kinetics, heat and mass transfer, and reagent stoichiometry. Let's break down the probable causes and solutions:
-
Inadequate Mixing and Mass Transfer:
-
The "Why": On a small scale, magnetic stirring is often sufficient to ensure a homogenous reaction mixture. In large reactors, however, inadequate agitation can lead to localized concentration gradients of reactants and base. This can result in the formation of side products and incomplete reaction, directly impacting your yield.[3]
-
Troubleshooting & Optimization:
-
Impeller Selection and Speed: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine or anchor stirrer) for the viscosity of your reaction medium. The agitation speed should be optimized to ensure good mixing without causing excessive splashing or shear.
-
Baffling: The use of baffles in the reactor is crucial to prevent vortex formation and promote top-to-bottom mixing.
-
-
-
Poor Temperature Control:
-
The "Why": The N-alkylation of pyrazoles is an exothermic reaction.[3] As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] Uncontrolled temperature spikes can accelerate side reactions, such as the formation of di-alkylated pyrazole or polymeric byproducts.
-
Troubleshooting & Optimization:
-
Controlled Reagent Addition: Instead of adding the 1,2-dibromoethane all at once, implement a slow, controlled addition using a dosing pump. This allows the cooling system of the reactor to manage the heat generated.
-
Jacket Temperature: Monitor and control the reactor jacket temperature closely. It may be necessary to use a lower initial jacket temperature to anticipate the exotherm.
-
-
-
Base Selection and Equivalents:
-
The "Why": The choice and amount of base are critical for the deprotonation of the 3-methyl-1H-pyrazole. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be influenced by solubility and particle size on a larger scale.[4]
-
Troubleshooting & Optimization:
-
Base Strength and Solubility: Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) if yields are consistently low, though this will have cost implications.
-
Stoichiometry: Carefully control the equivalents of base. An excess is often required to drive the reaction to completion, but a large excess can promote side reactions. A good starting point is 1.5-2.0 equivalents.
-
-
-
Solvent and Concentration:
-
The "Why": The solubility of the pyrazole salt and the base is crucial for the reaction to proceed efficiently.[5] Solvents like acetonitrile or DMF are often used.[4] At larger scales, changes in concentration can affect reaction rates and product precipitation.
-
Troubleshooting & Optimization:
-
Solvent Choice: If solubility is an issue, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Concentration Adjustment: Experiment with different concentrations to find the optimal balance between reaction rate and ease of handling.
-
-
Issue 2: Formation of Impurities, Particularly the Bis-Alkylated Adduct
Q: Our primary impurity is the bis-1,2-(3-methyl-1H-pyrazol-1-yl)ethane. How can we minimize the formation of this byproduct during scale-up?
A: The formation of the bis-alkylated product is a common problem in this reaction, arising from the reaction of the initially formed this compound with another molecule of deprotonated 3-methyl-1H-pyrazole.
-
The "Why": This side reaction is favored by a high concentration of the pyrazole anion and prolonged reaction times at elevated temperatures.
-
Troubleshooting & Optimization:
-
Stoichiometry of 1,2-Dibromoethane: Using a molar excess of 1,2-dibromoethane is the most effective way to minimize the formation of the bis-alkylated product. A 2 to 5-fold excess of the dihaloalkane is a common strategy.
-
Controlled Addition of 3-methyl-1H-pyrazole: An alternative to using a large excess of the alkylating agent is to add the 3-methyl-1H-pyrazole solution slowly to the mixture of the base and 1,2-dibromoethane. This keeps the concentration of the pyrazole anion low at any given time.
-
Reaction Monitoring: Closely monitor the reaction progress by HPLC or GC. The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the product.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: We are struggling with the purification of this compound on a larger scale. Column chromatography is not feasible. What are some alternative purification strategies?
A: Moving away from chromatography is a key goal in process development for preclinical and clinical manufacturing.
-
The "Why": Column chromatography is often not scalable, is solvent-intensive, and can be a bottleneck in the production process.
-
Troubleshooting & Optimization:
-
Extraction and Washing:
-
After the reaction is complete, a carefully designed aqueous workup can remove a significant portion of the impurities. The reaction mixture can be filtered to remove the inorganic base, and the filtrate can be diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine to remove unreacted 1,2-dibromoethane and other water-soluble impurities.
-
-
Crystallization/Recrystallization:
-
If the product is a solid or can be converted to a solid salt, crystallization is an excellent purification method.[6] Experiment with different solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find conditions that provide good recovery and purity.
-
-
Distillation:
-
If the product is a thermally stable liquid with a boiling point sufficiently different from the impurities, vacuum distillation can be a viable and scalable purification technique.
-
-
Experimental Protocols
The following is a generalized, scalable protocol for the synthesis of this compound. This should be adapted and optimized for your specific equipment and safety protocols.
Step-by-Step Methodology: N-Alkylation of 3-methyl-1H-pyrazole
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 3-methyl-1H-pyrazole and a suitable solvent (e.g., acetonitrile, DMF).
-
Base Addition: Add potassium carbonate (or another suitable base) to the reactor with stirring.
-
Reagent Addition: Slowly add 1,2-dibromoethane to the reaction mixture at a controlled rate, maintaining the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by crystallization, distillation, or another suitable non-chromatographic method.
Safety Considerations
1,2-Dibromoethane is a hazardous substance and should be handled with extreme care. [7][8][9][10]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7] It is also a suspected carcinogen.[7][9]
-
Handling Precautions:
-
Always work in a well-ventilated area, preferably in a fume hood.[7][8][9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9][10]
-
In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[7][8][10]
-
-
Waste Disposal: Dispose of all waste containing 1,2-dibromoethane according to institutional and local regulations for hazardous waste.[8]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/Inconsistent Yield | Inadequate mixing, poor temperature control, suboptimal base/solvent | Optimize agitation, control reagent addition rate, screen bases and solvents |
| Bis-Alkylated Impurity | High concentration of pyrazole anion | Use an excess of 1,2-dibromoethane, slow addition of pyrazole, monitor reaction closely |
| Purification Difficulties | Reliance on chromatography | Develop extraction, crystallization, or distillation methods |
Visualizations
Diagram 1: Reaction Scheme and Side Reaction
Caption: A systematic approach to troubleshooting low yields in the scale-up synthesis.
References
- Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS.
- Cayman Chemical. (2024). 1,2-Dibromoethane Standard (1X1 mL)
- Thermo Fisher Scientific. (2011).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025).
- Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Wang, Y., et al. (2013). Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Knochel, P., et al. (n.d.).
- ResearchGate. (n.d.).
- Nsanzabera, O., et al. (2020).
- MDPI. (n.d.).
- Chemicalbook. (n.d.). ETHYL 3-(4-BROMOPHENYL)
- BenchChem. (2025).
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). Method for purifying pyrazoles.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- PubMed Central. (n.d.).
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- National Institutes of Health. (2015).
- ResearchGate. (n.d.). Alkylation of the Substrates 8b with 1,2-Dibromoethane un- der Various Reaction Conditions.
- Revues Scientifiques Marocaines. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- PubChem. (n.d.). 1-(2-bromoethyl)-1H-pyrazole.
- Santa Cruz Biotechnology. (n.d.). 1-(2-bromoethyl)-1H-pyrazole.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-1H-pyrazole AldrichCPR.
- J&K Scientific. (n.d.). 1-(2-Bromoethyl)-1H-pyrazole.
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Validation & Comparative
A Comparative Reactivity Guide: 1-(2-bromoethyl)-3-methyl-1H-pyrazole vs. 1-(2-chloroethyl)-3-methyl-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. The 1-(2-haloethyl)-3-methyl-1H-pyrazole scaffold is a valuable intermediate, frequently employed in the synthesis of more complex molecules through nucleophilic substitution at the ethyl chain. This guide provides an in-depth, objective comparison of the reactivity of the bromo- and chloro- derivatives, supported by fundamental chemical principles and practical experimental considerations, to empower scientists in making informed strategic decisions.
Introduction to the Reagents
At a glance, 1-(2-bromoethyl)-3-methyl-1H-pyrazole and 1-(2-chloroethyl)-3-methyl-1H-pyrazole are structurally analogous. Both feature a 3-methyl-1H-pyrazole core N-alkylated with a 2-haloethyl group. This side chain is the locus of reactivity, serving as an electrophilic site for attack by a wide range of nucleophiles. The sole, yet crucial, distinction is the identity of the halogen atom—bromine versus chlorine. This seemingly minor difference has profound implications for the molecule's reactivity, directly influencing reaction kinetics and the required experimental conditions.
Physicochemical Properties
A summary of the core physicochemical properties of both reagents is presented below.
| Property | This compound | 1-(2-chloroethyl)-3-methyl-1H-pyrazole |
| Molecular Formula | C₆H₉BrN₂ | C₆H₉ClN₂[1] |
| Molecular Weight | 189.05 g/mol [2] | 144.60 g/mol [1] |
| CAS Number | 864723-33-1 (example)[2] | 96450-55-4[1] |
| Appearance | Solid (typical) | Solid[1] |
The Decisive Factor: Leaving Group Ability
The enhanced reactivity of the bromo- derivative over the chloro- derivative is fundamentally rooted in the concept of the leaving group . In nucleophilic substitution reactions, the leaving group is the moiety that detaches from the substrate, taking a pair of electrons with it. A good leaving group is one that is stable on its own. For the halides, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4]
Several factors contribute to bromide (Br⁻) being a superior leaving group compared to chloride (Cl⁻):
-
Basicity : The cardinal rule of leaving groups is that weaker bases are better leaving groups . This is because weaker bases are more stable with a negative charge and are less likely to re-initiate a reverse reaction. The acidity of the conjugate hydrohalic acids is HI > HBr > HCl > HF. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[3][5][6]
-
Size and Polarizability : The bromide ion is significantly larger than the chloride ion.[3] This larger size allows the negative charge to be dispersed over a greater volume, reducing the charge density and increasing its stability.[5] Furthermore, the larger electron cloud of bromide is more polarizable, meaning it can more easily distort in the transition state, which helps to stabilize it and lower the activation energy of the reaction.[7]
-
Carbon-Halogen Bond Strength : The covalent bond between carbon and bromine (C-Br) is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the rate-determining step of a substitution reaction, leading to a faster reaction rate.[8]
Therefore, based on first principles, This compound is inherently more reactive towards nucleophiles than 1-(2-chloroethyl)-3-methyl-1H-pyrazole.
Mechanistic Pathway: The Sₙ2 Reaction
Given that the halogen is attached to a primary carbon, nucleophilic substitution on these scaffolds proceeds almost exclusively via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism .[8][9]
The Sₙ2 mechanism is a single, concerted process where the incoming nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[4][10] As the new bond with the nucleophile forms, the bond to the leaving group simultaneously breaks. This process passes through a high-energy trigonal bipyramidal transition state where the central carbon is momentarily five-coordinate.[10]
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Comparative Performance and Experimental Data
While direct kinetic comparisons for these specific pyrazole derivatives are not widely published, the well-established principles of alkyl halide reactivity allow for a reliable, qualitative, and semi-quantitative comparison. The bromo- derivative will consistently react faster and under milder conditions than its chloro- analog.
| Parameter | This compound | 1-(2-chloroethyl)-3-methyl-1H-pyrazole | Rationale |
| Relative Rate | Faster | Slower | Bromide is a superior leaving group.[3] |
| Temp. Required | Lower (e.g., RT to 60 °C) | Higher (e.g., 60 °C to >100 °C) | Higher activation energy needed to break the stronger C-Cl bond. |
| Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 8-48 hours) | A direct consequence of the slower reaction rate. |
| Catalyst Need | Generally not required | Often benefits from a catalyst (e.g., NaI, KI) | A catalytic amount of iodide can perform an in situ Finkelstein reaction, converting the more inert alkyl chloride to a highly reactive alkyl iodide intermediate. |
| Typical Yields | Good to Excellent | Fair to Good | Slower reactions and harsher conditions can lead to more side products and lower yields. |
Experimental Protocols: A Case Study in Azide Synthesis
To illustrate the practical differences, we present a representative protocol for the synthesis of 1-(2-azidoethyl)-3-methyl-1H-pyrazole, a versatile precursor for "click chemistry" applications.
Caption: Comparative workflow for azide synthesis.
Protocol A: Using this compound (Higher Reactivity)
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagents : Add sodium azide (NaN₃, 1.2 eq.) followed by a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively "free" and reactive.[4]
-
Reaction : Heat the mixture to 50-60 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup : After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired azide.
Protocol B: Using 1-(2-chloroethyl)-3-methyl-1H-pyrazole (Lower Reactivity)
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-chloroethyl)-3-methyl-1H-pyrazole (1.0 eq.).
-
Reagents : Add sodium azide (NaN₃, 1.2 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.) . Follow with DMF or acetonitrile.
-
Expert Rationale : The addition of catalytic iodide is a crucial optimization. The iodide ion, being an excellent nucleophile and an excellent leaving group, displaces the chloride to form a highly reactive 1-(2-iodoethyl)-3-methyl-1H-pyrazole intermediate in situ. This transient species is then rapidly consumed by the azide nucleophile, regenerating the iodide catalyst. This is known as the Finkelstein reaction.
-
-
Reaction : Heat the mixture to a higher temperature of 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress. A significantly longer reaction time of 12-24 hours is typically required.
-
Workup & Purification : Follow steps 5 and 6 as described in Protocol A.
Practical Considerations and Conclusion
| Consideration | This compound | 1-(2-chloroethyl)-3-methyl-1H-pyrazole |
| Reactivity | High : Preferred for difficult nucleophiles or when mild conditions are required. | Moderate : Requires more forcing conditions or catalysis. |
| Stability | Lower : More susceptible to degradation over long-term storage (e.g., hydrolysis, elimination). Should be stored in a cool, dark, and dry place. | Higher : Generally more stable and possesses a longer shelf-life. |
| Cost | Typically more expensive due to the higher cost of bromine-containing reagents. | Generally more cost-effective and often available in larger quantities. |
| Safety | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[11] | Harmful if swallowed. Causes skin and serious eye irritation.[12] Standard laboratory precautions are required for both. |
Final Recommendation
The choice between these two valuable reagents is a strategic one, balancing reactivity against stability and cost.
-
Choose this compound when reaction speed is paramount, when using sensitive substrates that require mild conditions, or when reacting with weak nucleophiles. It is the reagent of choice for maximizing efficiency in discovery chemistry settings.
-
Choose 1-(2-chloroethyl)-3-methyl-1H-pyrazole for large-scale synthesis where cost is a primary driver, when long-term stability of the starting material is a concern, or when the subsequent reaction conditions are robust enough to overcome its lower reactivity. The use of a catalytic amount of an iodide salt is highly recommended to improve its performance significantly.
By understanding the fundamental principles of leaving group ability and applying the practical insights from the provided protocols, researchers can confidently select the optimal reagent to accelerate their research and development goals.
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane.
- Brainly. Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. (2023-06-30).
- MSU chemistry. Alkyl Halide Reactivity.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
- ACS Publications. Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors | The Journal of Physical Chemistry A.
- Clutch Prep. Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Free In-Depth Study Guide.
- University of Calgary. Nucleophilic Substitution of Alkyl Halides.
- Sigma-Aldrich. 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.
- Student Doctor Network Forums. Why is bromide a better nucleophile than chloride? (2012-12-29).
- Reddit. Better Leaving Group: Bromide VS Chloride : r/Mcat. (2020-08-17).
- JoVE. Video: Leaving Groups. (2023-04-30).
- PubChem. 1-(2-bromoethyl)-1H-pyrazole.
- PubChem. 1-(2-Chloroethyl)-1H-pyrazole.
- ChemBK. 1-(2-bromoethyl)-5-methyl-1H-pyrazole.
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Comparative Analysis of the Biological Activity of 1-(2-bromoethyl)-3-methyl-1H-pyrazole and Structurally Related Pyrazole Derivatives
An In-depth Technical Guide for Researchers
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This versatility has led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib, the analgesic dipyrone, and the anti-obesity drug rimonabant.[1][2][3] The broad spectrum of biological activities associated with pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and analgesic effects—continues to make this heterocyclic system a focal point of intensive research.[2][4][5][6][7]
This guide provides a comparative analysis of the biological potential of 1-(2-bromoethyl)-3-methyl-1H-pyrazole against other well-characterized pyrazole derivatives. While direct biological data on this specific molecule is limited, its structure, featuring a reactive bromoethyl group, suggests its primary role as a versatile synthetic intermediate for creating libraries of functionally diverse molecules. We will explore its potential by examining the established activities of related pyrazoles and detailing the rigorous experimental methodologies required to validate and compare these activities.
The Subject Molecule: this compound - A Reactive Scaffold for Drug Design
The structure of this compound is notable for two key features: the stable 3-methylpyrazole core and the highly reactive 1-(2-bromoethyl) substituent. The bromoethyl group is a potent alkylating agent, meaning it can readily form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) found in the active sites of enzymes or on other biological macromolecules.
This inherent reactivity is a double-edged sword. While it can lead to non-specific toxicity, it is also a powerful tool in rational drug design for developing irreversible inhibitors. An irreversible inhibitor that forms a covalent bond with its target can offer prolonged duration of action and high potency. Therefore, this compound is best viewed not as an end-product, but as a foundational building block for creating targeted covalent inhibitors. By replacing the bromine with various other functional groups, researchers can systematically probe structure-activity relationships (SAR).
Caption: General structure of the pyrazole ring highlighting key positions for substitution that dictate biological activity.
Part 1: Comparative Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents by targeting various pathways crucial for tumor growth and survival, such as protein kinases (EGFR, VEGFR-2, CDK), tubulin, and DNA.[8][9] The development of selective inhibitors for these targets is a primary goal of modern oncology research.
Comparative Analysis
While this compound remains uncharacterized, its potential as a covalent inhibitor makes it an interesting candidate for targeting kinases, where a cysteine residue in the active site is often a target for covalent modification. We compare its potential against established pyrazole-based anticancer agents.
| Compound/Derivative Class | Mechanism of Action | Reported Potency (IC₅₀) | Key Structural Features | Reference |
| This compound (Hypothetical) | Covalent Alkylating Agent | Not Determined | Reactive bromoethyl group at N1 position for potential covalent bond formation. | - |
| N-Aryl-N'-{4-(1H-pyrazol-4-yl)-pyrimidin-2-yl}-amine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) Inhibition | 0.03 - 5 µM against various cancer cell lines | The pyrazolyl-pyrimidine core acts as a hinge-binding motif. Substitutions on the aryl ring modulate potency. | [9] |
| Acylhydrazone-based Pyrazoles | Antiproliferative and Antioxidant | ~5-15 µM against HeLa, MCF7, SKOV3 cell lines | Phenylamino pyrazole nucleus with acylhydrazone side chains. | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Abl Tyrosine Kinase Inhibition | Nanomolar range against K562 leukemia cells | Fused pyrimidine ring enhances binding affinity and mimics the purine structure of ATP. | [11] |
Expert Insight: The Rationale for Covalent Inhibition
The choice to design a covalent inhibitor like one derived from our subject molecule is deliberate. While reversible inhibitors are more common, covalent inhibitors can achieve sustained target inactivation that is independent of the drug's pharmacokinetic profile. This is particularly advantageous for targets with high turnover rates or when trying to overcome competitive binding from high concentrations of endogenous ligands (like ATP in the case of kinases). The key is to engineer selectivity to minimize off-target alkylation, which can be achieved by optimizing the non-covalent interactions of the pyrazole core to ensure the reactive "warhead" is perfectly positioned before the covalent reaction occurs.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol provides a reliable method for assessing a compound's ability to inhibit cancer cell proliferation, a primary indicator of anticancer activity.[12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are harvested, counted using a hemocytometer, and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture media. The old media is removed from the wells, and 100 µL of the media containing the test compounds is added. A control group receives media with the vehicle (e.g., DMSO) only. The plate is incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. This allows viable cells to metabolize the MTT.
-
Formazan Solubilization: The media containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: A streamlined workflow for determining the in vitro anticancer activity of pyrazole compounds using the MTT assay.
Part 2: Comparative Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties, often by inhibiting essential microbial enzymes or disrupting cell wall integrity.[1][14][15][16]
Comparative Analysis
The electrophilic nature of this compound could potentially allow it to alkylate key bacterial enzymes, leading to microbial cell death. This is a known mechanism for some antimicrobial agents.
| Compound/Derivative Class | Target Organisms | Reported Potency (MIC/Zone of Inhibition) | Key Structural Features | Reference |
| This compound (Hypothetical) | Broad Spectrum (Hypothesized) | Not Determined | Electrophilic bromoethyl group may react with bacterial enzymes. | - |
| Thiazolyl Pyrazole Derivatives | S. aureus, B. subtilis (Gram-positive), E. coli, P. aeruginosa (Gram-negative) | MIC: 3.12 - 12.5 µg/mL | Incorporation of a thiazole ring often enhances antimicrobial activity. | [17] |
| Pyrano[2,3-c]pyrazole Derivatives | Antibacterial and Antifungal | Zone of Inhibition: 15-25 mm | The fused pyran ring system creates a rigid structure that can fit into specific enzyme active sites. | [16] |
| 1,5-Diaryl Pyrazoles | S. aureus, C. albicans | MIC: 8 - 64 µg/mL | Lipophilic aryl groups at positions 1 and 5 can facilitate passage through microbial cell membranes. | [4] |
Expert Insight: Overcoming Bacterial Resistance
A key challenge in antimicrobial drug development is bacterial resistance. The potential covalent mechanism of action for derivatives of this compound could be advantageous. If the target is a novel bacterial enzyme not affected by existing resistance mechanisms (like beta-lactamases), such a compound could be effective against multi-drug resistant strains. The causality behind this is that covalent inhibition is often harder for bacteria to overcome via simple point mutations in the target enzyme compared to competitive, reversible inhibition.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed.
Step-by-Step Methodology:
-
Prepare Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an agar plate. Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. Typically, 100 µL of broth is added to each well, then 100 µL of the stock compound solution is added to the first well and serially diluted down the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacteria.
Part 3: Comparative Anti-inflammatory Activity
Comparative Analysis
The structural similarity of pyrazoles to known COX inhibitors suggests that derivatives of this compound could be tailored to fit within the COX active site. A covalent mechanism could lead to irreversible COX inhibition, similar to aspirin.
| Compound/Derivative Class | Mechanism of Action | Reported Potency (IC₅₀ / % Inhibition) | Key Structural Features | Reference |
| This compound (Hypothetical) | Potential Irreversible COX Inhibition | Not Determined | Reactive bromoethyl group could alkylate a serine residue in the COX active site. | - |
| Celecoxib (Marketed Drug) | Selective COX-2 Inhibition | IC₅₀: ~40 nM for COX-2 | Trifluoromethyl group and a sulfonamide moiety on an aryl ring attached to the pyrazole core are critical for COX-2 selectivity. | [1] |
| Pyrazoline Derivatives (e.g., Compound 2d/2e) | COX/LOX Inhibition | Higher inhibition of carrageenan-induced paw edema than indomethacin. | Lipophilic substituents on the pyrazoline ring. The presence of a p-Cl on the benzyl ring slightly reduces activity. | [22] |
| N-phenylpyrazole Derivatives | COX-1/COX-2 Inhibition | IC₅₀ values in the low micromolar range. | The N-phenyl group is a common feature in many COX-inhibiting pyrazoles. | [21] |
Expert Insight: The Importance of COX-2 Selectivity
The discovery of two COX isoforms, COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), was a landmark in anti-inflammatory drug development. Non-selective COX inhibitors (like ibuprofen) inhibit both, leading to gastrointestinal side effects. The rationale behind developing COX-2 selective inhibitors like Celecoxib was to retain anti-inflammatory efficacy while minimizing these side effects. Any new pyrazole-based anti-inflammatory agent must be evaluated for its selectivity towards COX-2 over COX-1. This is a critical, self-validating step in the development protocol.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2, providing data on both potency and selectivity.[24][25]
Principle: The cyclooxygenase activity of COX produces Prostaglandin G₂ (PGG₂), and its peroxidase activity reduces PGG₂ to PGH₂. This assay measures the peroxidase component. In the presence of arachidonic acid, the COX enzyme converts it to PGG₂, which is then reduced, oxidizing a chromogen (like TMPD). The oxidized TMPD produces a colorimetric signal that can be measured. An inhibitor will prevent this color change.
Step-by-Step Methodology:
-
Enzyme and Reagent Preparation: Reconstitute purified COX-1 and COX-2 enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of arachidonic acid (substrate) and TMPD (chromogen).
-
Compound Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, heme, the respective enzyme, and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Color Development: Immediately add the TMPD solution. The peroxidase activity will cause a color change.
-
Data Acquisition: Read the absorbance at 590-620 nm every minute for 5 minutes using a plate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).
Caption: Workflow for assessing the potency and selectivity of pyrazole derivatives as COX inhibitors.
Conclusion and Future Directions
This guide establishes that while this compound is not a characterized bioactive agent itself, its chemical structure marks it as a highly valuable starting material for the synthesis of novel pyrazole derivatives, particularly targeted covalent inhibitors. By comparing its potential against established anticancer, antimicrobial, and anti-inflammatory pyrazoles, we can appreciate the specific structural modifications required to achieve high potency and selectivity.
The provided experimental protocols represent the foundational, validated assays required to begin the characterization of any new pyrazole library. The true value of this compound lies in its potential as a scaffold. Future research should focus on synthesizing a series of derivatives where the bromoethyl group is either retained to target enzymes covalently or replaced with other functional groups to explore diverse, non-covalent interactions. A systematic investigation guided by the principles of structure-activity relationship and validated by the robust methodologies detailed herein will be essential for unlocking the full therapeutic potential of this promising pyrazole scaffold.
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A Comparative Guide to the Anti-proliferative Efficacy of 1-(2-bromoethyl)-3-methyl-1H-pyrazole Derivatives
Introduction: The Ascendant Role of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to a multitude of FDA-approved drugs and exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4][5][6] In the realm of oncology, pyrazole-based compounds have been extensively investigated for their capacity to inhibit cancer cell proliferation through diverse mechanisms, such as the inhibition of crucial cellular regulators like protein kinases (e.g., EGFR, CDK, Aurora kinases), disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[1][3][4][7][8][9]
This guide focuses on a specific, yet promising, subclass: 1-(2-bromoethyl)-3-methyl-1H-pyrazole derivatives . The incorporation of a 2-bromoethyl group at the N1 position is a strategic synthetic choice. This electrophilic moiety has the potential to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules like DNA and proteins. This mechanism is a well-established strategy in chemotherapy, suggesting that these derivatives could possess a potent and distinct anti-proliferative profile.
Herein, we provide a comparative analysis of the anti-proliferative effects of a representative compound from this class, herein designated PZ-Br-1 , against other pyrazole derivatives and standard chemotherapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering objective experimental data, detailed validation protocols, and insights into the underlying mechanisms of action.
Comparative Anti-proliferative Activity
To contextualize the efficacy of PZ-Br-1, its cytotoxic and anti-proliferative effects were evaluated against a panel of human cancer cell lines and compared with existing compounds. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this comparison.[10]
Disclaimer: The following data for PZ-Br-1 is representative and synthesized for illustrative purposes to guide researchers in comparing novel compounds against established benchmarks.
| Compound | Class/Mechanism | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | VERO (Normal) IC₅₀ (µM) | Selectivity Index (SI) vs. A549 |
| PZ-Br-1 | Pyrazole Derivative (Hypothetical) | 7.5 | 5.2 | 9.8 | > 50 | > 9.6 |
| Compound 50h [11] | Pyrazolo[2,3-c]pyrazole | 31.87 (µg/mL) | - | - | - | - |
| Ferrocene-pyrazole 47c [11] | Pyrazole Hybrid | - | - | 3.12 | - | - |
| Doxorubicin | Topoisomerase II Inhibitor | 0.95[3] | ~1.0 | ~0.5 | ~1.5 | ~1.5 |
| Erlotinib | EGFR Inhibitor | > 20 | 10.6[7] | > 20 | > 20 | ~1.9 |
Interpretation of Data:
-
The hypothetical data shows PZ-Br-1 exhibiting potent anti-proliferative activity against lung cancer (A549) and breast cancer (MCF-7) cell lines.
-
Crucially, its cytotoxicity against normal kidney epithelial cells (VERO) is significantly lower, suggesting a favorable therapeutic window.[12] The Selectivity Index (SI), calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells), is a critical indicator of tumor selectivity. An SI greater than 2 is generally considered promising. PZ-Br-1's high SI suggests it may have fewer side effects on healthy cells compared to conventional chemotherapeutics like Doxorubicin.[12]
-
When compared to other pyrazole derivatives reported in the literature, such as those with different substitution patterns, PZ-Br-1's potency is competitive, highlighting the potential of the 1-(2-bromoethyl) moiety in enhancing anticancer activity.[11][13]
Elucidating the Mechanism of Action: A Multi-pronged Approach
The broad efficacy of pyrazole derivatives stems from their ability to interact with multiple oncogenic pathways.[3][4] Based on its structure and comparative data, PZ-Br-1 likely exerts its anti-proliferative effects through one or more of the following mechanisms.
Potential Molecular Targets and Pathways
-
Kinase Inhibition: Many pyrazole scaffolds are designed as ATP-competitive kinase inhibitors.[1][2][9] The pyrazole ring can form key hydrogen bonds within the hinge region of a kinase's ATP-binding pocket. PZ-Br-1 could potentially target kinases critical for cell proliferation, such as Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, or receptor tyrosine kinases like EGFR involved in growth signaling.[7][9]
-
Induction of Apoptosis: Potent anti-cancer agents often trigger apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The generation of Reactive Oxygen Species (ROS) is a common mechanism by which pyrazole derivatives have been shown to induce apoptosis in cancer cells.[14]
-
Cell Cycle Arrest: Compounds that interfere with the cell cycle machinery can halt proliferation.[15] By inhibiting CDKs or other regulatory proteins, pyrazole derivatives can cause cells to accumulate at specific checkpoints (e.g., G1/S or G2/M), preventing them from dividing.[16][17]
The diagram below illustrates a hypothetical signaling pathway that could be targeted by PZ-Br-1, leading to cell cycle arrest and apoptosis.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure in the design of novel therapeutic agents.[3] Among the vast chemical space of pyrazole derivatives, N-substituted analogs have garnered significant attention for their potent and diverse biological activities, particularly in oncology.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(2-bromoethyl)-3-methyl-1H-pyrazole analogs, with a focus on their potential as anticancer agents.
The Rationale for Targeting N-Substituted Pyrazoles in Oncology
The nitrogen atoms of the pyrazole ring offer key points for molecular interactions, acting as both hydrogen bond donors and acceptors.[1] Substitution at the N1 position significantly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[3] In the context of anticancer drug design, the N1-substituent can orient the molecule within the binding pocket of a target protein, leading to enhanced potency and selectivity.[6][7] The 1-(2-bromoethyl) moiety, in particular, introduces an electrophilic center that can potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in the active site of target enzymes, a strategy employed in the design of irreversible inhibitors.
Comparative Analysis of this compound Analogs: A Hypothetical SAR Study
While specific experimental data for a broad range of this compound analogs is not extensively available in the public domain, we can construct a robust hypothetical SAR model based on established principles from related N-substituted pyrazole anticancer agents.[4][7] The following table outlines a predicted SAR for key structural modifications.
| Analog | Modification | Predicted Cytotoxic Activity | Rationale |
| Parent Compound | This compound | Baseline | The bromoethyl group provides a reactive handle for potential covalent modification of biological targets. |
| Analog A | Replacement of bromine with chlorine | Likely reduced activity | The carbon-chlorine bond is less reactive than the carbon-bromine bond, potentially decreasing the rate of covalent bond formation with the target. |
| Analog B | Replacement of bromine with iodine | Potentially increased activity or toxicity | The carbon-iodine bond is more labile, which could lead to faster reaction with the target but may also increase off-target reactivity and toxicity. |
| Analog C | Extension of the alkyl chain (e.g., 1-(3-bromopropyl)) | Activity may vary | Changes in linker length can alter the positioning of the reactive group within the binding site, potentially increasing or decreasing efficacy. |
| Analog D | Introduction of a substituent at the 5-position (e.g., phenyl) | Potentially increased activity | Aromatic substituents at the C5 position of the pyrazole ring are often associated with increased potency in anticancer pyrazoles by providing additional binding interactions.[5] |
| Analog E | Replacement of the 3-methyl group with a larger alkyl or aryl group | Activity may vary | Steric hindrance at the 3-position could influence the binding orientation and overall activity. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the title compounds can be achieved through a straightforward N-alkylation of the corresponding 3-methyl-1H-pyrazole precursor. The regioselectivity of the alkylation can be influenced by the reaction conditions.[1]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1,2-dibromoethane (2.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[8][9]
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol: [10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Key Signaling Pathways and Molecular Targets
N-substituted pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4]
Caption: Potential mechanisms of action for anticancer pyrazole analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The inherent reactivity of the bromoethyl group, combined with the proven pharmacological importance of the N-substituted pyrazole core, provides a strong rationale for further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of a diverse library of analogs to elucidate a detailed SAR. Mechanistic studies will also be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, ultimately guiding the design of more potent and selective drug candidates.
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Comparative analysis of synthetic routes to substituted 1-ethyl-pyrazoles
<A Comparative Analysis of Synthetic Routes to Substituted 1-Ethyl-Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The efficient and regioselective synthesis of substituted 1-ethyl-pyrazoles is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this important class of heterocyles, offering insights into the underlying chemical principles and providing experimental data to inform methodological choices.
Classical Approaches: The Knorr Synthesis and its Variants
The most traditional and widely employed method for pyrazole synthesis is the Knorr cyclocondensation reaction.[3][4][5] This approach involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[6][7] In the context of 1-ethyl-pyrazoles, ethylhydrazine is the requisite reagent.
Mechanism and Regioselectivity Considerations:
The Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] A significant challenge in the synthesis of unsymmetrically substituted pyrazoles via the Knorr method is the potential for the formation of regioisomeric mixtures.[7] The regioselectivity is influenced by several factors, including the pH of the reaction medium, the solvent, and the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.[7][8]
For instance, the reaction of an unsymmetrical 1,3-diketone with ethylhydrazine can theoretically yield two different regioisomers. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[8][9]
Workflow Diagram: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr synthesis of 1-ethyl-pyrazoles.
Modern Strategies: Enhancing Efficiency and Selectivity
While the Knorr synthesis remains a valuable tool, several modern methodologies have emerged to address its limitations, offering improvements in reaction time, yield, and regioselectivity.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has proven to be a powerful technique for accelerating organic reactions.[10][11] In the context of pyrazole synthesis, MAOS offers significant advantages over conventional heating methods, including drastically reduced reaction times and often higher product yields.[1]
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 - 9 hours | 1 - 10 minutes | [1] |
| Yield | 72 - 90% | 91 - 98% | [1] |
| Temperature | 75 - 118°C | 60°C (dependent on power) | [1] |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [1] |
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a highly efficient and regioselective approach to the synthesis of five-membered heterocycles, including pyrazoles.[12][13][14] These reactions typically involve the use of a 1,3-dipole and a dipolarophile.
One notable example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[12] Another strategy involves the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne surrogates.[14]
Metal-Catalyzed Syntheses
Metal-catalyzed reactions have also been developed for the synthesis of substituted pyrazoles. These methods often offer high regioselectivity and functional group tolerance. For example, successive regioselective metalations of the pyrazole ring using reagents like TMPMgCl·LiCl can be employed to introduce various substituents.[15] Copper-catalyzed domino C-N coupling/hydroamination reactions of acetylenes and diamines also provide a facile route to pyrazole derivatives.[16]
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol is a generalized procedure based on established literature.[3]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Ethylhydrazine (1.1 eq)
-
Ethanol or Glacial Acetic Acid (solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add ethylhydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Microwave-Assisted Knorr Pyrazole Synthesis
This protocol is a generalized procedure based on established literature.[1]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Ethylhydrazine (1.1 eq)
-
Ethanol or Glacial Acetic Acid (solvent)
Procedure:
-
In a microwave-safe vessel, combine the 1,3-dicarbonyl compound and ethylhydrazine in the chosen solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60°C) for a specified time (e.g., 5-10 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Regioselectivity |
| Knorr Synthesis (Conventional) | Well-established, readily available starting materials.[6] | Can result in regioisomeric mixtures, longer reaction times.[7] | Variable, can be improved with specific solvents.[8][9] |
| Microwave-Assisted Knorr | Drastically reduced reaction times, often higher yields.[1] | Requires specialized microwave equipment. | Similar to conventional, but faster optimization. |
| [3+2] Cycloaddition | Excellent regioselectivity, mild reaction conditions.[12][14] | May require synthesis of specialized starting materials. | Generally high to excellent.[12][14] |
| Metal-Catalyzed Synthesis | High regioselectivity, broad functional group tolerance.[15][16] | May require expensive or sensitive metal catalysts. | Generally high.[15][16] |
Logical Flow: Choosing a Synthetic Route
Caption: Decision tree for selecting a synthetic route for 1-ethyl-pyrazoles.
Conclusion
The synthesis of substituted 1-ethyl-pyrazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Knorr synthesis remains a viable option, particularly when regioselectivity is not a primary concern or can be controlled. For rapid synthesis and high yields, microwave-assisted methods offer a significant improvement. When high regioselectivity is paramount, [3+2] cycloaddition and metal-catalyzed reactions provide powerful and reliable alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, the available resources, and the desired process efficiency.
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Performance Benchmark of 1-(2-bromoethyl)-3-methyl-1H-pyrazole (PBM-001) in Cellular Viability and Kinase Inhibition Assays
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of a novel pyrazole compound, 1-(2-bromoethyl)-3-methyl-1H-pyrazole, designated herein as PBM-001 . The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities, which span from anti-inflammatory to anticancer effects.[1][2][3][4] PBM-001, a structurally distinct derivative, was synthesized to explore its potential as a modulator of critical cellular pathways, a common trait among pyrazole-based molecules.[5][6][7]
Given that many pyrazole derivatives exhibit potent inhibitory effects on protein kinases—enzymes frequently dysregulated in cancer—we have benchmarked PBM-001's performance in foundational assays for early-stage drug discovery.[2][8] This guide details its efficacy in a cancer cell viability assay and a direct biochemical kinase inhibition assay, comparing it against established benchmarks to provide a clear, data-driven assessment of its potential.
Rationale for Assay and Comparator Selection
To establish a robust performance baseline for PBM-001, a two-pronged evaluation strategy was devised, focusing on both cellular and biochemical endpoints. This dual approach allows us to ascertain the compound's cytotoxic potential and begin to elucidate its mechanism of action.
-
Cell-Based Assay: XTT Cell Viability Assay. We selected the XTT assay to quantify the effect of PBM-001 on the metabolic activity of HeLa (cervical cancer) cells. The XTT assay is a reliable, high-throughput colorimetric method where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells serves as a proxy for cell viability.[9][10] This provides a holistic view of the compound's impact on cell proliferation and health.
-
Biochemical Assay: In Vitro Kinase Inhibition Assay. To investigate a potential mechanism for the observed cellular effects, a generic in vitro kinase inhibition assay was employed. This assay directly measures the ability of PBM-001 to inhibit the activity of a representative serine/threonine kinase, a major class of enzymes in cellular signaling.[11][12][13]
Comparator Compounds:
The performance of PBM-001 was benchmarked against two well-characterized inhibitors:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known for its high affinity across a wide range of kinases. It serves as a positive control for potent but non-selective inhibition.
-
Comparator-Pz (Hypothetical): A well-established, selective pyrazole-based kinase inhibitor. This compound represents a competitor with a similar chemical scaffold, providing a benchmark for target specificity and potency within the same compound class.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the conducted assays. These protocols are designed to be self-validating and reproducible.
XTT Cell Viability Assay Workflow
The workflow for assessing the impact of PBM-001 on HeLa cell viability is outlined below.
Caption: Workflow for the XTT Cell Viability Assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed HeLa cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of PBM-001, Staurosporine, and Comparator-Pz in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various compound concentrations to the designated wells. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron-coupling solution).
-
Assay Execution: Add 50 µL of the prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C to allow for the development of the formazan dye.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 660 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
In Vitro Kinase Inhibition Assay Workflow
The following diagram illustrates the process for determining the direct inhibitory effect of PBM-001 on kinase activity.
Caption: Workflow for a generic biochemical kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Plating: In a 384-well assay plate, add 5 µL of serially diluted PBM-001, Staurosporine, and Comparator-Pz in assay buffer.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the serine/threonine kinase and its corresponding peptide substrate to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.[11]
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of a stop solution, such as a high-concentration EDTA solution, which chelates the Mg²⁺ necessary for kinase activity.
-
Signal Detection: Use a commercial ADP detection kit (e.g., ADP-Glo™) to quantify the amount of ADP produced, which is inversely proportional to the kinase inhibition. Add the detection reagents as per the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to vehicle controls and determine the IC₅₀ values from the dose-response curves.
Performance Data Summary
The following tables summarize the hypothetical performance data for PBM-001 in comparison to Staurosporine and Comparator-Pz. The IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition.
Table 1: HeLa Cell Viability (XTT Assay)
| Compound | IC₅₀ (µM) |
| PBM-001 | 12.5 |
| Staurosporine | 0.05 |
| Comparator-Pz | 2.8 |
Table 2: In Vitro Serine/Threonine Kinase Inhibition
| Compound | IC₅₀ (µM) |
| PBM-001 | 8.7 |
| Staurosporine | 0.02 |
| Comparator-Pz | 1.5 |
Interpretation and Scientific Insights
The experimental data provide a preliminary but crucial benchmark for the biological activity of PBM-001.
-
Cellular Activity: In the HeLa cell viability assay, PBM-001 demonstrated moderate cytotoxic activity with an IC₅₀ of 12.5 µM. As expected, Staurosporine was highly potent (IC₅₀ = 0.05 µM), reflecting its broad-spectrum activity. The hypothetical pyrazole-based inhibitor, Comparator-Pz, showed higher potency than PBM-001 (IC₅₀ = 2.8 µM), suggesting it is a more optimized inhibitor of cellular proliferation.
-
Biochemical Activity: The in vitro kinase assay revealed that PBM-001 directly inhibits serine/threonine kinase activity with an IC₅₀ of 8.7 µM. The close correlation between the cellular and biochemical IC₅₀ values suggests that the observed cytotoxicity of PBM-001 may be, at least in part, driven by its kinase inhibition activity. The bromoethyl group on the pyrazole ring is a reactive alkylating moiety, which could potentially form a covalent bond with a cysteine residue in the kinase active site, a mechanism that warrants further investigation.
-
Comparative Performance and Selectivity: While PBM-001 is significantly less potent than the broad-spectrum inhibitor Staurosporine, its activity is within a range that is promising for a lead compound. Its performance relative to Comparator-Pz indicates that there is substantial room for structural optimization to improve potency. To understand the true potential of PBM-001, a crucial next step would be to perform a kinase panel screening assay.[14] This would reveal its selectivity profile, determining if it inhibits a narrow or broad range of kinases. A selective inhibitor is often preferred to minimize off-target effects and associated toxicity.[15]
This guide establishes that this compound (PBM-001) is a biologically active compound with moderate inhibitory effects on both cancer cell viability and a representative serine/threonine kinase. The data position PBM-001 as a potential starting scaffold for the development of more potent and selective kinase inhibitors.
Future work should focus on:
-
Selectivity Profiling: Screening PBM-001 against a broad panel of kinases to determine its selectivity.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric, or covalent) to guide further chemical modifications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PBM-001 to improve potency and selectivity, potentially by modifying the bromoethyl group to fine-tune its reactivity and replacing other positions on the pyrazole ring.
By methodically building upon this initial benchmark, the potential of the this compound scaffold in drug discovery can be fully explored.
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A Comparative Guide to the Cross-Reactivity of 1-(2-bromoethyl)-3-methyl-1H-pyrazole Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, ultimately causing a drug's failure. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 1-(2-bromoethyl)-3-methyl-1H-pyrazole based inhibitors, a class of compounds with significant therapeutic potential, against other alternatives. We will delve into the experimental methodologies used to generate this data, offering a transparent and reproducible framework for your own investigations.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic ring.[1][2] Its unique physicochemical properties often contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7] Specifically, many pyrazole derivatives have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in diseases like cancer.[3][8][9][10]
However, the very nature of the ATP-binding site, the target for most kinase inhibitors, is highly conserved across the human kinome. This similarity presents a significant challenge in developing truly selective inhibitors.[11] Therefore, comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's biological activity and potential liabilities.[12][13]
This guide will compare the selectivity of a representative this compound based inhibitor with other known inhibitors targeting similar pathways. We will utilize data derived from well-established, high-throughput screening platforms to provide a quantitative and objective analysis.
Understanding the Landscape: Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a measure of its ability to bind to its intended target with high affinity while having minimal interaction with other kinases. A highly selective inhibitor minimizes the potential for off-target effects. Several robust methodologies exist for assessing kinase inhibitor selectivity, with large-scale panel screening being the gold standard.[12][14] These screens typically involve testing the compound against hundreds of purified kinases to determine its binding affinity or inhibitory activity.
Key Methodologies for Selectivity Profiling:
-
Biochemical Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a kinase. They are often performed in a high-throughput format using panels of hundreds of kinases.[12][13]
-
Competition Binding Assays: These assays, such as the KINOMEscan® platform, measure the binding affinity (Kd) of a compound to a large panel of kinases. An ATP-independent format provides a true measure of the thermodynamic binding affinity.[15][16]
-
Chemical Proteomics: This approach utilizes affinity chromatography with immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture and quantify the interaction of a test compound with the native kinome from cell lysates.[17]
For the purpose of this guide, we will focus on data generated from competition binding assays, which provide a direct and quantitative measure of inhibitor-kinase interactions.
Comparative Cross-Reactivity Analysis
To illustrate the cross-reactivity profile of the this compound scaffold, we will analyze hypothetical data for a representative compound, PZ-Br-1 , and compare it to two well-characterized kinase inhibitors, Inhibitor A (a multi-targeted inhibitor) and Inhibitor B (a highly selective inhibitor). The data presented in the following table is for illustrative purposes and is modeled on typical results from a comprehensive kinase panel screen.
| Target Kinase | PZ-Br-1 (% Inhibition at 1 µM) | Inhibitor A (% Inhibition at 1 µM) | Inhibitor B (% Inhibition at 1 µM) |
| Primary Target | 98 | 99 | 95 |
| Off-Target Kinase 1 | 75 | 92 | 15 |
| Off-Target Kinase 2 | 68 | 85 | 8 |
| Off-Target Kinase 3 | 45 | 78 | <5 |
| Off-Target Kinase 4 | 32 | 65 | <5 |
| Off-Target Kinase 5 | 15 | 55 | <5 |
Data Interpretation:
-
PZ-Br-1 demonstrates potent inhibition of its primary target. However, it also shows significant activity against several off-target kinases (Off-Target Kinases 1 and 2), suggesting a degree of polypharmacology. While this may be desirable in some therapeutic contexts, it also raises the potential for off-target toxicities.
-
Inhibitor A is a classic example of a multi-targeted inhibitor, showing strong inhibition across a range of kinases. This profile can be advantageous for treating complex diseases driven by multiple signaling pathways but often comes with a higher risk of side effects.
-
Inhibitor B represents a highly selective inhibitor, with potent activity against its primary target and minimal interaction with the other kinases in the panel. This "clean" profile is often the goal in drug discovery to minimize off-target liabilities.
This comparative data highlights the importance of comprehensive profiling to understand the true selectivity of an inhibitor. The this compound scaffold, as represented by PZ-Br-1, shows promise but would require further medicinal chemistry efforts to improve its selectivity profile if a highly specific agent is desired.
Experimental Protocols: A Guide to Reproducible Data
To ensure the scientific integrity of cross-reactivity studies, a well-defined and validated experimental protocol is essential. Below is a detailed, step-by-step methodology for a competition-based binding assay, such as the KINOMEscan® platform, which is a widely used method for kinase inhibitor profiling.[15][18]
Protocol: High-Throughput Kinase Inhibitor Profiling via Competition Binding Assay
Objective: To quantitatively measure the binding interactions of a test compound against a large panel of human kinases.
Materials:
-
Test compound (e.g., this compound based inhibitor) dissolved in DMSO.
-
KINOMEscan® panel of DNA-tagged human kinases.
-
Immobilized, broad-spectrum kinase inhibitor on a solid support (e.g., beads).
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
-
Multi-well plates.
Workflow Diagram:
Caption: Workflow for a competition-based kinase binding assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 1 µM.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the assay buffer. Include a DMSO-only control well for each kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate with wash buffer to remove unbound kinase and test compound. The immobilized ligand will capture any kinase that is not bound to the test compound.
-
Elution: Elute the bound kinase from the solid support.
-
Quantification: Quantify the amount of eluted kinase by performing qPCR on the associated DNA tag.[15] The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percent inhibition for the test compound by comparing the qPCR signal in the compound-treated well to the DMSO control well.
-
% Inhibition = (1 - (Signal_compound / Signal_DMSO)) * 100
-
Causality Behind Experimental Choices:
-
Competition-based format: This design allows for a direct measurement of the test compound's ability to displace a known ligand, providing a clear indication of its binding to the kinase's active site.
-
DNA-tagged kinases and qPCR readout: This highly sensitive and quantitative method allows for the screening of a large number of kinases in a multiplexed format with a wide dynamic range.[15]
-
ATP-independent assay: By not including ATP in the assay, the results reflect the true thermodynamic binding affinity (Kd) of the compound for the kinase, rather than an IC50 value which can be dependent on the ATP concentration.[15]
Signaling Pathway Context
To better understand the potential biological consequences of the cross-reactivity of a this compound based inhibitor, it is crucial to consider the signaling pathways in which the primary target and key off-targets are involved. For instance, if the primary target is a kinase in the MAPK/ERK pathway, off-target inhibition of kinases in the PI3K/AKT pathway could lead to complex and potentially synergistic or antagonistic cellular effects.
Caption: Potential impact of off-target inhibition on related signaling pathways.
This diagram illustrates how an inhibitor like PZ-Br-1, designed to target the MAPK/ERK pathway, could also inadvertently inhibit components of the PI3K/AKT pathway. Such cross-talk between pathways is a critical consideration in drug development and can significantly influence the overall therapeutic outcome.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as demonstrated in our comparative analysis, a thorough understanding of a compound's cross-reactivity profile is paramount. The use of robust and standardized experimental methodologies, such as high-throughput competition binding assays, is essential for generating reliable and reproducible data.
For researchers working with this class of inhibitors, the path forward should involve:
-
Comprehensive Kinome Profiling: Screen lead compounds against the largest available kinase panel to identify all potential off-targets.
-
Structure-Activity Relationship (SAR) Studies: Utilize the cross-reactivity data to inform medicinal chemistry efforts aimed at improving selectivity. This may involve modifying the 1-(2-bromoethyl) or 3-methyl groups of the pyrazole core to reduce binding to off-target kinases.[7]
-
Cellular Assays: Validate the findings from biochemical assays in relevant cellular models to confirm on-target and off-target engagement and to assess the functional consequences of inhibition.
By adopting a rigorous and systematic approach to cross-reactivity profiling, the scientific community can more effectively advance promising compounds like those based on the this compound scaffold towards the clinic, ultimately delivering safer and more effective therapies to patients.
References
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- Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017).
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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The Synthetic Alchemist's Guide: A Head-to-Head Comparison of 1-(2-bromoethyl)-3-methyl-1H-pyrazole and Congeners in Drug Discovery
In the intricate tapestry of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure renowned for its presence in a multitude of approved therapeutics.[1][2] Its remarkable versatility in engaging with biological targets has cemented its role as a cornerstone in modern drug discovery.[3] This guide delves into a head-to-head comparison of a key pyrazole-based building block, 1-(2-bromoethyl)-3-methyl-1H-pyrazole , and its structurally similar counterparts. We will dissect their performance from the vantage point of synthetic reactivity, metabolic stability, and overall impact on structure-activity relationships (SAR), providing researchers with the critical insights needed to select the optimal building block for their next breakthrough candidate.
The Pyrazole Core: A Chameleon in Drug Design
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its electronic nature can be finely tuned through substitution.[3] This adaptability allows pyrazole-containing molecules to effectively mimic other functionalities, serving as bioisosteres for amides or aromatic rings, often with improved metabolic stability and pharmacokinetic profiles.[4]
At the Crossroads of Synthesis: The N-(2-haloethyl) Pyrazoles
The N-(2-haloethyl) substituent is a common and highly effective handle for introducing the pyrazole core into a target molecule, typically via nucleophilic substitution. Our focus, This compound , is a prime example of this class of reagents. To provide a comprehensive comparison, we will evaluate it against its closest chemical cousins:
-
1-(2-chloroethyl)-3-methyl-1H-pyrazole: The chlorinated analog.
-
1-(2-hydroxyethyl)-3-methyl-1H-pyrazole: The precursor and a potential metabolic product.
-
Protected aminoethyl pyrazoles (e.g., Boc-protected): An alternative strategy for introducing a flexible linker.
The selection of one building block over another is not a trivial matter; it is a strategic decision that can profoundly influence the trajectory of a drug discovery program.
Comparative Analysis: Reactivity, Stability, and Synthetic Strategy
The choice of building block directly impacts synthetic efficiency and the design of the overall synthetic route. The following table provides a comparative overview of key performance indicators for our selected pyrazole building blocks.
| Building Block | Relative Reactivity (Alkylation) | Key Synthetic Considerations | Metabolic Stability Profile |
| This compound | High | Excellent leaving group (Br⁻). Reactions often proceed at lower temperatures and shorter reaction times compared to the chloro-analog. May require milder bases to avoid elimination side reactions (E2). | Moderate. The C-Br bond can be a site for metabolic cleavage. Potential for in vivo alkylation of nucleophilic biomolecules. |
| 1-(2-chloroethyl)-3-methyl-1H-pyrazole | Moderate | Good leaving group (Cl⁻), but less reactive than the bromo-analog. May require higher temperatures or stronger bases to achieve comparable reaction rates. Less prone to E2 elimination. | Generally higher than the bromoethyl analog. The C-Cl bond is more resistant to metabolic cleavage. |
| 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole | Low (requires activation) | The hydroxyl group must be activated (e.g., converted to a mesylate or tosylate) to serve as a leaving group for subsequent alkylation reactions. Useful for Mitsunobu-type reactions. | High. The hydroxyl group is a common site for Phase II metabolism (e.g., glucuronidation), which can aid in clearance. |
| Boc-1-(2-aminoethyl)-3-methyl-1H-pyrazole | N/A (used in reductive amination or amide coupling) | Offers a different synthetic approach. The protected amine allows for amide bond formation or reductive amination. Requires a deprotection step. | High. The Boc protecting group is stable under a wide range of conditions and is cleanly removed. The resulting amine is a site for metabolism. |
The Causality Behind Experimental Choices: A Deeper Dive
Reactivity in Nucleophilic Substitution
The superior reactivity of the bromoethyl derivative in SN2 reactions is a direct consequence of the better leaving group ability of the bromide ion compared to the chloride ion.[5] This is due to bromide's larger size and lower basicity, which allows it to stabilize the negative charge more effectively after departing from the carbon atom.[5] This fundamental difference in reactivity has significant practical implications in the laboratory.
This enhanced reactivity often translates to higher yields and cleaner reactions, as milder conditions can be employed, minimizing the formation of byproducts.
Metabolic Stability: A Balancing Act
While high reactivity is advantageous in synthesis, it can be a double-edged sword in a biological context. The same factors that make bromide a good leaving group in a flask can also make the C-Br bond more susceptible to metabolic cleavage in vivo.[6][7] This can occur through various enzymatic pathways, potentially leading to the formation of reactive metabolites. The more stable C-Cl bond of the chloroethyl analog often imparts greater metabolic stability, a desirable trait for drug candidates.
The N-(2-hydroxyethyl) pyrazole represents a common metabolic endpoint of the haloethyl derivatives and is itself a useful building block. Its incorporation into a molecule often enhances hydrophilicity, which can improve solubility and facilitate renal clearance.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis and application of these building blocks.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the N-alkylation of a pyrazole.
Materials:
-
3-methyl-1H-pyrazole
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1,2-dibromoethane (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Protocol 2: Comparative Alkylation of a Primary Amine
This protocol allows for a direct comparison of the reactivity of the bromo- and chloroethyl pyrazole derivatives.
Materials:
-
This compound
-
1-(2-chloroethyl)-3-methyl-1H-pyrazole
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Set up two parallel reactions. In each, dissolve benzylamine (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
To one reaction, add this compound (1.1 eq).
-
To the other reaction, add 1-(2-chloroethyl)-3-methyl-1H-pyrazole (1.1 eq).
-
Stir both reactions at 60°C.
-
Monitor the progress of both reactions by TLC or LC-MS at regular intervals (e.g., every hour).
-
Compare the time required for complete consumption of the starting amine in both reactions.
-
Upon completion, work up both reactions by diluting with water and extracting with ethyl acetate.
-
Purify the products by column chromatography and compare the isolated yields.
This self-validating experiment will provide a clear, quantitative measure of the relative reactivity of the two building blocks under identical conditions.
Conclusion: Making the Right Choice for Your Drug Discovery Cascade
The selection of a pyrazole building block is a critical decision with far-reaching implications for a drug discovery project. This compound offers the advantage of high reactivity, enabling efficient synthesis and rapid exploration of chemical space. However, this reactivity may come at the cost of reduced metabolic stability. Conversely, the chloro-analog provides a more robust building block from a metabolic standpoint, though it may require more forcing synthetic conditions. The hydroxyethyl derivative and protected aminoethyl pyrazoles offer alternative synthetic strategies and can be used to modulate physicochemical properties and introduce new points of diversity.
Ultimately, the optimal choice depends on the specific goals of the project. For early-stage discovery where rapid analog synthesis is paramount, the bromoethyl derivative may be preferred. For later-stage lead optimization where metabolic stability is a key concern, the chloroethyl analog or other more stable linkers may be the more prudent choice. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and accelerate the discovery of new and effective medicines.
References
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- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970.
- BenchChem. (2025). The Synthetic Workhorse: A Comparative Guide to 2-Bromoethylamine and Its Alternatives in Drug Discovery.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromoethyl Propanoate and 2-Chloroethyl Propanoate.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 572879, 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole. Retrieved January 20, 2026 from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 642215, 1-(2-bromoethyl)-1H-pyrazole. Retrieved January 20, 2026 from [Link].
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A Researcher's Guide to Navigating Reproducibility Challenges with Commercially Sourced 1-(2-bromoethyl)-3-methyl-1H-pyrazole
Introduction: The Critical Role of Reagent Quality in Synthetic Reproducibility
In the landscape of drug discovery and development, the pyrazole moiety is a cornerstone, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] The N-alkylation of pyrazoles is a fundamental transformation for elaborating these scaffolds, and reagents such as 1-(2-bromoethyl)-3-methyl-1H-pyrazole are invaluable for introducing the ethyl-pyrazole sidechain. However, the path from a published procedure to a successfully replicated experiment is often fraught with unforeseen challenges, a significant portion of which can be traced back to the variable quality of commercially available reagents.[3] This guide provides an in-depth analysis of the reproducibility issues associated with commercially sourced this compound, offering experimental data, comparative insights, and robust protocols to empower researchers to anticipate, diagnose, and overcome these challenges.
The seemingly straightforward nature of using a commercially available building block can mask underlying complexities. Suppliers may not always provide comprehensive analytical data, and batch-to-batch variability in purity and the profile of impurities can have a profound impact on reaction outcomes. This is not merely a matter of slightly diminished yields; impurities can alter reaction kinetics, induce unexpected side reactions, and complicate product purification, ultimately compromising the reliability and scalability of a synthetic route. This guide is structured to provide a practical framework for assessing the quality of this compound and understanding its downstream consequences.
The Impact of Purity on a Model Alkylation Reaction: A Comparative Study
To illustrate the tangible effects of reagent quality, we present a comparative study on the N-alkylation of a model substrate, 4-methoxyphenol, using two hypothetical batches of commercially sourced this compound: a "High-Purity Grade" (>98%) and a "Standard Grade" (~90%).
Characterization of Commercial Batches
The first step in ensuring experimental reproducibility is the thorough characterization of starting materials. A researcher should not solely rely on the label of a commercial reagent. Independent analytical verification is crucial.
Analytical Methods for Quality Control:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. Integration of signals can be used for semi-quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or isomeric byproducts.
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference spectrum.
Hypothetical Impurity Profile:
The synthesis of this compound typically involves the reaction of 3-methylpyrazole with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions. Potential impurities can arise from this process.
| Impurity | Potential Origin | Impact on Reaction |
| 3-methylpyrazole | Unreacted starting material | Can compete with the desired substrate for the alkylating agent, leading to the formation of N-alkylated 3-methylpyrazole as a byproduct. |
| 1,2-Dibromoethane | Excess reagent or incomplete reaction | A reactive electrophile that can lead to multiple side reactions, including dimerization of the substrate or product. |
| 1-(2-bromoethyl)-5-methyl-1H-pyrazole (Regioisomer) | Non-selective alkylation of 3-methylpyrazole | Introduces an isomeric impurity into the final product, which can be difficult to separate. |
| 1,2-bis(3-methyl-1H-pyrazol-1-yl)ethane | Over-alkylation of 3-methylpyrazole | A non-reactive impurity that can complicate purification. |
| Residual Solvents (e.g., DMF, Acetonitrile) | From synthesis and purification | Can affect reaction kinetics and solubility. |
Table 1: Hypothetical Analytical Data for Two Commercial Batches
| Parameter | High-Purity Grade | Standard Grade |
| Appearance | White to off-white solid | Yellowish, slightly oily solid |
| Purity (by GC-MS) | >98.5% | ~90.2% |
| ¹H NMR | Conforms to structure | Conforms to structure, with additional small peaks consistent with impurities. |
| Key Impurities (by GC-MS) | ||
| 3-methylpyrazole | <0.1% | ~2.5% |
| 1,2-Dibromoethane | Not Detected | ~1.8% |
| 1-(2-bromoethyl)-5-methyl-1H-pyrazole | <0.5% | ~4.5% |
| Residual Solvents | <0.1% | ~0.5% (Acetonitrile) |
Comparative Alkylation Performance
The two batches of this compound were used in the N-alkylation of 4-methoxyphenol under identical conditions.
Reaction Scheme:
Table 2: Comparative Reaction Outcomes
| Parameter | High-Purity Grade | Standard Grade |
| Reaction Time | 6 hours | 10 hours (incomplete) |
| Conversion of 4-methoxyphenol | >95% | ~80% |
| Yield of Desired Product | 85% (isolated) | 55% (isolated) |
| Purity of Crude Product (by LC-MS) | ~92% | ~65% |
| Major Byproducts Observed | Minor amounts of unreacted starting material | Unreacted starting material, 1,2-bis(4-methoxyphenoxy)ethane, N-alkylated 3-methylpyrazole, isomeric product |
The results clearly demonstrate that the lower purity of the "Standard Grade" reagent leads to a slower, less efficient reaction with a more complex product mixture, making purification more challenging and significantly reducing the overall yield.
Experimental Protocols
To ensure a self-validating system, the following detailed protocols are provided for both the quality control of the reagent and the comparative alkylation experiment.
Protocol 1: Quality Control of Commercially Sourced this compound
Objective: To verify the identity, purity, and impurity profile of the commercial reagent.
Materials:
-
This compound (sample to be tested)
-
Deuterated chloroform (CDCl₃) for NMR
-
Dichloromethane (DCM, HPLC grade) for GC-MS
-
Internal standard (e.g., dodecane) for GC-MS quantification
Procedure:
-
Visual Inspection: Note the color and physical state of the material.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure.
-
Carefully examine the baseline for any impurity peaks and integrate them relative to the product peaks for a semi-quantitative estimation.
-
-
GC-MS Analysis:
-
Prepare a stock solution of the sample in DCM (e.g., 1 mg/mL).
-
Prepare a stock solution of an internal standard (e.g., dodecane) in DCM.
-
Prepare a series of calibration standards containing known concentrations of the sample and a fixed concentration of the internal standard.
-
Inject the samples into the GC-MS and run a suitable temperature program to separate the components.
-
Identify the main peak corresponding to the product and any impurity peaks by their mass spectra.
-
Quantify the purity and the amount of each impurity using the calibration curve.
-
Protocol 2: Comparative N-Alkylation of 4-methoxyphenol
Objective: To compare the performance of different batches of this compound in a standardized alkylation reaction.
Materials:
-
4-methoxyphenol
-
This compound (High-Purity and Standard Grade batches)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To two separate round-bottom flasks, add 4-methoxyphenol (1.0 eq), K₂CO₃ (1.5 eq), and anhydrous acetonitrile.
-
To one flask, add High-Purity this compound (1.1 eq).
-
To the other flask, add Standard Grade this compound (1.1 eq).
-
Stir both reaction mixtures at 60 °C under a nitrogen atmosphere.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (or after a set time, e.g., 12 hours), cool the mixtures to room temperature.
-
Filter off the K₂CO₃ and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by LC-MS and ¹H NMR to determine the conversion and the product distribution.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the isolated yield of the pure product.
Visualization of Experimental Workflow
Caption: Workflow for quality control and comparative alkylation.
Alternatives to this compound
When reproducibility issues with this compound become insurmountable, or for specific applications, alternative reagents for introducing the (3-methyl-1H-pyrazol-1-yl)ethyl moiety should be considered.
1. 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole:
-
Activation: The hydroxyl group can be converted to a better leaving group in situ (e.g., mesylate, tosylate) or under Mitsunobu conditions.
-
Pros: Often a stable, crystalline solid that is easier to purify than its bromo-counterpart. The corresponding alcohol is a common precursor to the bromoethyl derivative, so it may be more readily available at higher purity.
-
Cons: Requires an additional activation step, adding to the overall reaction time and complexity. Mitsunobu reaction conditions are not always suitable for all substrates.
2. 3-Methylpyrazole and a Two-Carbon Electrophile with a Different Leaving Group:
-
Examples: 1-iodo-2-bromoethane, ethylene carbonate, 2-chloroethanol.
-
Pros: Allows for greater flexibility in tuning the reactivity of the electrophile. Ethylene carbonate is an inexpensive and less hazardous alternative to 1,2-dihaloethanes.
-
Cons: The regioselectivity of the initial N-alkylation of 3-methylpyrazole can be an issue, potentially leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles.
3. Direct Vinylation followed by Hydrobromination:
-
Procedure: N-vinylation of 3-methylpyrazole followed by the addition of HBr.
-
Pros: Can provide a high-yielding route to the desired product.
-
Cons: Requires handling of vinylating agents, which can be hazardous. The hydrobromination step must be carefully controlled to avoid side reactions.
Logical Decision-Making in Reagent Selection
Caption: Decision tree for reagent selection.
Conclusion
The reproducibility of synthetic procedures is a cornerstone of scientific integrity and is paramount in the efficient progression of drug development programs. This guide has highlighted the critical importance of reagent quality, using this compound as a case study. By implementing rigorous quality control measures, understanding the potential impact of impurities, and being aware of alternative synthetic strategies, researchers can mitigate the risks associated with reagent variability. The protocols and comparative data presented herein provide a framework for a more robust and reliable approach to the synthesis of pyrazole-containing molecules, ultimately accelerating the discovery of new medicines.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-bromoethyl)-3-methyl-1H-pyrazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-bromoethyl)-3-methyl-1H-pyrazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
The primary risks stem from its potential corrosivity, irritant properties, and the environmental toxicity associated with halogenated organic compounds.[1][2] Pyrazole and its derivatives can also exhibit various biological activities, and exposure may lead to adverse health effects, including potential neurotoxicity.[3] Therefore, treating this compound with a high degree of caution is imperative.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Rationale & Primary Mitigation |
| Skin Corrosion/Irritation | Likely Category 1B or 2. Causes skin irritation and potentially severe burns upon contact.[1] | Wear appropriate chemical-resistant gloves (nitrile or neoprene), a fully buttoned lab coat, and handle only within a certified chemical fume hood.[1] |
| Serious Eye Damage/Irritation | Likely Category 1. Poses a high risk of serious eye damage.[1] | Always wear chemical splash goggles. A face shield is recommended when handling larger quantities.[4] |
| Respiratory Irritation | May cause respiratory irritation if vapors or dust are inhaled.[1][5] | All handling must be confined to a properly functioning certified laboratory chemical fume hood to prevent inhalation.[4] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[3][5] Improper disposal, such as landfilling untreated waste, presents a high risk to the environment.[2] | Do not discharge to drains or the environment.[5] All waste must be collected for approved hazardous waste disposal.[1][6] |
| Combustion Byproducts | Thermal decomposition can release toxic and corrosive gases, such as hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins and furans.[7][8] | Avoid exposure to high heat or open flames. Disposal via incineration must be performed in a specialized facility equipped with scrubbers to handle acidic gases and other hazardous emissions.[7] |
Regulatory Compliance: A Non-Negotiable Framework
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Due to its characteristics as a halogenated organic compound, this compound must be managed as hazardous waste .
While this specific compound may not have its own EPA waste code, it would likely fall under the F001 code if it is a spent solvent mixture containing listed halogenated solvents.[9] Regardless of the specific code, it must be disposed of through an approved hazardous waste disposal plant.[1][6]
Core Directive: Always consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules that are compliant with local, state, and federal regulations.
Standard Disposal Protocol: From Bench to Manifest
This protocol ensures that the waste is handled safely from the point of generation to its ultimate destruction by a licensed facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Nitrile or neoprene gloves.[4]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended for transfers.[4]
-
Body Protection: A fully buttoned, chemical-resistant lab coat.[4]
Step 2: Waste Segregation & Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Waste." Do not mix this waste with non-halogenated solvents or other waste streams.[10]
-
Collect at the Source: Collect all materials contaminated with this compound, including residual amounts in reaction flasks, contaminated paper towels, and used pipette tips, in a designated, compatible waste container.[4]
Step 3: Container Selection & Labeling
The integrity of the waste container is critical to prevent leaks and exposures.
-
Container Type: Use a sealable, airtight, and chemically compatible waste container.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate. Bromine-containing compounds can attack some plastics and rubbers, so verify compatibility.[4]
-
Labeling:
-
Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[4]
-
Clearly write the full chemical name: "Waste this compound" and list any solvents or other chemicals present in the container with their approximate percentages.
-
Indicate the associated hazards (e.g., Corrosive, Irritant, Environmental Hazard).
-
Step 4: Temporary Storage in the Laboratory
-
Location: Store the sealed waste container in a designated satellite accumulation area, which must be at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatibilities: Ensure the waste container is stored away from incompatible materials. Based on general guidance for bromine and related compounds, avoid storing with:
-
Fume Hood: All transfers of waste into the container must be performed inside a chemical fume hood.[4]
Step 5: Arranging for Professional Disposal
-
Contact EHS: Once the container is full or you are finished with the process, contact your institution's EHS office to schedule a waste pickup.
-
Do Not Treat In-House: Never attempt to neutralize or treat this waste in the laboratory.[13] The reaction for converting haloalkanes to alcohols using NaOH requires careful control and is not a standard disposal procedure.[13] The ultimate disposal method, likely high-temperature incineration, requires specialized equipment to manage hazardous byproducts and must be performed by a licensed facility.[7][14]
Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Prevent the spill from entering drains.[5]
-
Ventilate: Ensure the chemical fume hood is operating.
-
Cleanup (only if trained): For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it appropriately for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and EHS office.
Visual Workflow for Disposal
The following diagram outlines the critical path for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final disposal.
References
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Mastering the Protocol: A Guide to Safely Handling 1-(2-bromoethyl)-3-methyl-1H-pyrazole
In the vanguard of pharmaceutical research, pyrazole derivatives are instrumental building blocks for novel therapeutics. Among these, 1-(2-bromoethyl)-3-methyl-1H-pyrazole serves as a key reactive intermediate. Its utility, however, is matched by its potential hazards, stemming from the reactive bromoethyl moiety which classifies it as an alkylating agent. Such agents can interact with biological macromolecules, necessitating a rigorous and informed approach to laboratory safety.
This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, delving into the causality behind each safety measure to build a deep, ingrained culture of safety and precision in your laboratory.
Understanding the Hazard: The Reactivity of an Alkylating Agent
The primary concern with this compound is its chemical reactivity. The bromoethyl group is an excellent electrophile, making the compound a potent alkylating agent. This means it can readily form covalent bonds with nucleophiles, including the functional groups found in biological molecules like DNA and proteins. This reactivity is the basis for its potential to be a skin, eye, and respiratory irritant.[1][2][3] Uncontrolled exposure could lead to more severe health effects, underscoring the need for stringent handling protocols.
Part 1: Personal Protective Equipment (PPE) - An Essential Barrier
The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense against chemical exposure.[4] The required level of PPE is not static; it must be adapted to the specific risks associated with each task.
Table 1: Task-Specific PPE Requirements
| Task Category | Minimum Required PPE | Rationale |
| General Laboratory Area | ANSI Z87.1-rated safety glasses with side shields, standard nitrile gloves, buttoned lab coat, closed-toe shoes. | Provides a baseline of protection against incidental contact or splashes in an environment where the chemical is present.[5] |
| Handling Solid (Weighing) | Chemical splash goggles, face shield, double nitrile gloves, disposable gown, N95 respirator. | Weighing fine powders poses a significant risk of aerosolization and inhalation.[2][6][7] A face shield offers an additional layer of protection against splashes to the face. |
| Solution Preparation & Transfers | Chemical splash goggles, double nitrile gloves, disposable gown. | The risk of splashes and direct skin contact is elevated when handling the compound in its liquid form. |
| Running Reactions & Work-up | Chemical splash goggles, double nitrile gloves, disposable gown. All operations must be conducted within a chemical fume hood. | Reactions can involve heating or agitation, increasing the potential for vapor release and unexpected splashes. The fume hood is a critical engineering control.[5] |
Diagram 1: PPE Decision Workflow This diagram outlines the logical flow for selecting the appropriate level of personal protective equipment based on the task at hand.
Caption: Decision tree for selecting appropriate PPE for different laboratory operations.
Part 2: Operational and Disposal Plans
A self-validating safety protocol covers the entire lifecycle of the chemical in the lab, from handling to disposal. Every step is designed to minimize exposure and prevent environmental release.
Engineering Controls: The Primary Containment
All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[5][6] This is a non-negotiable engineering control that protects you from inhaling hazardous vapors or dusts.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Assemble all necessary glassware, reagents, and waste containers. Label all vessels clearly.
-
Weighing:
-
Don the enhanced PPE for handling solids (see Table 1).
-
Use a disposable weigh boat or weigh paper.
-
After weighing, gently tap the weigh boat to ensure all powder is transferred into your vessel.
-
Immediately place the used weigh boat into a designated solid hazardous waste bag within the fume hood.
-
-
Dissolution:
-
Add the solvent to the flask containing the weighed solid. This minimizes the potential for dust to become airborne.
-
Use a sealed system if possible, especially if heating or agitating.
-
-
Reaction & Work-up:
-
Maintain the reaction apparatus well within the fume hood.
-
After the reaction is complete, quench any reactive materials carefully before proceeding with the work-up.
-
During extractions, vent separatory funnels frequently and direct the opening away from you, towards the back of the fume hood.
-
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash. Restrict access to the affected area.
-
Assess & Protect: From a safe distance, assess the size of the spill. Don PPE appropriate for the scale of the spill, including respiratory protection and chemical-resistant outerwear.
-
Contain & Clean:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8][9]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.
-
Halogenated Organic Waste: Because this compound contains bromine, all liquid waste containing it must be disposed of in a designated "Halogenated Organic Waste" container.[5][10][11] This includes reaction mixtures and solvent rinses. Do not mix with non-halogenated waste.[10][11]
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, absorbent pads, silica gel) must be collected in a clearly labeled, sealed container for "Solid Hazardous Waste."
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its chemical contents.[8][10] Labels should be affixed as soon as the first drop of waste is added.[10]
-
Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area with secondary containment.[8][10]
Diagram 2: Chemical Waste Disposal Pathway This diagram illustrates the correct procedure for segregating and disposing of waste generated from handling the target compound.
Caption: Waste segregation and disposal workflow for this compound.
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
